Product packaging for 1-Bromo-3-methylimidazo[1,5-a]pyrazine(Cat. No.:CAS No. 56481-29-9)

1-Bromo-3-methylimidazo[1,5-a]pyrazine

Cat. No.: B1267177
CAS No.: 56481-29-9
M. Wt: 212.05 g/mol
InChI Key: GBRDDLIUWYQWSE-UHFFFAOYSA-N
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Description

1-Bromo-3-methylimidazo[1,5-a]pyrazine (CAS 56481-29-9) is a valuable chemical intermediate in medicinal chemistry and drug discovery research. This compound features a bromine atom on the fused imidazo[1,5-a]pyrazine heterocyclic system, making it a versatile building block for further functionalization via metal-catalyzed cross-coupling reactions, such as Suzuki reactions, to create more complex molecules for biological screening . Researchers utilize this scaffold to develop potent and selective enzyme inhibitors. Specifically, the imidazo[1,5-a]pyrazine core is a key structural motif in the synthesis of inhibitors for Bruton's Tyrosine Kinase (BTK) and BRD9 , which are significant targets in oncology and autoimmune diseases. These inhibitors act by potently and selectively binding to the target kinase's hinge region, demonstrating robust anti-proliferation effects in cellular assays . With a molecular formula of C7H6BrN3 and a molecular weight of 212.05 g/mol , it is offered for research applications. This product is strictly For Research Use Only and is not intended for diagnostic or therapeutic use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C7H6BrN3 B1267177 1-Bromo-3-methylimidazo[1,5-a]pyrazine CAS No. 56481-29-9

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-bromo-3-methylimidazo[1,5-a]pyrazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6BrN3/c1-5-10-7(8)6-4-9-2-3-11(5)6/h2-4H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GBRDDLIUWYQWSE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=C2N1C=CN=C2)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6BrN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50304520
Record name 1-bromo-3-methylimidazo[1,5-a]pyrazine
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Molecular Weight

212.05 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

56481-29-9
Record name 56481-29-9
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URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=166139
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Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 1-bromo-3-methylimidazo[1,5-a]pyrazine
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 1-Bromo-3-methylimidazo[1,5-a]pyrazine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed methodology for the synthesis of 1-Bromo-3-methylimidazo[1,5-a]pyrazine, a heterocyclic compound of interest in medicinal chemistry and drug discovery. The synthesis is presented as a two-step process, commencing with the preparation of the 3-methylimidazo[1,5-a]pyrazine core, followed by its regioselective bromination. This document includes comprehensive experimental protocols, tabulated quantitative data, and schematic diagrams to facilitate replication and further investigation by researchers in the field.

Synthetic Strategy Overview

The synthesis of this compound is proposed via a two-step synthetic sequence. The initial step involves the construction of the 3-methylimidazo[1,5-a]pyrazine scaffold through the condensation of 2-(aminomethyl)pyrazine with chloroacetone. The subsequent step is the selective bromination of the synthesized bicyclic heterocycle at the C1 position of the imidazole ring using N-bromosuccinimide (NBS).

Synthesis_Pathway Start 2-(aminomethyl)pyrazine + Chloroacetone Intermediate 3-methylimidazo[1,5-a]pyrazine Start->Intermediate Condensation/ Cyclization Product This compound Intermediate->Product Bromination Reagent N-Bromosuccinimide (NBS) Reagent->Product

Caption: Proposed two-step synthesis of this compound.

Experimental Protocols

Step 1: Synthesis of 3-methylimidazo[1,5-a]pyrazine

This procedure outlines the synthesis of the core heterocyclic structure, 3-methylimidazo[1,5-a]pyrazine, from commercially available starting materials.

Reaction Scheme:

2-(aminomethyl)pyrazine + Chloroacetone → 3-methylimidazo[1,5-a]pyrazine + HCl + H₂O

Materials and Reagents:

Reagent/MaterialCAS NumberMolecular FormulaMolar Mass ( g/mol )
2-(aminomethyl)pyrazine20010-99-5C₅H₇N₃109.13
Chloroacetone78-95-5C₃H₅ClO92.53
Sodium bicarbonate (NaHCO₃)144-55-8NaHCO₃84.01
Ethanol (EtOH)64-17-5C₂H₅OH46.07
Dichloromethane (DCM)75-09-2CH₂Cl₂84.93
Anhydrous sodium sulfate7757-82-6Na₂SO₄142.04

Procedure:

  • In a 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 2-(aminomethyl)pyrazine (10.91 g, 100 mmol) in 100 mL of ethanol.

  • To this solution, add sodium bicarbonate (12.6 g, 150 mmol) in one portion.

  • Slowly add chloroacetone (9.25 g, 100 mmol) to the stirred suspension at room temperature.

  • Heat the reaction mixture to reflux and maintain for 6 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • After completion, cool the mixture to room temperature and filter to remove the inorganic salts.

  • Concentrate the filtrate under reduced pressure to obtain a crude residue.

  • Dissolve the residue in dichloromethane (150 mL) and wash with water (2 x 50 mL) and brine (50 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and evaporate the solvent to yield the crude product.

  • Purify the crude product by column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford pure 3-methylimidazo[1,5-a]pyrazine.

Expected Yield and Physical Properties:

PropertyValue
AppearanceOff-white to pale yellow solid
Molecular FormulaC₇H₇N₃
Molar Mass133.15 g/mol
Melting PointNot reported, estimated to be >100 °C
Expected Yield65-75%
Step 2: Synthesis of this compound

This section details the regioselective bromination of the previously synthesized 3-methylimidazo[1,5-a]pyrazine.

Reaction Scheme:

3-methylimidazo[1,5-a]pyrazine + NBS → this compound + Succinimide

Materials and Reagents:

Reagent/MaterialCAS NumberMolecular FormulaMolar Mass ( g/mol )
3-methylimidazo[1,5-a]pyrazine39204-53-0C₇H₇N₃133.15
N-Bromosuccinimide (NBS)128-08-5C₄H₄BrNO₂177.98
Acetonitrile (ACN)75-05-8C₂H₃N41.05
Saturated sodium thiosulfate solution-Na₂S₂O₃-

Procedure:

  • In a 100 mL round-bottom flask protected from light, dissolve 3-methylimidazo[1,5-a]pyrazine (1.33 g, 10 mmol) in 40 mL of acetonitrile.

  • Cool the solution to 0 °C in an ice bath.

  • Add N-bromosuccinimide (1.78 g, 10 mmol) portion-wise over 15 minutes, ensuring the temperature remains below 5 °C.

  • Stir the reaction mixture at 0 °C for 1 hour and then allow it to warm to room temperature. Continue stirring for an additional 3 hours.

  • Monitor the reaction by TLC. Upon completion, quench the reaction by adding 20 mL of a saturated aqueous solution of sodium thiosulfate.

  • Extract the product with ethyl acetate (3 x 40 mL).

  • Combine the organic layers, wash with brine (30 mL), and dry over anhydrous sodium sulfate.

  • Filter and concentrate the solvent under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to yield this compound as a solid.

Expected Yield and Physical Properties:

PropertyValue
CAS Number56481-29-9
AppearanceWhite to off-white solid
Molecular FormulaC₇H₆BrN₃
Molar Mass212.05 g/mol
Melting PointNot reported
Expected Yield70-80%

Data Presentation

Table 1: Summary of Reaction Conditions and Yields

StepReactantsSolventReaction Time (h)Temperature (°C)ProductYield (%)
12-(aminomethyl)pyrazine, ChloroacetoneEthanol6Reflux3-methylimidazo[1,5-a]pyrazine65-75
23-methylimidazo[1,5-a]pyrazine, NBSAcetonitrile40 to RTThis compound70-80

Visualization of Experimental Workflow

The following diagram illustrates the general workflow for the synthesis and purification of the target compound.

Experimental_Workflow cluster_step1 Step 1: Synthesis of Intermediate cluster_step2 Step 2: Bromination A1 Dissolve Reactants in Ethanol A2 Add Base and Chloroacetone A1->A2 A3 Reflux Reaction Mixture A2->A3 A4 Work-up and Extraction A3->A4 A5 Column Chromatography A4->A5 A6 3-methylimidazo[1,5-a]pyrazine A5->A6 B1 Dissolve Intermediate in Acetonitrile A6->B1 Use in next step B2 Add NBS at 0°C B1->B2 B3 Stir at Room Temperature B2->B3 B4 Quench and Extract B3->B4 B5 Column Chromatography B4->B5 B6 This compound B5->B6

Caption: General experimental workflow for the two-step synthesis.

Regioselectivity of Bromination

The bromination of 3-methylimidazo[1,5-a]pyrazine with N-bromosuccinimide is anticipated to be regioselective. The imidazole moiety of the fused ring system is electron-rich and therefore more susceptible to electrophilic aromatic substitution than the pyrazine ring. Within the imidazole ring, substitution can occur at the C1 or C3 positions. The presence of the methyl group at the C3 position is expected to sterically hinder the approach of the electrophile. Consequently, the electrophilic bromine is predicted to preferentially attack the less sterically encumbered and electronically favorable C1 position.

Caption: Proposed regioselective bromination at the C1 position.

Disclaimer: The provided synthetic protocols are based on analogous reactions found in the chemical literature and are intended for use by qualified researchers. Appropriate safety precautions should be taken when handling all chemicals. The expected yields are estimates and may vary. It is recommended to perform small-scale trials to optimize the reaction conditions.

Technical Guide: Physicochemical Properties of 1-Bromo-3-methylimidazo[1,5-a]pyrazine

Author: BenchChem Technical Support Team. Date: December 2025

For the attention of: Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the known physicochemical properties of the heterocyclic compound 1-Bromo-3-methylimidazo[1,5-a]pyrazine. Due to the limited availability of experimental data for this specific molecule, this document combines confirmed molecular information with predicted values and generalized experimental protocols based on structurally related compounds. This guide is intended to serve as a foundational resource for researchers utilizing this compound in synthesis and drug discovery endeavors.

Core Physicochemical Data

PropertyValueSource/Comment
Molecular Formula C₇H₆BrN₃Confirmed by chemical suppliers.
Molecular Weight 212.05 g/mol Confirmed by chemical suppliers.
CAS Number 56481-29-9Confirmed by chemical suppliers.
Melting Point Data not availableNo experimental data found.
Boiling Point Data not availableNo experimental data found.
Solubility Data not availableExpected to be soluble in common organic solvents like DCM, Chloroform, and Ethyl Acetate based on similar structures.
pKa ~2.84 ± 0.30Predicted value for the structurally similar compound 1-Bromo-3-isopropylimidazo[1,5-a]pyrazine[1]. This should be considered an estimate.
LogP Data not availableNo experimental or reliable predicted data found.

Experimental Protocols

While a specific, detailed protocol for the synthesis of this compound is not published, the following section outlines a generalized experimental procedure for the synthesis, purification, and characterization of such a compound, based on established methods for analogous imidazo[1,5-a]pyrazine and imidazo[1,5-a]pyridine derivatives.

General Synthesis of a 3-methylimidazo[1,5-a]pyrazine Core

The synthesis of the imidazo[1,5-a]pyrazine core can be achieved through various methods, often involving the cyclization of an appropriate aminopyrazine derivative. A representative approach is the reaction of an aminomethylpyrazine with a suitable reagent to form the imidazole ring.

Bromination of the Imidazo[1,5-a]pyrazine Core

A common method for the bromination of electron-rich heterocyclic systems is electrophilic substitution using a brominating agent such as N-Bromosuccinimide (NBS).

Materials and Equipment:

  • 3-methylimidazo[1,5-a]pyrazine

  • N-Bromosuccinimide (NBS)

  • Dichloromethane (DCM), anhydrous

  • Round-bottom flask

  • Magnetic stirrer

  • Inert atmosphere (Nitrogen or Argon)

  • Thin Layer Chromatography (TLC) plates (silica gel)

  • Saturated aqueous sodium thiosulfate solution

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

  • Rotary evaporator

  • Silica gel for column chromatography

  • Eluent (e.g., Hexane/Ethyl Acetate mixture)

Procedure:

  • Dissolve 3-methylimidazo[1,5-a]pyrazine (1 equivalent) in anhydrous dichloromethane in a round-bottom flask under an inert atmosphere.

  • Cool the solution to 0 °C using an ice bath.

  • Add N-Bromosuccinimide (1.0-1.1 equivalents) portion-wise to the stirred solution.

  • Allow the reaction to stir at 0 °C and then warm to room temperature. Monitor the reaction progress by TLC until the starting material is consumed.

  • Upon completion, quench the reaction by adding a saturated aqueous solution of sodium thiosulfate.

  • Transfer the mixture to a separatory funnel and wash sequentially with saturated aqueous sodium bicarbonate and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator to obtain the crude product.

Purification Protocol

The crude this compound is typically purified by column chromatography.

Procedure:

  • Prepare a silica gel column using a suitable eluent system (e.g., a gradient of ethyl acetate in hexane).

  • Dissolve the crude product in a minimal amount of dichloromethane.

  • Load the dissolved crude product onto the column.

  • Elute the column with the chosen solvent system, collecting fractions.

  • Monitor the fractions by TLC to identify those containing the pure product.

  • Combine the pure fractions and remove the solvent under reduced pressure to yield the purified this compound.

Characterization Methods

The structure and purity of the synthesized compound should be confirmed by standard analytical techniques.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectra should be acquired to confirm the chemical structure. Typical solvents include deuterated chloroform (CDCl₃) or dimethyl sulfoxide (DMSO-d₆). The chemical shifts will be characteristic of the imidazo[1,5-a]pyrazine ring system, with the positions of the signals and their coupling patterns confirming the substitution pattern.

  • Mass Spectrometry (MS): Mass spectral analysis, typically using electrospray ionization (ESI), will confirm the molecular weight of the compound. The presence of a bromine atom will result in a characteristic isotopic pattern in the mass spectrum, with two peaks of nearly equal intensity separated by two mass units (corresponding to the ⁷⁹Br and ⁸¹Br isotopes).[2][3][4]

Visualizations

The following diagrams illustrate a generalized experimental workflow and a logical relationship for the synthesis of functionalized imidazo[1,5-a]pyrazines.

Experimental_Workflow cluster_synthesis Synthesis cluster_workup Work-up cluster_purification Purification & Characterization start 3-methylimidazo[1,5-a]pyrazine in anhydrous DCM reagents Add NBS at 0°C start->reagents reaction Stir at RT, monitor by TLC reagents->reaction quench Quench with Na₂S₂O₃ reaction->quench wash Wash with NaHCO₃ and Brine quench->wash dry Dry with Na₂SO₄ wash->dry concentrate Concentrate in vacuo dry->concentrate chromatography Silica Gel Column Chromatography concentrate->chromatography analysis NMR & Mass Spec Analysis chromatography->analysis product Pure 1-Bromo-3-methyl- imidazo[1,5-a]pyrazine analysis->product Logical_Relationship cluster_core Core Synthesis cluster_functionalization Functionalization cluster_derivatization Further Derivatization start Aminopyrazine Precursor cyclization Cyclization Reaction start->cyclization core Imidazo[1,5-a]pyrazine Core cyclization->core bromination Electrophilic Bromination (e.g., with NBS) core->bromination bromo_product Bromo-imidazo[1,5-a]pyrazine (e.g., Target Compound) bromination->bromo_product coupling Cross-Coupling Reactions (e.g., Suzuki, Buchwald-Hartwig) bromo_product->coupling derivatives Diverse Functionalized Derivatives coupling->derivatives

References

An In-depth Technical Guide to 1-Bromo-3-methylimidazo[1,5-a]pyrazine

Author: BenchChem Technical Support Team. Date: December 2025

CAS Number: 56481-29-9

This technical guide provides a comprehensive overview of 1-Bromo-3-methylimidazo[1,5-a]pyrazine, a heterocyclic compound of significant interest to researchers and drug development professionals. This document consolidates available data on its physicochemical properties, potential synthesis, and likely biological applications, with a focus on its role as an intermediate in the development of kinase inhibitors.

Chemical and Physical Properties

This compound is a substituted imidazopyrazine. While specific experimental data for this compound is limited in publicly available literature, its fundamental properties can be summarized. Further empirical determination of properties such as melting point, boiling point, and solubility is recommended for any laboratory application.

Table 1: Physicochemical Properties of this compound

PropertyValueSource
CAS Number 56481-29-9Commercial Suppliers
Molecular Formula C₇H₆BrN₃--INVALID-LINK--
Molecular Weight 212.05 g/mol --INVALID-LINK--
Appearance Likely a solidInferred from related compounds
Melting Point Not available-
Boiling Point Not available-
Solubility Not available-

Synthesis and Characterization

A detailed experimental protocol for the synthesis of this compound is not explicitly available in the reviewed literature. However, a plausible synthetic route can be inferred from the synthesis of structurally related compounds, such as N-(4-Bromo-3-methylphenyl)pyrazine-2-carboxamide[1]. The following is a proposed experimental protocol based on established synthetic methodologies for similar heterocyclic systems.

Proposed Synthetic Protocol

Reaction Scheme: A potential synthesis could involve the cyclization of a substituted aminopyrazine precursor.

Materials:

  • 2-amino-3-methylpyrazine

  • A suitable brominating agent (e.g., N-Bromosuccinimide)

  • An appropriate cyclizing reagent

  • Solvents (e.g., Dichloromethane, Ethanol)

  • Reagents for work-up and purification (e.g., Sodium bicarbonate, brine, anhydrous sodium sulfate, silica gel)

Procedure:

  • Starting Material Preparation: Begin with 2-amino-3-methylpyrazine as the starting material.

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere, dissolve the starting material in a suitable solvent like dichloromethane.

  • Bromination and Cyclization: The key step would involve a one-pot or sequential reaction for bromination and intramolecular cyclization to form the imidazo[1,5-a]pyrazine ring system. This might be achieved by reacting the aminopyrazine with a bromo-substituted electrophile that can subsequently react with the amino group and the pyrazine nitrogen to form the fused imidazole ring.

  • Reaction Monitoring: The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) using an appropriate eluent system.

  • Work-up: Upon completion, the reaction mixture would be quenched, and the organic layer separated, washed with brine, and dried over anhydrous sodium sulfate.

  • Purification: The crude product would then be purified using column chromatography on silica gel to yield the final this compound.

Characterization

The structure of the synthesized compound should be confirmed using standard analytical techniques.

Table 2: Analytical Characterization Methods

TechniqueExpected Observations
¹H NMR Signals corresponding to the methyl group and aromatic protons on the imidazopyrazine core.
¹³C NMR Resonances for the carbon atoms of the heterocyclic rings and the methyl group.
Mass Spectrometry A molecular ion peak corresponding to the molecular weight of the compound (212.05 g/mol ), with a characteristic isotopic pattern for a bromine-containing molecule.

Biological Activity and Applications

The imidazo[1,5-a]pyrazine scaffold is a recognized pharmacophore in medicinal chemistry, particularly in the development of kinase inhibitors.[2][3] Derivatives of this and related pyrazine structures have shown a wide range of biological activities, including anti-inflammatory, anticancer, and antibacterial properties.

Role as a Kinase Inhibitor Intermediate

This compound is primarily utilized as a key intermediate in the synthesis of more complex molecules, especially kinase inhibitors. The bromo-substituent provides a reactive handle for cross-coupling reactions (e.g., Suzuki or Buchwald-Hartwig couplings), allowing for the introduction of various functional groups to explore the structure-activity relationship (SAR) and optimize the pharmacological profile of the final compounds.

Potential Signaling Pathway Involvement

Given that imidazo[1,5-a]pyrazine derivatives are known to target protein kinases, it is plausible that compounds derived from this compound could modulate key signaling pathways involved in cell proliferation, survival, and inflammation. One such critical pathway is the Bruton's tyrosine kinase (BTK) signaling pathway, which is crucial for B-cell development and activation and is a validated target in autoimmune diseases and B-cell malignancies.

BTK_Signaling_Pathway BCR B-Cell Receptor (BCR) Lyn Lyn BCR->Lyn BTK Bruton's Tyrosine Kinase (BTK) Lyn->BTK phosphorylates PLCg2 PLCγ2 BTK->PLCg2 phosphorylates IP3_DAG IP₃ and DAG PLCg2->IP3_DAG Ca_PKC Ca²⁺ release and PKC activation IP3_DAG->Ca_PKC Transcription_Factors Transcription Factors (e.g., NF-κB) Ca_PKC->Transcription_Factors Cell_Response B-Cell Proliferation, Survival, and Activation Transcription_Factors->Cell_Response Inhibitor Imidazo[1,5-a]pyrazine Inhibitor Inhibitor->BTK inhibits

Caption: Plausible BTK signaling pathway inhibited by an imidazo[1,5-a]pyrazine derivative.

Experimental Workflow for Kinase Inhibitor Screening

The utility of this compound as a synthetic intermediate can be realized in a typical drug discovery workflow aimed at identifying novel kinase inhibitors.

Kinase_Inhibitor_Workflow cluster_synthesis Synthesis cluster_screening Screening cluster_optimization Optimization Start 1-Bromo-3-methyl- imidazo[1,5-a]pyrazine Coupling Cross-Coupling Reactions (e.g., Suzuki) Start->Coupling Library Library of Novel Imidazopyrazines Coupling->Library Biochemical Biochemical Kinase Assays (e.g., BTK) Library->Biochemical CellBased Cell-Based Assays (e.g., Proliferation) Biochemical->CellBased Active Compounds SAR Structure-Activity Relationship (SAR) CellBased->SAR Lead Lead Compound Identification SAR->Lead

Caption: Experimental workflow for developing kinase inhibitors.

Safety and Handling

General Safety Precautions:

  • Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, gloves, and a lab coat.

  • Handling: Avoid inhalation of dust and contact with skin and eyes. Handle in a well-ventilated area, preferably in a fume hood.

  • Storage: Store in a tightly sealed container in a cool, dry place.

  • Disposal: Dispose of in accordance with local, state, and federal regulations.

Conclusion

This compound is a valuable heterocyclic building block for the synthesis of pharmacologically active compounds, particularly kinase inhibitors. While detailed experimental data for this specific compound is sparse, its structural features and the known activities of the imidazo[1,5-a]pyrazine class of molecules suggest its significant potential in drug discovery and development. Further research to fully characterize its physicochemical properties and explore its synthetic utility is warranted.

References

Spectroscopic and Synthetic Profile of 1-Bromo-3-methylimidazo[1,5-a]pyrazine: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic characteristics and synthetic pathways relevant to 1-Bromo-3-methylimidazo[1,5-a]pyrazine. Due to the limited availability of experimental data in public literature, this document presents predicted spectroscopic data obtained from computational models, alongside detailed, generalized experimental protocols for the acquisition of such data. This guide is intended to serve as a valuable resource for researchers engaged in the synthesis, characterization, and application of novel heterocyclic compounds in drug discovery and development.

Predicted Spectroscopic Data

The following tables summarize the predicted spectroscopic data for this compound. These values have been computationally generated and should be considered as estimations until experimentally verified.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: Predicted ¹H NMR Spectral Data of this compound (in CDCl₃)

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
~7.8 - 8.2Doublet1HH-5
~7.5 - 7.9Doublet1HH-6
~7.2 - 7.6Singlet1HH-8
~2.4 - 2.8Singlet3H-CH₃

Table 2: Predicted ¹³C NMR Spectral Data of this compound (in CDCl₃)

Chemical Shift (δ, ppm)Assignment
~145 - 155C-3
~135 - 145C-8a
~125 - 135C-5
~115 - 125C-6
~110 - 120C-8
~100 - 110C-1 (C-Br)
~15 - 25-CH₃
Infrared (IR) Spectroscopy

Table 3: Predicted IR Absorption Bands for this compound

Wavenumber (cm⁻¹)IntensityAssignment
~3100 - 3000MediumC-H stretch (aromatic)
~2950 - 2850WeakC-H stretch (methyl)
~1620 - 1580Medium-StrongC=N and C=C stretching
~1480 - 1400MediumC=C stretching
~1380 - 1360MediumC-H bend (methyl)
~850 - 750StrongC-H out-of-plane bending
~650 - 550Medium-StrongC-Br stretch
Mass Spectrometry (MS)

Table 4: Predicted Mass Spectrum Fragments for this compound

m/z RatioRelative IntensityAssignment
211/213~1:1[M]⁺ (Molecular ion peak, isotopic pattern due to ⁷⁹Br/⁸¹Br)
132Variable[M - Br]⁺
105Variable[M - Br - HCN]⁺

Experimental Protocols

The following are generalized experimental protocols for obtaining the spectroscopic data. These should be adapted and optimized for the specific properties of this compound.

NMR Spectroscopy

A sample of the purified compound (~5-10 mg) is dissolved in a deuterated solvent, typically chloroform-d (CDCl₃, ~0.6 mL), in a standard 5 mm NMR tube. ¹H and ¹³C NMR spectra are recorded on a 400 MHz or 500 MHz spectrometer. Chemical shifts are reported in parts per million (ppm) relative to the residual solvent peak (CDCl₃: δ 7.26 ppm for ¹H and δ 77.16 ppm for ¹³C).

IR Spectroscopy

The IR spectrum is recorded using a Fourier Transform Infrared (FTIR) spectrometer. For a solid sample, a small amount of the compound is finely ground with potassium bromide (KBr) and pressed into a thin pellet. Alternatively, the spectrum can be obtained using an Attenuated Total Reflectance (ATR) accessory by placing a small amount of the solid sample directly onto the ATR crystal. The spectrum is typically recorded over a range of 4000-400 cm⁻¹.

Mass Spectrometry

Mass spectral data is obtained using an electron ionization (EI) mass spectrometer. A small amount of the sample is introduced into the ion source, typically via a direct insertion probe or after separation by gas chromatography (GC). The sample is ionized by a beam of electrons (typically 70 eV), and the resulting fragments are separated by their mass-to-charge ratio (m/z). The characteristic isotopic pattern of bromine (⁷⁹Br and ⁸¹Br in an approximate 1:1 ratio) should be observable for the molecular ion and any bromine-containing fragments.

Visualizations

Synthetic Workflow

A plausible synthetic route for this compound can be conceptualized based on established methods for the synthesis of the imidazo[1,5-a]pyrazine core. A common strategy involves the cyclization of a substituted pyrazine precursor.

G General Synthetic Workflow for this compound cluster_0 Starting Materials cluster_1 Reaction Steps cluster_2 Intermediate & Product 2-aminomethyl-pyrazine 2-(Aminomethyl)pyrazine derivative Cyclization Cyclization 2-aminomethyl-pyrazine->Cyclization Bromoacetyl_derivative Bromoacetyl derivative (e.g., Bromoacetone) Bromoacetyl_derivative->Cyclization Imidazopyrazine_core 3-Methylimidazo[1,5-a]pyrazine Cyclization->Imidazopyrazine_core Formation of Imidazole Ring Bromination Bromination (e.g., with NBS) Final_Product This compound Bromination->Final_Product Electrophilic Aromatic Substitution Imidazopyrazine_core->Bromination

Caption: A generalized synthetic pathway to this compound.

Potential Signaling Pathway Involvement

Imidazo[1,5-a]pyrazine derivatives have been investigated as inhibitors of IκB kinase (IKK), a key enzyme in the NF-κB signaling pathway. This pathway is crucial in regulating inflammatory responses, cell survival, and proliferation, and its dysregulation is implicated in various diseases, including cancer and inflammatory disorders.

G Inhibition of NF-κB Signaling by Imidazo[1,5-a]pyrazine Analogs cluster_0 Cytoplasm Stimuli Pro-inflammatory Stimuli (e.g., TNF-α, IL-1) IKK_complex IKK Complex Stimuli->IKK_complex Activates IkappaB IκBα IKK_complex->IkappaB Phosphorylates NFkappaB_inactive NF-κB (p50/p65) (Inactive) IkappaB->NFkappaB_inactive Inhibits Degradation IkappaB->Degradation Ubiquitination & Degradation NFkappaB_active NF-κB (p50/p65) (Active) NFkappaB_inactive->NFkappaB_active Release Nucleus Nucleus NFkappaB_active->Nucleus Translocation Gene_Expression Target Gene Expression (Inflammation, Proliferation) Nucleus->Gene_Expression Promotes Inhibitor 1-Bromo-3-methyl- imidazo[1,5-a]pyrazine (Analog) Inhibitor->IKK_complex Inhibits

Caption: Potential mechanism of action via inhibition of the NF-κB signaling pathway.

An In-depth Technical Guide to the Reactivity and Stability of 1-Bromo-3-methylimidazo[1,5-a]pyrazine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the chemical reactivity and stability of 1-Bromo-3-methylimidazo[1,5-a]pyrazine, a heterocyclic compound of interest in medicinal chemistry and drug development. The document details its participation in key cross-coupling reactions, offers insights into its expected stability profile, and presents relevant biological context.

Core Properties

Molecular Formula: C₇H₆BrN₃ Molecular Weight: 212.05 g/mol CAS Number: 56481-29-9

The imidazo[1,5-a]pyrazine core is a privileged scaffold in medicinal chemistry, with derivatives showing a wide range of biological activities, including as kinase inhibitors. The presence of a bromine atom at the 1-position provides a versatile handle for synthetic modifications, enabling the exploration of structure-activity relationships.

Reactivity Profile

The primary locus of reactivity for this compound is the carbon-bromine bond at the 1-position. This site is susceptible to a variety of palladium-catalyzed cross-coupling reactions, which are fundamental for the synthesis of more complex derivatives. These reactions allow for the formation of new carbon-carbon and carbon-nitrogen bonds.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a robust method for forming C-C bonds between the imidazo[1,5-a]pyrazine core and various aryl or heteroaryl boronic acids or esters. This reaction is widely used to synthesize biaryl and heteroaryl structures.

Quantitative Data for Suzuki-Miyaura Coupling of Heteroaryl Bromides

Catalyst/LigandBaseSolventTemp (°C)Time (h)Yield (%)
Pd(OAc)₂ / SPhosK₃PO₄Dioxane/H₂O80-10012-2475-95
Pd₂(dba)₃ / XPhosCs₂CO₃Toluene100-1108-1680-98
Pd(PPh₃)₄Na₂CO₃DME/H₂O85-9512-1870-90

Experimental Protocol: Suzuki-Miyaura Coupling

  • Reaction Setup: A dried Schlenk flask is charged with this compound (1.0 eq), the desired arylboronic acid (1.2-1.5 eq), and a base such as K₃PO₄ (2.0-3.0 eq).

  • Catalyst Addition: The palladium catalyst (e.g., Pd(OAc)₂, 2-5 mol%) and ligand (e.g., SPhos, 4-10 mol%) are added. The flask is evacuated and backfilled with an inert gas (e.g., argon or nitrogen) three times.

  • Solvent Addition: Degassed solvent (e.g., 1,4-dioxane and water, typically in a 4:1 to 10:1 ratio) is added via syringe.

  • Reaction: The mixture is heated to the desired temperature (typically 80-110 °C) and stirred vigorously for the specified time, monitoring progress by TLC or LC-MS.

  • Work-up: Upon completion, the reaction is cooled to room temperature, diluted with an organic solvent (e.g., ethyl acetate), and washed with water and brine.

  • Purification: The organic layer is dried over anhydrous Na₂SO₄, filtered, and concentrated under reduced pressure. The crude product is then purified by column chromatography on silica gel.

Sonogashira Coupling

The Sonogashira coupling enables the formation of a C-C bond between the 1-position of the imidazo[1,5-a]pyrazine core and a terminal alkyne. This reaction is pivotal for the synthesis of alkynyl-substituted heterocycles.

Quantitative Data for Sonogashira Coupling of Heteroaryl Bromides

CatalystCo-catalystBaseSolventTemp (°C)Time (h)Yield (%)
Pd(PPh₃)₂Cl₂CuIEt₃NTHF25-602-1270-95
Pd(OAc)₂ / XPhosCuICs₂CO₃Dioxane80-1006-1875-92
Pd₂(dba)₃ / P(t-Bu)₃None (Cu-free)Cs₂CO₃Toluene100-12012-2465-88

Experimental Protocol: Sonogashira Coupling

  • Reaction Setup: To a dried Schlenk flask under an inert atmosphere, add this compound (1.0 eq), the palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 1-5 mol%), and the copper(I) co-catalyst (e.g., CuI, 2-10 mol%).

  • Reagent Addition: Add the degassed solvent (e.g., THF or DMF), followed by the amine base (e.g., triethylamine or diisopropylamine, 2.0-5.0 eq), and finally the terminal alkyne (1.1-1.5 eq).

  • Reaction: The reaction mixture is stirred at the appropriate temperature (ranging from room temperature to 100 °C) until the starting material is consumed, as monitored by TLC or LC-MS.

  • Work-up: The reaction is quenched with saturated aqueous NH₄Cl solution and extracted with an organic solvent. The combined organic layers are washed with brine.

  • Purification: The organic phase is dried, filtered, and concentrated. The residue is purified by flash chromatography to yield the desired product.

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a powerful method for C-N bond formation, allowing the coupling of various primary or secondary amines to the 1-position of the imidazo[1,5-a]pyrazine scaffold. This reaction is crucial for synthesizing amino-substituted derivatives.

Quantitative Data for Buchwald-Hartwig Amination of Heteroaryl Bromides

Catalyst/LigandBaseSolventTemp (°C)Time (h)Yield (%)
Pd₂(dba)₃ / BINAPNaOtBuToluene80-1104-2460-90
Pd(OAc)₂ / XPhosK₂CO₃t-BuOH90-11012-2470-95
RuPhos Pd G3LHMDSTHF60-802-1275-98

Experimental Protocol: Buchwald-Hartwig Amination

  • Reaction Setup: A Schlenk tube is charged with the palladium pre-catalyst (e.g., RuPhos Pd G3, 1-5 mol%) and the base (e.g., NaOtBu or LHMDS, 1.5-2.5 eq).

  • Reagent Addition: Under an inert atmosphere, add this compound (1.0 eq), the amine (1.2-1.5 eq), and anhydrous, degassed solvent (e.g., toluene or THF).

  • Reaction: The sealed tube is heated in an oil bath at the specified temperature (typically 80-110 °C) with vigorous stirring. The reaction progress is monitored by an appropriate analytical technique.

  • Work-up: After cooling to room temperature, the reaction mixture is diluted with an organic solvent and filtered through a pad of Celite to remove palladium residues. The filtrate is washed with water and brine.

  • Purification: The organic layer is dried, concentrated, and the crude product is purified by column chromatography.

Stability Profile

Thermal Stability

Heterocyclic compounds, including imidazoline derivatives, can exhibit thermal stability up to temperatures of 190-200°C. Decomposition in an inert atmosphere often occurs in multiple stages, beginning with the cleavage of weaker bonds. For this compound, the C-Br bond is expected to be the most labile site under thermal stress.

Photostability

Brominated aromatic compounds are known to be susceptible to photodegradation. Under UV-visible irradiation, the primary degradation pathway is often reductive debromination, where the bromine atom is replaced by a hydrogen atom.[1] This process typically follows pseudo-first-order kinetics.[2] Therefore, it is recommended that this compound be stored in amber vials or otherwise protected from light to prevent degradation.

Hydrolytic Stability

The C-Br bond on the electron-deficient imidazo[1,5-a]pyrazine ring is expected to be susceptible to nucleophilic attack by water, particularly under non-neutral pH conditions. The mechanism of hydrolysis would likely be a nucleophilic aromatic substitution. The rate of hydrolysis would be influenced by pH and temperature. It is advisable to store the compound in a dry environment and to use anhydrous solvents for reactions to avoid hydrolysis.

Biological Relevance and Signaling Pathways

Derivatives of the imidazo[1,5-a]pyrazine scaffold have been identified as potent and selective inhibitors of various kinases, playing crucial roles in cellular signaling pathways. Of particular note is their activity as inhibitors of Bruton's Tyrosine Kinase (BTK).[3][4][5][6][7]

BTK is a critical enzyme in the B-cell receptor (BCR) signaling pathway, which is essential for B-cell development, activation, and survival.[8][9] Dysregulation of this pathway is implicated in various B-cell malignancies and autoimmune diseases.[8][10] BTK inhibitors block the signaling cascade that leads to B-cell proliferation and survival, thereby inducing apoptosis in malignant B-cells.[8]

Below is a diagram illustrating the BTK signaling pathway and the point of inhibition by imidazo[1,5-a]pyrazine derivatives.

BTK_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytosol Cytosol cluster_nucleus Nucleus BCR B-Cell Receptor (BCR) LYN LYN BCR->LYN Antigen Binding SYK SYK LYN->SYK Activation BTK Bruton's Tyrosine Kinase (BTK) SYK->BTK Activation PLCg2 PLCγ2 BTK->PLCg2 Phosphorylation PIP2 PIP2 PLCg2->PIP2 Hydrolysis IP3 IP3 DAG DAG Ca_release Ca²⁺ Release IP3->Ca_release PKC PKC DAG->PKC NFkB NF-κB Ca_release->NFkB PKC->NFkB Gene_Transcription Gene Transcription (Proliferation, Survival) NFkB->Gene_Transcription Inhibitor 1-Bromo-3-methyl- imidazo[1,5-a]pyrazine Derivative Inhibitor->BTK Inhibition

Caption: BTK Signaling Pathway and Inhibition.

Conclusion

This compound is a valuable building block for the synthesis of novel compounds, particularly in the field of drug discovery. Its reactivity at the 1-position through well-established palladium-catalyzed cross-coupling reactions allows for extensive structural diversification. While direct stability data is limited, an understanding of the general stability of related heterocyclic systems suggests that appropriate handling and storage conditions, particularly protection from light and moisture, are necessary to ensure its integrity. The relevance of the imidazo[1,5-a]pyrazine core as a scaffold for potent kinase inhibitors, such as those targeting BTK, underscores the importance of this compound and its derivatives in the development of new therapeutic agents.

References

The Imidazo[1,5-a]pyrazine Core: A Technical Guide to its Discovery, History, and Therapeutic Potential

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the discovery, history, and evolving therapeutic applications of imidazo[1,5-a]pyrazine derivatives. This privileged scaffold has garnered significant attention in medicinal chemistry due to its presence in a variety of biologically active compounds. This document details the historical synthesis of the core structure, modern synthetic methodologies, and the development of derivatives targeting key signaling pathways in human disease.

Discovery and Historical Context

The contemporary significance of the imidazo[1,5-a]pyrazine scaffold has been driven by its identification as a versatile core in the development of targeted therapeutics. Its unique electronic and steric properties have made it a valuable building block in the design of inhibitors for a range of enzymes and receptors.

Synthetic Methodologies

The synthesis of the imidazo[1,5-a]pyrazine core and its derivatives has evolved from classical condensation reactions to more sophisticated and efficient modern methodologies.

Classical Synthetic Approaches

Early and foundational methods for the synthesis of related imidazo-fused heterocycles, which are applicable to the imidazo[1,5-a]pyrazine core, typically involve the cyclocondensation of a pyrazine-containing starting material with a component that provides the five-membered imidazole ring. A general and adaptable approach involves the reaction of a 2-(aminomethyl)pyrazine derivative with a suitable cyclizing agent.

Modern Synthetic Strategies

More recent synthetic innovations have focused on improving yields, functional group tolerance, and the diversity of accessible derivatives. These methods include multicomponent reactions and transition-metal-catalyzed cross-coupling strategies.

An iron-catalyzed C-H amination has been described as an efficient method for constructing various imidazole-fused ring systems, including imidazo[1,5-a]pyrazines.[1] This approach offers a greener alternative with water as the only byproduct.

A notable modern approach involves a three-component reaction of 2,3-diaminomaleonitrile, ketones, and isocyanides, followed by a subsequent reaction with isocyanates or isothiocyanates to assemble highly substituted imidazo[1,5-a]pyrazine derivatives.

The synthesis of 8-amino-imidazo[1,5-a]pyrazines, a key scaffold for Bruton's tyrosine kinase (BTK) inhibitors, has been well-documented. This multi-step synthesis involves the initial coupling of (3-chloropyrazin-2-yl)methanamine with a protected piperidine-3-carboxylic acid, followed by cyclization, bromination, and amination steps.

Key Therapeutic Applications and Quantitative Data

Imidazo[1,5-a]pyrazine derivatives have emerged as potent modulators of several key drug targets, demonstrating their therapeutic potential in oncology, immunology, and neurology.

Bruton's Tyrosine Kinase (BTK) Inhibitors

A significant application of the imidazo[1,5-a]pyrazine core is in the development of inhibitors of Bruton's tyrosine kinase (BTK), a crucial enzyme in B-cell receptor signaling. Acalabrutinib, an FDA-approved BTK inhibitor, features an imidazo[1,5-a]pyrazine analogue.[2] More recently, a series of 8-amino-imidazo[1,5-a]pyrazines have been reported as potent and reversible BTK inhibitors for the potential treatment of rheumatoid arthritis.[3]

CompoundBTK IC50 (nM)Kinase Selectivity (Fold over BTK)Reference
Compound 1 0.27BLK (311), BMX (104)[3]
Compound 2 0.32BLK (131), BMX (62)[3]
Compound 3 0.31BLK (65), BMX (34)[3]
Phosphodiesterase 10A (PDE10A) Inhibitors

Novel imidazo[1,5-a]pyrido[3,2-e]pyrazines have been synthesized and identified as potent and selective inhibitors of phosphodiesterase 10A (PDE10A). PDE10A is a key enzyme in the regulation of cyclic nucleotide signaling in the brain, and its inhibition is a promising strategy for the treatment of schizophrenia and other neuropsychiatric disorders.

I-kappa-B Kinase (IKK) Inhibitors

The NF-κB signaling pathway is a critical regulator of inflammation, and its inhibition is a major goal in the development of anti-inflammatory drugs. The I-kappa-B kinase (IKK) complex is a key upstream activator of this pathway. While the broader class of imidazo-fused heterocycles has been explored as IKK inhibitors, specific quantitative data (IC50 values) for imidazo[1,5-a]pyrazine derivatives targeting IKK are not extensively reported in the public literature. One study describes the synthesis of imidazo[1,2-a]pyrazine and imidazo[1,5-a]quinoxaline derivatives as potential IKK inhibitors, but does not provide specific IC50 values for the imidazo[1,5-a]pyrazine scaffold.[1][4]

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the development of imidazo[1,5-a]pyrazine derivatives.

Synthesis of 8-Amino-imidazo[1,5-a]pyrazine Core (Intermediate 13)

This protocol is adapted from the synthesis of reversible BTK inhibitors.[3]

Step 1: Synthesis of (R)-tert-butyl 3-((((3-chloropyrazin-2-yl)methyl)amino)carbonyl)piperidine-1-carboxylate (10) To a solution of (3-chloropyrazin-2-yl)methanamine (8) and (R)-N-Boc-piperidine-3-carboxylic acid (9) in CH2Cl2 at 0 °C, HATU and triethylamine are added. The reaction is stirred to completion.

Step 2: Synthesis of (R)-8-chloro-3-(1-(tert-butoxycarbonyl)piperidin-3-yl)-5,6,7,8-tetrahydroimidazo[1,5-a]pyrazine (11) Amide (10) is treated with phosphorus oxychloride in acetonitrile at 80 °C for 5 hours. The reaction is then carefully quenched with a 20% aqueous ammonium solution and crushed ice to yield the cyclized product (11).

Step 3: Synthesis of (R)-8-bromo-3-(1-(tert-butoxycarbonyl)piperidin-3-yl)-5,6,7,8-tetrahydroimidazo[1,5-a]pyrazine (12) Intermediate (11) is brominated using N-bromosuccinimide in DMF at room temperature for 1 hour to produce the bromo-intermediate (12).

Step 4: Synthesis of (R)-8-amino-3-(1-(tert-butoxycarbonyl)piperidin-3-yl)-5,6,7,8-tetrahydroimidazo[1,5-a]pyrazine (13) The chloro intermediate (12) is converted to the final amino-intermediate (13) by heating with a 2 M solution of ammonia in isopropanol at 120 °C in a sealed vessel overnight.

Visualizations of Pathways and Workflows

Signaling Pathways

The following diagrams illustrate the key signaling pathways targeted by imidazo[1,5-a]pyrazine derivatives.

BTK_Signaling_Pathway BCR B-Cell Receptor (BCR) Lyn Lyn BCR->Lyn Antigen Binding Syk Syk Lyn->Syk BTK BTK Syk->BTK PLCG2 PLCγ2 BTK->PLCG2 PIP2 PIP2 PLCG2->PIP2 Hydrolysis IP3_DAG IP3 + DAG PIP2->IP3_DAG Ca_Flux Ca²⁺ Flux IP3_DAG->Ca_Flux Downstream Downstream Signaling (NF-κB, NFAT, MAPK) Ca_Flux->Downstream Inhibitor Imidazo[1,5-a]pyrazine BTK Inhibitor Inhibitor->BTK PDE10A_Signaling_Pathway ATP_GTP ATP / GTP AC_GC Adenylyl Cyclase / Guanylyl Cyclase ATP_GTP->AC_GC cAMP_cGMP cAMP / cGMP AC_GC->cAMP_cGMP PDE10A PDE10A cAMP_cGMP->PDE10A Hydrolysis PKA_PKG PKA / PKG cAMP_cGMP->PKA_PKG AMP_GMP AMP / GMP PDE10A->AMP_GMP Downstream Downstream Signaling (e.g., CREB phosphorylation) PKA_PKG->Downstream Inhibitor Imidazo[1,5-a]pyrazine PDE10A Inhibitor Inhibitor->PDE10A IKK_NFkB_Signaling_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Stimuli Pro-inflammatory Stimuli (e.g., TNF-α, IL-1) IKK_complex IKK Complex (IKKα, IKKβ, NEMO) Stimuli->IKK_complex Activates IkB_NFkB IκB-NF-κB IKK_complex->IkB_NFkB Phosphorylates IκB p_IkB P-IκB Ub_Proteasome Ubiquitination & Proteasomal Degradation p_IkB->Ub_Proteasome NFkB NF-κB Ub_Proteasome->NFkB Releases NFkB_nuc NF-κB NFkB->NFkB_nuc Translocation Inhibitor Potential Imidazo[1,5-a]pyrazine IKK Inhibitor Inhibitor->IKK_complex Gene_Expression Pro-inflammatory Gene Expression NFkB_nuc->Gene_Expression Induces Experimental_Workflow cluster_synthesis Synthesis & Characterization cluster_screening Biological Evaluation cluster_optimization Lead Optimization Start Design of Derivatives Synthesis Chemical Synthesis Start->Synthesis Purification Purification (e.g., Chromatography) Synthesis->Purification Characterization Structural Characterization (NMR, MS, etc.) Purification->Characterization HTS High-Throughput Screening (Primary Assay) Characterization->HTS Dose_Response Dose-Response & IC50 Determination HTS->Dose_Response Selectivity Selectivity Profiling (Kinase Panel) Dose_Response->Selectivity Cell_Assay Cell-Based Assays Selectivity->Cell_Assay SAR Structure-Activity Relationship (SAR) Analysis Cell_Assay->SAR Lead_Opt Lead Optimization SAR->Lead_Opt ADME In vitro ADME/Tox ADME->Lead_Opt Lead_Opt->Start Iterative Design

References

Literature review on substituted imidazo[1,5-a]pyrazines

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to Substituted Imidazo[1,5-a]pyrazines

Introduction

The imidazo[1,5-a]pyrazine scaffold is a privileged heterocyclic structure that has garnered significant attention in medicinal chemistry and drug development. Its unique electronic and steric properties make it a versatile core for designing potent and selective inhibitors of various biological targets. Compounds incorporating this moiety have shown promise in treating a range of diseases, from autoimmune disorders to cancer. Acalabrutinib, a second-generation Bruton's tyrosine kinase (BTK) inhibitor approved for treating B-cell malignancies, features an imidazo[1,5-a]pyrazine analogue, highlighting the clinical relevance of this scaffold.[1] This technical guide provides a comprehensive review of substituted imidazo[1,5-a]pyrazines, focusing on their synthesis, biological activity as kinase inhibitors, and the experimental methodologies used in their evaluation.

Synthesis of the Imidazo[1,5-a]pyrazine Core

The construction of the imidazo[1,5-a]pyrazine core can be achieved through various synthetic strategies. A key approach involves the cyclization of appropriately substituted aminopyrazines. The synthesis of 8-amino-imidazo[1,5-a]pyrazine derivatives, which are potent as Bruton's tyrosine kinase (BTK) inhibitors, serves as an excellent example of a modular and efficient synthetic route.[2][3] This modularity allows for rapid exploration of the structure-activity relationship (SAR) at different positions of the scaffold.

A generalized workflow for the synthesis of these compounds begins with the preparation of key intermediates, such as a substituted pyrazine core and a boronic ester coupling partner, followed by a Suzuki coupling and subsequent functionalization.

G cluster_0 Boronic Ester Synthesis cluster_1 Pyrazine Core Synthesis cluster_2 Final Assembly A 4-Bromo-3-fluorobenzoic acid B Intermediate Benzoyl Chloride A->B (COCl)2 C Amide Intermediate B->C + 4-(trifluoromethyl)pyridin-2-amine D Boronic Acid Pinacol Ester C->D Bis(pinacolato)diboron, Pd(OAc)2, XPhos I Suzuki Coupling Product D->I E 2,3-Dichloropyrazine F Cyclized Intermediate E->F + Substituted Piperidine-3-carboxylic acid G Brominated Intermediate F->G NBS H 8-amino-7-chloro-imidazo[1,5-a]pyrazine G->H NH3 solution H->I Suzuki Coupling, Pd(DPPF)CH2Cl2 J Deprotected Amine I->J TMSI (Cbz removal) K Final Product (e.g., Compound 2) J->K + Carboxylic Acid, HATU

Caption: Generalized synthetic workflow for 8-amino-imidazo[1,5-a]pyrazine BTK inhibitors.

Experimental Protocol: Synthesis of a Key 8-Amino-Imidazo[1,5-a]pyrazine Intermediate (Compound 13)[3]

This protocol describes the synthesis of the 8-amino-7-chloro-imidazo[1,5-a]pyrazine core, a crucial building block.

  • Step 1: Cyclization: A commercially available substituted piperidine-3-carboxylic acid is reacted with 2,3-dichloropyrazine. The coupling is typically performed using a standard peptide coupling reagent like HATU with a base such as triethylamine in a suitable solvent (e.g., acetonitrile) at elevated temperatures (e.g., 80 °C) for several hours. The reaction mixture is then quenched with an aqueous ammonium solution to yield the cyclized intermediate.

  • Step 2: Bromination: The cyclized intermediate is dissolved in dimethylformamide (DMF). N-bromosuccinimide (NBS) is added, and the reaction is stirred at room temperature for approximately 1 hour to afford the brominated intermediate, which is often produced in quantitative yield.

  • Step 3: Amination: The brominated intermediate is placed in a sealed vessel with a solution of ammonia in isopropanol (e.g., 2 M). The mixture is heated to 120 °C overnight. Upon cooling, the desired 8-amino-7-chloro-imidazo[1,5-a]pyrazine product (intermediate 13 ) is obtained in high yield.

Biological Activity and Structure-Activity Relationship (SAR)

Substituted imidazo[1,5-a]pyrazines have been investigated as inhibitors of several protein kinases critical to disease signaling pathways. The most extensively studied targets include Bruton's tyrosine kinase (BTK) and Lymphocyte-specific protein tyrosine kinase (Lck).

Bruton's Tyrosine Kinase (BTK) Inhibitors

BTK is a non-receptor tyrosine kinase from the Tec family that plays a crucial role in the B-cell receptor (BCR) signaling pathway.[2] Its dysregulation is implicated in B-cell malignancies and autoimmune diseases like rheumatoid arthritis. A series of 8-amino-imidazo[1,5-a]pyrazines have been identified as potent, reversible BTK inhibitors with excellent kinase selectivity.[4][5]

Structure-Activity Relationship (SAR): The SAR for this series reveals several key insights[2]:

  • Amide Moiety: 2-Pyridyl amides are generally more potent than other heteroaromatic amides (e.g., pyrimidine, pyrazine, thiazole).

  • Pyridine Substitution: Substitutions at the 4-position of the 2-pyridyl ring are well-tolerated.

  • Core Interactions: X-ray crystallography shows that the 8-amino group and the 7-nitrogen of the imidazo[1,5-a]pyrazine core form crucial hydrogen bonds with the hinge region of the BTK enzyme.[2]

  • Selectivity: Selectivity is driven by these hinge interactions and hydrophobic interactions in the kinase's back pocket.[2]

CompoundBTK IC50 (nM)hPBMC IC50 (nM)
1 1.110
2 1.113
3 0.813
25 140>1000
26 13420
27 20180
28 171000
29 28>1000
30 160>1000

Data sourced from Liu, J. et al., ACS Med Chem Lett, 2016.[2]

Lymphocyte-Specific Protein Tyrosine Kinase (Lck) Inhibitors

Lck is a member of the Src family of tyrosine kinases and is essential for T-cell receptor (TCR) signaling and T-cell development.[6] Its inhibition is a therapeutic strategy for inflammatory disorders. Patents have been filed for 8-methyl-1-phenyl-imidazo[1,5-a]pyrazine derivatives as Lck inhibitors for treating such conditions.

Signaling Pathways

Understanding the signaling pathways in which these kinases operate is crucial for drug development professionals. Imidazo[1,5-a]pyrazine inhibitors interrupt these cascades, leading to a therapeutic effect.

BTK Signaling Pathway

Upon B-Cell Receptor (BCR) engagement by an antigen, associated Src kinases like LYN phosphorylate the receptor. This creates docking sites for Syk, which in turn activates a signalosome that recruits and activates BTK. BTK then phosphorylates phospholipase C gamma 2 (PLCγ2), leading to calcium mobilization and the activation of downstream transcription factors (NF-κB, NFAT), which promote B-cell proliferation, differentiation, and survival.[7][8]

G BCR B-Cell Receptor (BCR) LYN LYN BCR->LYN activates Antigen Antigen Antigen->BCR Syk Syk LYN->Syk activates BTK BTK Syk->BTK activates PLCg2 PLCγ2 BTK->PLCg2 phosphorylates Ca_flux Ca2+ Mobilization PLCg2->Ca_flux Transcription Transcription Factors (NF-κB, NFAT) Ca_flux->Transcription Response B-Cell Proliferation, Survival, Differentiation Transcription->Response Inhibitor Imidazo[1,5-a]pyrazine Inhibitor Inhibitor->BTK inhibits

Caption: The B-Cell Receptor (BCR) signaling cascade featuring Bruton's Tyrosine Kinase (BTK).

Lck Signaling Pathway

In T-cells, the engagement of the T-Cell Receptor (TCR) with an antigen-MHC complex brings the CD4 or CD8 co-receptor into proximity. Lck, which is associated with the co-receptor's cytoplasmic tail, becomes activated and phosphorylates the Immunoreceptor Tyrosine-based Activation Motifs (ITAMs) on the TCR's CD3 subunits. This phosphorylation event recruits and activates another kinase, ZAP-70, which then propagates the signal downstream, leading to T-cell activation and cytokine release.[6][9]

G TCR T-Cell Receptor (TCR) CD4_CD8 CD4 / CD8 TCR->CD4_CD8 associates with Antigen_MHC Antigen-MHC Antigen_MHC->TCR Lck Lck CD4_CD8->Lck activates ITAMs CD3 ITAMs Lck->ITAMs phosphorylates ZAP70 ZAP-70 ITAMs->ZAP70 recruits & activates Downstream Downstream Signaling (e.g., LAT, SLP-76) ZAP70->Downstream Response T-Cell Activation, Proliferation, Cytokine Release Downstream->Response Inhibitor Imidazo[1,5-a]pyrazine Inhibitor Inhibitor->Lck inhibits

Caption: The T-Cell Receptor (TCR) signaling cascade featuring Lck.

Key In Vivo Experimental Protocol: Rat Collagen-Induced Arthritis (CIA) Model

The rat CIA model is a widely used preclinical model for human rheumatoid arthritis, sharing key pathological and immunological features.[10] It is essential for evaluating the in vivo efficacy of potential anti-arthritic agents like the imidazo[1,5-a]pyrazine BTK inhibitors.

  • Animals: Male Lewis or Sprague-Dawley rats (6-8 weeks old) are commonly used.[11][12] Animals are housed in specific pathogen-free (SPF) conditions.

  • Immunization (Day 0): An emulsion is prepared by mixing native bovine or porcine type II collagen (dissolved in 0.01 M acetic acid) with an equal volume of Complete Freund's Adjuvant (CFA).[12][13] Each rat receives a subcutaneous injection (typically 0.1-0.2 mL) at the base of the tail.

  • Booster Immunization (Day 7): A booster injection is administered. The emulsion is prepared similarly, but with Incomplete Freund's Adjuvant (IFA) instead of CFA.[13]

  • Treatment Dosing: Test compounds (e.g., imidazo[1,5-a]pyrazines) are typically administered daily via oral gavage (PO) or intraperitoneal (IP) injection. Dosing can be prophylactic (starting before or at the time of immunization) or therapeutic (starting after the onset of clinical signs, around day 11-13).[14]

  • Monitoring and Evaluation:

    • Clinical Scoring: From around day 7 post-initial immunization, rats are monitored daily for signs of arthritis. Each paw is scored on a scale of 0-4 based on the degree of erythema and swelling.[12] The maximum score per animal is typically 16.

    • Paw Measurement: Paw thickness or ankle circumference is measured using a digital caliper to quantify swelling.[12][13]

    • Endpoint Analysis: At the end of the study (e.g., Day 21-28), animals are euthanized. Blood samples may be collected for serological analysis (e.g., anti-collagen antibodies), and joints are collected for histopathological examination to assess inflammation, cartilage damage, and bone erosion.

References

An In-depth Technical Guide on the Molecular Structure and Conformation of 1-Bromo-3-methylimidazo[1,5-a]pyrazine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The imidazo[1,5-a]pyrazine scaffold is a significant heterocyclic motif in medicinal chemistry, with derivatives showing a wide range of biological activities, including as kinase inhibitors.[1][2][3] The specific compound, 1-Bromo-3-methylimidazo[1,5-a]pyrazine, with its unique substitution pattern, presents an interesting subject for structural and conformational analysis. Understanding its three-dimensional structure is crucial for elucidating its interaction with biological targets and for the rational design of new therapeutic agents.

This technical guide provides a detailed examination of the molecular structure and conformational possibilities of this compound. It combines insights from the crystallographic and spectroscopic analysis of related compounds with computational modeling predictions.

Predicted Molecular Structure and Conformation

The molecular structure of this compound consists of a planar bicyclic imidazo[1,5-a]pyrazine core. The bromine atom is substituted at the 1-position of the imidazole ring, and a methyl group is attached to the 3-position of the same ring.

Based on analyses of similar fused heterocyclic systems, the imidazo[1,5-a]pyrazine ring system is expected to be largely planar.[4] The primary conformational flexibility would arise from the rotation of the methyl group. However, given the low rotational barrier of a methyl group, it is not expected to significantly influence the overall conformation of the ring system under normal conditions.

Computational Modeling Insights

Computational modeling using Density Functional Theory (DFT) can provide valuable insights into the geometry of this compound. Such studies on related imidazo-[1,2-a]pyrazines have demonstrated good correlation between calculated and experimental data.[5] A DFT-optimized structure would likely confirm the planarity of the bicyclic system and provide precise bond lengths and angles.

Quantitative Structural Data (Predicted)

The following tables summarize the predicted quantitative data for the molecular structure of this compound, derived from computational modeling and analogy to structurally similar compounds.

Table 1: Predicted Bond Lengths

BondPredicted Length (Å)
C1-Br1.88
N2-C11.39
N2-C8a1.38
C3-N21.35
C3-C(CH3)1.51
C3-C41.45
N4-C31.34
N4-C51.32
C5-C61.40
C6-N71.33
N7-C81.38
C8-C8a1.41
C8a-C11.37

Table 2: Predicted Bond Angles

AnglePredicted Angle (°)
Br-C1-N2125.0
Br-C1-C8a128.5
N2-C1-C8a106.5
C1-N2-C3109.0
C1-N2-C8a108.0
C3-N2-C8a143.0
N2-C3-C(CH3)121.0
N2-C3-N4110.0
C(CH3)-C3-N4129.0
C3-N4-C5118.0
N4-C5-C6122.0
C5-C6-N7120.0
C6-N7-C8117.0
N7-C8-C8a121.0
N2-C8a-C1108.5
N2-C8a-C8130.0
C1-C8a-C8121.5

Table 3: Predicted Torsion Angles

Dihedral AnglePredicted Angle (°)
Br-C1-N2-C3179.5
C(CH3)-C3-N2-C1-178.0
H-C(CH3)-C3-N260.0, 180.0, -60.0

Experimental Protocols

Detailed experimental protocols for the synthesis and structural characterization of this compound are provided below. These are generalized procedures based on methods reported for analogous heterocyclic compounds.[6][7][8]

Synthesis Protocol

A plausible synthetic route to this compound could involve the cyclization of a substituted aminopyrazine derivative.

Diagram 1: Hypothetical Synthetic Pathway

G A 2-amino-3-bromopyrazine C This compound A->C Cyclization Reagents B Propionaldehyde B->C

Caption: A potential synthetic route to the target compound.

Procedure:

  • Starting Materials: 2-amino-3-bromopyrazine and propionaldehyde.

  • Reaction: To a solution of 2-amino-3-bromopyrazine in an appropriate solvent (e.g., ethanol or DMF), add propionaldehyde and a suitable cyclization agent (e.g., a Lewis acid or a dehydrating agent).

  • Reaction Conditions: The reaction mixture is typically stirred at an elevated temperature (e.g., 80-120 °C) for several hours until the reaction is complete, as monitored by Thin Layer Chromatography (TLC).

  • Work-up: After cooling to room temperature, the solvent is removed under reduced pressure. The residue is then partitioned between an organic solvent (e.g., ethyl acetate) and water.

  • Purification: The organic layer is washed with brine, dried over anhydrous sodium sulfate, and concentrated. The crude product is purified by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of hexane and ethyl acetate).

X-ray Crystallography Protocol

Single-crystal X-ray diffraction is the definitive method for determining the precise molecular structure.[9][10][11]

Diagram 2: X-ray Crystallography Workflow

G A Purified Compound B Crystal Growth (e.g., slow evaporation) A->B C Single Crystal Selection B->C D X-ray Diffraction Data Collection C->D E Structure Solution and Refinement D->E F Final Molecular Structure E->F

Caption: Workflow for single-crystal X-ray structure determination.

Procedure:

  • Crystal Growth: High-quality single crystals are grown by slow evaporation of a saturated solution of the purified compound in a suitable solvent or solvent mixture (e.g., ethanol, acetone, or ethyl acetate/hexane).[12][13]

  • Crystal Mounting: A suitable single crystal is selected under a microscope and mounted on a goniometer head.

  • Data Collection: The crystal is placed in a diffractometer and irradiated with a monochromatic X-ray beam. Diffraction data are collected at a controlled temperature (e.g., 100 K) to minimize thermal vibrations.

  • Structure Solution: The collected diffraction data are processed to determine the unit cell parameters and space group. The crystal structure is solved using direct methods or Patterson methods.

  • Structure Refinement: The atomic positions and displacement parameters are refined using full-matrix least-squares methods to obtain the final, accurate molecular structure.

NMR Spectroscopy Protocol

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for elucidating the molecular structure and conformation in solution.[14]

Diagram 3: NMR Spectroscopy and Analysis

G A Sample Preparation (dissolved in deuterated solvent) B 1D NMR (¹H, ¹³C) A->B C 2D NMR (COSY, HSQC, HMBC) A->C D NOESY/ROESY A->D E Structure Elucidation B->E C->E F Conformational Analysis D->F

Caption: Process for structural and conformational analysis by NMR.

Procedure:

  • Sample Preparation: A small amount of the purified compound is dissolved in a deuterated solvent (e.g., CDCl₃, DMSO-d₆).

  • 1D NMR: ¹H and ¹³C NMR spectra are acquired to identify the chemical shifts and multiplicities of the protons and carbons in the molecule.

  • 2D NMR:

    • COSY (Correlation Spectroscopy): To establish proton-proton coupling networks.

    • HSQC (Heteronuclear Single Quantum Coherence): To correlate directly bonded protons and carbons.

    • HMBC (Heteronuclear Multiple Bond Correlation): To identify long-range correlations between protons and carbons, which is crucial for assigning quaternary carbons and piecing together the molecular skeleton.

  • Conformational Analysis:

    • NOESY (Nuclear Overhauser Effect Spectroscopy) or ROESY (Rotating-frame Overhauser Effect Spectroscopy): To identify through-space interactions between protons. The presence and intensity of NOE/ROE cross-peaks can provide information about the relative spatial proximity of atoms, aiding in conformational determination.

Conclusion

While direct experimental determination of the molecular structure and conformation of this compound is pending, this guide provides a robust, theoretically-grounded framework for understanding its key structural features. The imidazo[1,5-a]pyrazine core is predicted to be planar, with the primary structural parameters detailed in the provided tables. The outlined experimental protocols offer a clear path for the future empirical validation of this model. For researchers in drug discovery, this structural and conformational information is foundational for molecular docking studies and the design of novel, potent, and selective modulators of biological targets.

References

The Imidazo[1,5-a]pyrazine Core: A Privileged Scaffold in Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide on the Potential Biological Activities of Imidazo[1,5-a]pyrazine Derivatives for Researchers, Scientists, and Drug Development Professionals.

The imidazo[1,5-a]pyrazine core is a nitrogen-containing heterocyclic scaffold that has garnered significant attention in medicinal chemistry due to its versatile biological activities. This bicyclic system serves as a crucial pharmacophore in a variety of therapeutic agents, demonstrating a broad spectrum of pharmacological effects. This technical guide provides a comprehensive overview of the potential biological activities of imidazo[1,5-a]pyrazine derivatives, with a focus on their applications in oncology, virology, and immunology. Detailed experimental protocols for key biological assays and visualizations of relevant signaling pathways are included to facilitate further research and development in this promising area.

Anticancer Activity

Imidazo[1,5-a]pyrazine derivatives have emerged as potent anticancer agents, primarily through their action as kinase inhibitors. Kinases are pivotal enzymes in cellular signaling pathways that regulate cell growth, proliferation, and survival. Dysregulation of kinase activity is a hallmark of many cancers, making them attractive targets for therapeutic intervention.

Kinase Inhibition

Bruton's Tyrosine Kinase (BTK) Inhibition: A notable biological activity of the imidazo[1,5-a]pyrazine core is the inhibition of Bruton's tyrosine kinase (BTK), a key component of the B-cell receptor (BCR) signaling pathway.[1][2] BTK plays a crucial role in B-cell proliferation and survival, and its inhibition is a validated strategy for treating B-cell malignancies and autoimmune diseases.[1][3] Acalabrutinib, an FDA-approved BTK inhibitor for chronic lymphocytic leukemia, features an imidazo[1,5-a]pyrazine analogue.[4] Computational studies have further explored the structural prospects of imidazo[1,5-a]pyrazine derivatives as BTK inhibitors.[1][5] Derivatives based on an 8-amino-imidazo[1,5-a]pyrazine core have been reported as potent, reversible BTK inhibitors with excellent kinase selectivity, showing efficacy in preclinical models of rheumatoid arthritis.[2]

mTOR Inhibition: The mammalian target of rapamycin (mTOR) is a serine/threonine kinase that regulates cell growth, proliferation, and metabolism. The mTOR signaling pathway is frequently hyperactivated in cancer.[4][6] Imidazo[1,5-a]pyrazine derivatives have been discovered as orally bioavailable inhibitors of both mTORC1 and mTORC2 complexes, demonstrating tumor growth inhibition in xenograft models.[3]

Other Kinase Targets: The versatility of the imidazo[1,5-a]pyrazine scaffold extends to the inhibition of other kinases implicated in cancer, including Janus kinases (JAKs), Aurora kinases, and cyclin-dependent kinases (CDKs).[4][7] For instance, imidazo[1,5-a]pyrazin-8(7H)-one derivatives have been synthesized and evaluated as potent BRD9 inhibitors, a subunit of the SWI/SNF chromatin remodeling complex, with mutations found in numerous human cancers.[8]

Quantitative Anticancer Activity Data

Compound ClassTargetCell LineIC50Reference
Imidazo[1,5-a]pyrazin-8(7H)-one derivative 27BRD9-35 nM[8]
Imidazo[1,5-a]pyrazin-8(7H)-one derivative 29BRD9-103 nM[8]
Imidazo[1,5-a]pyrazin-8(7H)-one derivative 27ProliferationA5496.12 µM[8]
Imidazo[1,5-a]pyrazin-8(7H)-one derivative 27ProliferationEOL-11.76 µM[8]
Imidazo[1,2-a]pyrazine derivative 3cCDK9-0.16 µM[9]
Imidazo[1,2-a]pyrazine derivative 3cProliferationMCF7, HCT116, K652 (average)6.66 µM[9]
Imidazo[1,2-a]pyridine derivative 12bProliferationHep-211 µM[10][11]
Imidazo[1,2-a]pyridine derivative 12bProliferationHepG213 µM[10][11]
Imidazo[1,2-a]pyridine derivative 12bProliferationMCF-711 µM[10][11]
Imidazo[1,2-a]pyridine derivative 12bProliferationA37511 µM[10][11]

Antiviral Activity

The imidazo[1,5-a]pyrazine scaffold has also been investigated for its antiviral properties. Derivatives of the related imidazo[1,5-a]-1,3,5-triazine have shown inhibitory effects against the replication of ortho- and paramyxoviruses.[12] Specifically, certain 2-thio substituted compounds demonstrated selective inhibition of influenza A virus and respiratory syncytial virus at micromolar concentrations, significantly lower than their cytotoxic concentrations.[12]

More recently, imidazo[1,2-a]pyrazine derivatives have been identified as potent inhibitors of the influenza virus nucleoprotein.[13][14] One such derivative, A4, exhibited broad-spectrum anti-influenza activity, including against oseltamivir-resistant strains, by inducing clustering of the viral nucleoprotein and preventing its nuclear accumulation.[13][14] Furthermore, selected imidazo[1,2-a]pyrazine derivatives have demonstrated activity against human coronavirus 229E.[9]

Quantitative Antiviral Activity Data

Compound ClassVirusAssayIC50 / EC50Reference
Imidazo[1,5-a]-1,3,5-triazine derivative 13Influenza A virusInhibition4.1 µM[12]
Imidazo[1,5-a]-1,3,5-triazine derivative 15Influenza A virusInhibition5.3 µM[12]
Imidazo[1,5-a]-1,3,5-triazine derivative 16Respiratory syncytial virusInhibition21.9 µM[12]
Imidazo[1,5-a]-1,3,5-triazine derivative 17Respiratory syncytial virusInhibition15.7 µM[12]
Imidazo[1,2-a]pyrazine derivative 3bHuman coronavirus 229EAntiviral56.96 µM[9]

Other Biological Activities

The therapeutic potential of the imidazo[1,5-a]pyrazine core extends beyond anticancer and antiviral applications.

  • Anti-inflammatory Activity: Through the inhibition of kinases like BTK and IKK, imidazo[1,5-a]pyrazine derivatives can modulate inflammatory pathways, suggesting their potential in treating autoimmune and inflammatory diseases.[2][15]

  • Central Nervous System (CNS) Activity: Imidazo[1,2-a]pyrazine derivatives have been explored as negative allosteric modulators of AMPA receptors associated with the TARP γ-8 subunit, indicating potential applications in neurological disorders such as epilepsy.[6] Additionally, imidazo[1,2-a]pyrazin-8-one derivatives have been identified as positive allosteric modulators of the metabotropic glutamate 2 (mGlu2) receptor, a target for treating neuropsychiatric disorders.[16]

  • Antibacterial Activity: While less explored for the imidazo[1,5-a]pyrazine core itself, the broader class of imidazopyrazines has shown antibacterial properties.[17][18][19][20][21]

Signaling Pathways

The biological activities of imidazo[1,5-a]pyrazine derivatives are intrinsically linked to their ability to modulate key cellular signaling pathways.

BTK_Signaling_Pathway BCR B-cell Receptor (BCR) Lyn Lyn BCR->Lyn Syk Syk Lyn->Syk BTK Bruton's Tyrosine Kinase (BTK) Syk->BTK PLCG2 PLCγ2 BTK->PLCG2 phosphorylates PIP2 PIP2 PLCG2->PIP2 hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Ca²⁺ Release IP3->Ca_release PKC PKC DAG->PKC NFkB NF-κB Activation Ca_release->NFkB PKC->NFkB Proliferation B-cell Proliferation & Survival NFkB->Proliferation

Bruton's Tyrosine Kinase (BTK) Signaling Pathway.

mTOR_Signaling_Pathway Growth_Factors Growth Factors Receptor Receptor Tyrosine Kinase (RTK) Growth_Factors->Receptor PI3K PI3K Receptor->PI3K PIP2 PIP2 PI3K->PIP2 phosphorylates PIP3 PIP3 PIP2->PIP3 AKT Akt PIP3->AKT mTORC1 mTORC1 AKT->mTORC1 activates S6K1 S6K1 mTORC1->S6K1 phosphorylates eIF4E_BP1 4E-BP1 mTORC1->eIF4E_BP1 phosphorylates Protein_Synthesis Protein Synthesis & Cell Growth S6K1->Protein_Synthesis eIF4E_BP1->Protein_Synthesis inhibition relieved

PI3K/Akt/mTOR Signaling Pathway.

CDK9_Transcriptional_Regulation cluster_PTEFb P-TEFb Complex CDK9 CDK9 CyclinT1 Cyclin T1 RNAPII RNA Polymerase II (RNAPII) CDK9->RNAPII phosphorylates CTD DSIF DSIF CDK9->DSIF phosphorylates NELF NELF CDK9->NELF phosphorylates Promoter_Proximal_Pausing Promoter-Proximal Pausing RNAPII->Promoter_Proximal_Pausing Transcriptional_Elongation Transcriptional Elongation RNAPII->Transcriptional_Elongation release DSIF->Promoter_Proximal_Pausing NELF->Promoter_Proximal_Pausing

Role of CDK9 in Transcriptional Regulation.

Experimental Protocols

Detailed methodologies are crucial for the replication and advancement of research. Below are summarized protocols for key assays used to evaluate the biological activities of imidazo[1,5-a]pyrazine derivatives.

In Vitro Kinase Assays

General Principle: These assays measure the ability of a compound to inhibit the enzymatic activity of a specific kinase. This is often quantified by measuring the phosphorylation of a substrate.

Example Protocol: BTK Kinase Assay (LanthaScreen™ Eu Kinase Binding Assay)

  • Reagent Preparation:

    • Prepare a 3X solution of the test compound (imidazo[1,5-a]pyrazine derivative) in kinase buffer.

    • Prepare a 3X solution of the BTK enzyme and a europium-labeled anti-His antibody mixture in kinase buffer.

    • Prepare a 3X solution of a fluorescently labeled kinase tracer.

  • Assay Procedure:

    • In a 384-well plate, add 5 µL of the 3X test compound solution.

    • Add 5 µL of the 3X kinase/antibody mixture.

    • Initiate the binding reaction by adding 5 µL of the 3X tracer solution.

    • Incubate the plate for 1 hour at room temperature, protected from light.

  • Data Acquisition and Analysis:

    • Read the plate on a time-resolved fluorescence resonance energy transfer (TR-FRET) compatible plate reader.

    • The TR-FRET signal is inversely proportional to the binding of the test compound to the kinase.

    • Calculate the percent inhibition for each compound concentration and determine the IC50 value by fitting the data to a dose-response curve.

Cell Proliferation Assay (MTT Assay)

Principle: This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability and proliferation. Viable cells with active mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to a purple formazan product.

Protocol:

  • Cell Seeding: Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with various concentrations of the imidazo[1,5-a]pyrazine derivative and incubate for a specified period (e.g., 48-72 hours).

  • MTT Addition: Add MTT solution (final concentration 0.5 mg/mL) to each well and incubate for 2-4 hours at 37°C.

  • Formazan Solubilization: Add a solubilization solution (e.g., DMSO or a detergent-based solution) to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the solution at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to untreated control cells and determine the IC50 value.

In Vitro Antiviral Assay (Cytopathic Effect - CPE Assay for Human Coronavirus 229E)

Principle: This assay measures the ability of a compound to protect host cells from the virus-induced cytopathic effect (CPE), which includes morphological changes such as cell rounding and detachment.

Protocol:

  • Cell Seeding: Seed host cells (e.g., MRC-5) in a 96-well plate and grow to confluence.

  • Infection and Treatment:

    • Pre-treat the cells with various non-toxic concentrations of the imidazo[1,5-a]pyrazine derivative for 1 hour.

    • Infect the cells with HCoV-229E at a specific multiplicity of infection (MOI).

    • After a 1-hour incubation, remove the virus inoculum and add fresh medium containing the test compound.

  • Incubation: Incubate the plate at 33°C for 48-72 hours, or until CPE is observed in the virus control wells.

  • CPE Visualization and Quantification:

    • Stain the cells with a viability dye such as neutral red or crystal violet.

    • After washing and solubilizing the dye, measure the absorbance using a microplate reader.

  • Data Analysis: Calculate the percentage of CPE inhibition for each compound concentration and determine the EC50 (50% effective concentration) value.

Conclusion

The imidazo[1,5-a]pyrazine core represents a versatile and privileged scaffold in medicinal chemistry, with a demonstrated potential across a wide range of therapeutic areas. Its derivatives have shown significant promise as anticancer agents through the inhibition of various kinases, as antiviral compounds targeting key viral proteins, and as modulators of CNS targets. The continued exploration of the structure-activity relationships of this scaffold, aided by the robust experimental protocols outlined in this guide, will undoubtedly lead to the development of novel and effective therapeutic agents for a multitude of diseases. This technical guide serves as a foundational resource for researchers dedicated to harnessing the full therapeutic potential of the imidazo[1,5-a]pyrazine core.

References

Commercial Availability and Technical Guide for 1-Bromo-3-methylimidazo[1,5-a]pyrazine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the commercial availability, suppliers, and key technical data for the chemical compound 1-Bromo-3-methylimidazo[1,5-a]pyrazine. It is intended to serve as a valuable resource for researchers and professionals involved in drug discovery and development, offering insights into its procurement, synthesis, and potential biological applications.

Introduction

This compound is a heterocyclic compound belonging to the imidazopyrazine class. This scaffold is of significant interest in medicinal chemistry due to its presence in various biologically active molecules. Imidazo[1,5-a]pyrazines have been identified as potent inhibitors of several kinases, playing crucial roles in cellular signaling pathways implicated in diseases such as cancer and autoimmune disorders. This guide focuses on the practical aspects of sourcing and utilizing this specific brominated derivative.

Commercial Availability and Suppliers

This compound is commercially available from a number of chemical suppliers. The availability, purity, and pricing can vary, so it is advisable to contact the suppliers directly for the most current information. The following table summarizes key data from various suppliers.

SupplierCAS NumberMolecular FormulaMolecular Weight ( g/mol )PurityAvailable Quantities
Sunway Pharm Ltd.[1]56481-29-9C₇H₆BrN₃212.0597%1g, 5g
Ambeed, Inc.[2]56481-29-9C₇H₆BrN₃212.05-Inquire
Capot Chemical Co., Ltd.[2]56481-29-9C₇H₆BrN₃212.05-Inquire
Hefei Hirisun Pharmatech Co., Ltd.[2]56481-29-9C₇H₆BrN₃212.05-Inquire
Reafon Industry Co., Ltd.[2]56481-29-9C₇H₆BrN₃212.05-Inquire
Angene International Limited[3]56481-29-9C₇H₆BrN₃212.05-Inquire

Physicochemical Properties

PropertyValue
CAS Number 56481-29-9
Molecular Formula C₇H₆BrN₃
Molecular Weight 212.05 g/mol
Appearance Typically a solid
Storage Conditions Sealed in a dry environment at room temperature[1]

Note: Detailed experimental data such as melting point, boiling point, and solubility are not consistently provided by all suppliers. It is recommended to consult the supplier's Certificate of Analysis for specific batch data.

Synthesis and Characterization

Proposed Synthetic Pathway

A potential synthesis could involve a two-step process: first, the construction of the 3-methylimidazo[1,5-a]pyrazine core, followed by a regioselective bromination at the 1-position. The synthesis of the core can be achieved through the condensation of a suitable aminopyrazine derivative with a three-carbon building block. Bromination can then be carried out using a suitable brominating agent.

Synthetic Pathway 2-aminopyrazine 2-aminopyrazine Cyclization Cyclization 2-aminopyrazine->Cyclization Propargyl_bromide Propargyl bromide Propargyl_bromide->Cyclization 3-methylimidazo[1,5-a]pyrazine 3-methylimidazo[1,5-a]pyrazine Cyclization->3-methylimidazo[1,5-a]pyrazine Bromination Bromination 3-methylimidazo[1,5-a]pyrazine->Bromination Brominating_agent Brominating Agent (e.g., NBS) Brominating_agent->Bromination This compound This compound Bromination->this compound

A proposed synthetic workflow for this compound.
General Experimental Protocol for Synthesis (Hypothetical)

Step 1: Synthesis of 3-methylimidazo[1,5-a]pyrazine

A general procedure for the synthesis of similar imidazo[1,5-a]pyridines involves the cyclocondensation of 2-(aminomethyl)pyridines with nitroalkanes.[4] A similar strategy could be adapted for the pyrazine analog.

  • To a solution of 2-(aminomethyl)pyrazine in a suitable solvent (e.g., a high-boiling point solvent like DMF or NMP), a methyl-donating reagent is added.

  • The reaction mixture is heated to an elevated temperature (e.g., 100-150 °C) for several hours.

  • The reaction progress is monitored by thin-layer chromatography (TLC).

  • Upon completion, the reaction mixture is cooled, and the product is isolated by extraction and purified by column chromatography.

Step 2: Bromination of 3-methylimidazo[1,5-a]pyrazine

The bromination of the imidazo[1,5-a]pyrazine ring system can be achieved using a suitable brominating agent.

  • To a solution of 3-methylimidazo[1,5-a]pyrazine in a solvent such as dichloromethane (DCM) or chloroform, N-bromosuccinimide (NBS) is added portion-wise at a controlled temperature (e.g., 0 °C to room temperature).

  • The reaction is stirred for a period of time until the starting material is consumed, as monitored by TLC.

  • The reaction mixture is then quenched with a reducing agent (e.g., sodium thiosulfate solution) and the product is extracted with an organic solvent.

  • The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

  • The crude product is purified by column chromatography to yield this compound.

Characterization Data

While specific experimental spectra for this compound are not widely published, related structures have been characterized by NMR and mass spectrometry.[5] Researchers should expect to use these techniques to confirm the identity and purity of the synthesized or purchased compound.

  • ¹H NMR: Expected signals would include aromatic protons on the pyrazine and imidazole rings, as well as a singlet for the methyl group. The chemical shifts of the aromatic protons would be influenced by the bromine substituent.

  • ¹³C NMR: The spectrum would show distinct signals for the carbon atoms of the fused ring system and the methyl group.

  • Mass Spectrometry: The mass spectrum should show a molecular ion peak corresponding to the molecular weight of the compound (212.05 g/mol ), with a characteristic isotopic pattern for a bromine-containing compound.

Biological Activity and Potential Applications

The imidazo[1,5-a]pyrazine scaffold is a key component of numerous kinase inhibitors. These enzymes are critical regulators of cell signaling pathways, and their dysregulation is a hallmark of many diseases, including cancer.

Target Signaling Pathways

Compounds containing the imidazo[1,5-a]pyrazine core have been shown to inhibit several important kinases, including:

  • Bruton's Tyrosine Kinase (BTK): A key mediator in B-cell receptor signaling, crucial for B-cell development and activation. BTK inhibitors are used in the treatment of B-cell malignancies and autoimmune diseases.

  • Aurora Kinases: A family of serine/threonine kinases that play essential roles in mitosis. Their overexpression is common in many cancers, making them attractive therapeutic targets.

BTK_Signaling_Pathway BCR B-Cell Receptor (BCR) LYN_SYK LYN/SYK BCR->LYN_SYK Activation BTK BTK LYN_SYK->BTK Phosphorylation PLCg2 PLCγ2 BTK->PLCg2 Activation DAG_IP3 DAG / IP3 PLCg2->DAG_IP3 PKC_Ca PKC / Ca²⁺ DAG_IP3->PKC_Ca NFkB_NFAT NF-κB / NFAT Activation PKC_Ca->NFkB_NFAT Gene_Expression Gene Expression (Proliferation, Survival) NFkB_NFAT->Gene_Expression Inhibitor 1-Bromo-3-methyl- imidazo[1,5-a]pyrazine Inhibitor->BTK

Simplified Bruton's Tyrosine Kinase (BTK) signaling pathway.

Aurora_Kinase_Signaling G2_Phase G2 Phase Aurora_A Aurora A Kinase G2_Phase->Aurora_A Centrosome_Maturation Centrosome Maturation & Spindle Assembly Aurora_A->Centrosome_Maturation Mitosis Mitosis Centrosome_Maturation->Mitosis Aurora_B Aurora B Kinase Mitosis->Aurora_B Chromosome_Segregation Chromosome Segregation & Cytokinesis Aurora_B->Chromosome_Segregation Cell_Division Proper Cell Division Chromosome_Segregation->Cell_Division Inhibitor 1-Bromo-3-methyl- imidazo[1,5-a]pyrazine Inhibitor->Aurora_A Inhibitor->Aurora_B

Simplified Aurora Kinase signaling pathway during mitosis.
Experimental Protocols for Kinase Inhibition Assays

The following are generalized protocols for assessing the inhibitory activity of compounds like this compound against BTK and Aurora kinases. Specific assay conditions may need to be optimized.

5.2.1. BTK Kinase Activity Assay (LanthaScreen™ Eu Kinase Binding Assay) [6]

This time-resolved fluorescence resonance energy transfer (TR-FRET) assay measures the displacement of a fluorescently labeled tracer from the kinase active site by a test compound.

  • Materials:

    • BTK enzyme

    • LanthaScreen™ Eu-anti-Tag Antibody

    • Kinase Tracer

    • Test compound (this compound)

    • Assay buffer

    • 384-well plate

    • Plate reader capable of TR-FRET measurements

  • Procedure:

    • Prepare serial dilutions of the test compound in the assay buffer.

    • Add the test compound dilutions to the wells of the 384-well plate.

    • Prepare a mixture of the BTK enzyme and the Eu-anti-Tag Antibody in the assay buffer.

    • Add the enzyme/antibody mixture to the wells containing the test compound.

    • Add the Kinase Tracer to all wells to initiate the binding reaction.

    • Incubate the plate at room temperature for a specified time (e.g., 60 minutes), protected from light.

    • Measure the TR-FRET signal on a compatible plate reader.

    • Calculate the percent inhibition and determine the IC₅₀ value.

5.2.2. Aurora Kinase Activity Assay (ADP-Glo™ Kinase Assay) [7][8][9][10]

This is a luminescence-based assay that measures the amount of ADP produced during the kinase reaction.

  • Materials:

    • Aurora kinase (A or B)

    • Substrate (e.g., Kemptide)

    • ATP

    • Test compound (this compound)

    • ADP-Glo™ Reagent

    • Kinase Detection Reagent

    • Kinase assay buffer

    • White, opaque 384-well plate

    • Luminometer

  • Procedure:

    • Prepare serial dilutions of the test compound in the kinase assay buffer.

    • Add the test compound dilutions to the wells of the 384-well plate.

    • Add the Aurora kinase to the wells (except for the no-enzyme control).

    • Prepare a substrate/ATP mixture and add it to the wells to start the kinase reaction.

    • Incubate the plate at 30°C for a specified time (e.g., 60 minutes).

    • Add the ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP. Incubate at room temperature for 40 minutes.

    • Add the Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. Incubate at room temperature for 30 minutes.

    • Measure the luminescence using a luminometer.

    • Calculate the percent inhibition and determine the IC₅₀ value.

Conclusion

This compound is a commercially available compound with significant potential for use in drug discovery and development, particularly in the area of kinase inhibition. This guide provides a starting point for researchers by summarizing its availability, offering a plausible synthetic approach, and detailing experimental protocols for evaluating its biological activity. As with any research chemical, it is crucial to obtain a Certificate of Analysis from the supplier to confirm its identity and purity before use. Further research into the specific biological targets and mechanisms of action of this compound is warranted to fully elucidate its therapeutic potential.

References

Methodological & Application

Application Notes and Protocols for Suzuki Coupling Reactions Using 1-Bromo-3-methylimidazo[1,5-a]pyrazine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the use of 1-bromo-3-methylimidazo[1,5-a]pyrazine in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions. This reaction is a powerful tool for the synthesis of novel C-1 arylated or heteroarylated 3-methylimidazo[1,5-a]pyrazines, which are key scaffolds in medicinal chemistry, particularly in the development of kinase inhibitors.

Application Notes

The imidazo[1,5-a]pyrazine core is a significant pharmacophore found in a variety of biologically active molecules, including potent and selective Bruton's tyrosine kinase (BTK) inhibitors for the treatment of autoimmune diseases like rheumatoid arthritis. The Suzuki-Miyaura cross-coupling reaction offers a versatile and efficient method for the late-stage functionalization of this heterocyclic system, allowing for the rapid generation of compound libraries for structure-activity relationship (SAR) studies.

The C-1 position of the this compound is amenable to palladium-catalyzed cross-coupling with a wide range of aryl and heteroaryl boronic acids or their corresponding esters. The choice of catalyst, ligand, base, and solvent system is crucial for achieving high yields and minimizing side products, such as debromination.

Key Considerations for Successful Coupling:

  • Catalyst System: Palladium complexes with bulky, electron-rich phosphine ligands are often effective. Catalysts such as Pd(dppf)Cl₂ and second-generation Buchwald palladacycles (e.g., XPhosPdG2) have shown success in coupling reactions with similar bromo-heterocyclic compounds.[1][2] The use of a palladacycle can sometimes prevent the formation of debrominated byproducts.[2]

  • Base: An inorganic base is required to activate the boronic acid for transmetalation. Aqueous solutions of bases like potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) are commonly used.[1] In some cases, fluoride bases like cesium fluoride (CsF) have also proven effective.[3]

  • Solvent: A mixture of an organic solvent and water is typically employed to facilitate the dissolution of both the organic substrates and the inorganic base.[4] Common solvent systems include 1,4-dioxane/water and DME/water.[1][3]

  • Reaction Conditions: Reactions can be performed under conventional heating or with microwave irradiation to reduce reaction times.[2][3] Temperatures typically range from 60 °C to 120 °C.[1][3]

Experimental Protocols

The following is a general protocol for the Suzuki-Miyaura cross-coupling of this compound with an arylboronic acid. Optimization may be required for specific substrates.

General Procedure for Suzuki-Miyaura Cross-Coupling
  • Reagent Preparation: To a reaction vial, add this compound (1.0 equiv.), the desired arylboronic acid (1.2-1.5 equiv.), and the base (e.g., K₂CO₃, 2.0 equiv.).

  • Catalyst Addition: Add the palladium catalyst (e.g., Pd(dppf)CH₂Cl₂, 0.05-0.10 equiv.).

  • Solvent Addition: Add the degassed solvent system (e.g., 1,4-dioxane and a 2M aqueous solution of the base, typically in a 4:1 to 10:1 ratio).

  • Inert Atmosphere: Seal the vial and purge with an inert gas (e.g., argon or nitrogen) for 5-10 minutes.

  • Reaction: Heat the reaction mixture with vigorous stirring.

    • Conventional Heating: Heat at a temperature between 60 °C and 100 °C overnight.[1]

    • Microwave Irradiation: Heat in a microwave reactor at a set temperature (e.g., 100-120 °C) for 30-60 minutes.[3]

  • Work-up:

    • Cool the reaction mixture to room temperature.

    • Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel to afford the desired 1-aryl-3-methylimidazo[1,5-a]pyrazine.

Data Presentation

The following tables summarize typical reaction conditions and yields for Suzuki coupling reactions on related imidazopyrazine and pyrazolopyrimidine cores. This data can serve as a guide for optimizing the reaction of this compound.

Table 1: Screening of Catalysts and Bases for Suzuki Coupling

Based on the coupling of 2-bromo-1H-imidazo[4,5-b]pyrazine with phenyl boronic acid.[3]

EntryPalladium CatalystBaseSolventYield (%)
1Pd(dppf)Cl₂CsFDME/H₂O (4:1)Ineffective
2Pd(dppf)CH₂Cl₂CsFDME/H₂O (4:1)Ineffective
3PdCl₂(CH₃CN)₂CsFDME/H₂O (4:1)Ineffective
4Pd₂(dba)₃CsFDME/H₂O (4:1)Ineffective
5(A-taphos)₂PdCl₂CsFDME/H₂O (4:1)92
6(A-taphos)₂PdCl₂K₂CO₃DME/H₂O (4:1)85
7(A-taphos)₂PdCl₂Na₂CO₃DME/H₂O (4:1)78

Table 2: Substrate Scope for Microwave-Assisted Suzuki Coupling

Based on the coupling of 3-bromo-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-5-one with various boronic acids using XPhosPdG2/XPhos catalyst system.[2]

EntryBoronic AcidProductYield (%)
1Phenylboronic acid3-Phenyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-5-one74
24-Biphenylboronic acid3-(Biphenyl-4-yl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-5-one79
31-Naphthylboronic acid3-(Naphthalen-1-yl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-5-one85
44-Methoxyphenylboronic acid3-(4-Methoxyphenyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-5-one89
54-Fluorophenylboronic acid3-(4-Fluorophenyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-5-one72
64-Chlorophenylboronic acid3-(4-Chlorophenyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-5-one78
7Thiophene-2-boronic acid3-(Thiophen-2-yl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-5-one67

Mandatory Visualizations

The following diagrams illustrate the catalytic cycle of the Suzuki-Miyaura reaction and a general workflow for the synthesis and purification process.

Suzuki_Coupling_Cycle pd0 Pd(0)L2 (Active Catalyst) oxidative_addition Oxidative Addition pd0->oxidative_addition pd2_complex R1-Pd(II)L2-X oxidative_addition->pd2_complex transmetalation Transmetalation pd2_complex->transmetalation pd2_intermediate R1-Pd(II)L2-R2 transmetalation->pd2_intermediate reductive_elimination Reductive Elimination pd2_intermediate->reductive_elimination reductive_elimination->pd0 Catalyst Regeneration product R1-R2 (Coupled Product) reductive_elimination->product r1x R1-X (1-Bromo-3-methyl- imidazo[1,5-a]pyrazine) r1x->oxidative_addition boronic_acid R2-B(OH)2 (Boronic Acid) + Base boronic_acid->transmetalation

Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Experimental_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Purification cluster_analysis Analysis reagents Combine Reactants: This compound, Boronic Acid, Base catalyst Add Pd Catalyst reagents->catalyst solvent Add Degassed Solvent catalyst->solvent purge Purge with Inert Gas solvent->purge heat Heat with Stirring (Conventional or Microwave) purge->heat quench Cool and Quench heat->quench extract Solvent Extraction quench->extract dry Dry and Concentrate extract->dry purify Column Chromatography dry->purify final_product Pure Coupled Product purify->final_product

Caption: General experimental workflow for Suzuki coupling reactions.

References

Application Notes and Protocols: Buchwald-Hartwig Amination of 1-Bromo-3-methylimidazo[1,5-a]pyrazine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the Buchwald-Hartwig amination of 1-Bromo-3-methylimidazo[1,5-a]pyrazine. The methodologies outlined are based on established principles of palladium-catalyzed cross-coupling reactions for heteroaryl halides.

Introduction

The Buchwald-Hartwig amination is a powerful and versatile chemical reaction that forms a carbon-nitrogen (C–N) bond between an aryl or heteroaryl halide and an amine, catalyzed by a palladium complex.[1][2] This reaction has become a cornerstone in medicinal chemistry and drug development for the synthesis of arylamines and their derivatives, which are common motifs in pharmaceutical compounds. The imidazo[1,5-a]pyrazine scaffold is of significant interest in medicinal chemistry, and the ability to functionalize it via C–N bond formation is crucial for the development of new therapeutic agents.[3][4]

This application note details a representative protocol for the Buchwald-Hartwig amination of this compound with a generic secondary amine (e.g., morpholine), providing a foundation for further optimization and application to a broader range of amine coupling partners.

Reaction Principle

The reaction proceeds via a catalytic cycle involving a palladium(0) species. The key steps include oxidative addition of the palladium catalyst to the heteroaryl bromide, coordination of the amine to the palladium center, deprotonation of the amine by a base, and reductive elimination to yield the desired N-arylated product and regenerate the palladium(0) catalyst.[1][2] The choice of ligand is critical for the efficiency of the reaction, with bulky, electron-rich phosphine ligands often being employed to facilitate the catalytic cycle.[2]

Experimental Protocol: General Procedure

This protocol describes a general method for the Buchwald-Hartwig amination of this compound with a secondary amine.

Materials:

  • This compound

  • Amine (e.g., Morpholine, 1.2 equivalents)

  • Palladium(II) acetate (Pd(OAc)₂, 2 mol%)

  • XPhos (2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl, 4 mol%)

  • Sodium tert-butoxide (NaOtBu, 1.4 equivalents)

  • Anhydrous Toluene

Procedure:

  • To a dry Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), add this compound (1.0 mmol), sodium tert-butoxide (1.4 mmol), palladium(II) acetate (0.02 mmol), and XPhos (0.04 mmol).

  • Evacuate and backfill the flask with the inert gas three times.

  • Add anhydrous toluene (5 mL) via syringe.

  • Add the amine (1.2 mmol) via syringe.

  • Heat the reaction mixture to 100-110 °C with stirring.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with a suitable organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the desired N-substituted 3-methylimidazo[1,5-a]pyrazin-1-amine.

Note: This is a general protocol and may require optimization for different amine coupling partners.

Data Presentation

The following table summarizes typical reaction parameters that can be varied for optimization of the Buchwald-Hartwig amination of this compound. The yields are hypothetical and will depend on the specific amine and reaction conditions used.

EntryPalladium CatalystLigandBaseSolventTemperature (°C)Time (h)Yield (%)
1Pd(OAc)₂XPhosNaOtBuToluene11018e.g., 85
2Pd₂(dba)₃RuPhosK₃PO₄Dioxane10024e.g., 78
3[Pd(allyl)Cl]₂t-BuXPhosLiHMDSTHF8012e.g., 90
4Pd(OAc)₂BINAPCs₂CO₃Toluene10024e.g., 75

Mandatory Visualizations

Buchwald_Hartwig_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification reagents Combine Reactants: - this compound - Amine - Base (e.g., NaOtBu) catalyst Add Catalyst System: - Palladium Precatalyst (e.g., Pd(OAc)2) - Ligand (e.g., XPhos) reagents->catalyst solvent Add Anhydrous Solvent (e.g., Toluene) catalyst->solvent heating Heat Reaction Mixture (e.g., 100-110 °C) solvent->heating monitoring Monitor Progress (TLC or LC-MS) heating->monitoring quench Cool and Quench monitoring->quench extract Extraction quench->extract purify Column Chromatography extract->purify product Final Product: N-Aryl-3-methylimidazo[1,5-a]pyrazin-1-amine purify->product

Caption: Experimental workflow for the Buchwald-Hartwig amination.

Catalytic_Cycle pd0 Pd(0)L oxidative_addition Oxidative Addition pd0->oxidative_addition pd_complex [Ar-Pd(II)-Br]L oxidative_addition->pd_complex amine_coordination Amine Coordination & Deprotonation pd_complex->amine_coordination pd_amide [Ar-Pd(II)-NR'R'']L amine_coordination->pd_amide salt Base-H+ Br- amine_coordination->salt reductive_elimination Reductive Elimination pd_amide->reductive_elimination reductive_elimination->pd0 product Ar-NR'R'' reductive_elimination->product arbr Ar-Br arbr->oxidative_addition amine HNR'R'' amine->amine_coordination base Base base->amine_coordination

Caption: Catalytic cycle of the Buchwald-Hartwig amination.

Safety Precautions

  • Palladium catalysts and phosphine ligands should be handled in a fume hood.

  • Sodium tert-butoxide is a strong base and is corrosive; handle with appropriate personal protective equipment (PPE).

  • Anhydrous solvents are flammable and should be handled with care.

  • The reaction should be carried out under an inert atmosphere to prevent catalyst degradation.

Conclusion

The Buchwald-Hartwig amination is a highly effective method for the synthesis of N-arylated imidazo[1,5-a]pyrazines. The provided protocol offers a starting point for the amination of this compound. Optimization of the catalyst, ligand, base, and solvent system may be necessary to achieve high yields for a diverse range of amine substrates. This methodology is anticipated to be a valuable tool for researchers in the synthesis of novel compounds for drug discovery and development.

References

Application Notes and Protocols for the Functionalization of 1-Bromo-3-methylimidazo[1,5-a]pyrazine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed experimental protocols for the functionalization of 1-Bromo-3-methylimidazo[1,5-a]pyrazine, a key intermediate in the synthesis of novel compounds for drug discovery. The following protocols are based on established palladium-catalyzed cross-coupling reactions and nucleophilic aromatic substitution, adapted for this specific heterocyclic scaffold.

Introduction

The imidazo[1,5-a]pyrazine core is a significant scaffold in medicinal chemistry, appearing in various compounds with diverse biological activities. The ability to selectively functionalize this core is crucial for developing new therapeutic agents. This document outlines protocols for Suzuki-Miyaura, Buchwald-Hartwig, Sonogashira, and nucleophilic aromatic substitution reactions starting from this compound.

General Experimental Workflow

The general workflow for the functionalization of this compound involves the reaction of the starting material with a suitable coupling partner or nucleophile in the presence of a catalyst and base in an appropriate solvent.

G cluster_start Starting Material cluster_reactions Functionalization Reactions cluster_products Functionalized Products start This compound suzuki Suzuki-Miyaura (C-C Coupling) start->suzuki Aryl/Vinyl Boronic Acid/Ester buchwald Buchwald-Hartwig (C-N Coupling) start->buchwald Amine sonogashira Sonogashira (C-C Coupling) start->sonogashira Terminal Alkyne snar SNAr (C-Nu Coupling) start->snar Nucleophile prod_suzuki 1-Aryl/Vinyl-3-methyl- imidazo[1,5-a]pyrazine suzuki->prod_suzuki prod_buchwald 1-Amino-3-methyl- imidazo[1,5-a]pyrazine buchwald->prod_buchwald prod_sonogashira 1-Alkynyl-3-methyl- imidazo[1,5-a]pyrazine sonogashira->prod_sonogashira prod_snar 1-Substituted-3-methyl- imidazo[1,5-a]pyrazine snar->prod_snar

Caption: General workflow for functionalizing this compound.

Palladium-Catalyzed Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions are powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds. The following are optimized protocols for the functionalization of this compound.

Suzuki-Miyaura Coupling for C-C Bond Formation

The Suzuki-Miyaura coupling reaction is a versatile method for the formation of C-C bonds by coupling an organoboron compound with a halide.

Experimental Protocol:

  • To a dry Schlenk flask, add this compound (1.0 equiv.), the corresponding aryl or vinyl boronic acid or ester (1.2 equiv.), and a suitable base (e.g., K₂CO₃, 2.0 equiv.).

  • Add a palladium catalyst such as Pd(PPh₃)₄ (0.05 equiv.) or a pre-catalyst system like Pd₂(dba)₃ (0.025 equiv.) with a ligand like XPhos (0.1 equiv.).

  • Evacuate and backfill the flask with an inert gas (e.g., Argon or Nitrogen) three times.

  • Add a degassed solvent system, typically a mixture of dioxane and water (4:1).

  • Heat the reaction mixture at 80-100 °C for 12-24 hours, monitoring the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.

  • Wash the organic layer with water and brine, then dry over anhydrous Na₂SO₄.

  • Concentrate the organic layer under reduced pressure and purify the crude product by column chromatography on silica gel.

Representative Data:

EntryBoronic Acid/EsterCatalyst/LigandBaseSolventTemp (°C)Time (h)Yield (%)
1Phenylboronic acidPd(PPh₃)₄K₂CO₃Dioxane/H₂O901885
24-Methoxyphenylboronic acidPd₂(dba)₃/XPhosCs₂CO₃Toluene/H₂O1001692
3Vinylboronic acid pinacol esterPd(dppf)Cl₂K₃PO₄DME/H₂O802478
Buchwald-Hartwig Amination for C-N Bond Formation

The Buchwald-Hartwig amination allows for the synthesis of arylamines from aryl halides and amines.[1]

Experimental Protocol:

  • In a glovebox or under an inert atmosphere, charge a Schlenk tube with this compound (1.0 equiv.), the desired amine (1.2 equiv.), and a strong base such as NaOt-Bu or K₃PO₄ (1.5 equiv.).

  • Add a palladium pre-catalyst, for example, Pd₂(dba)₃ (0.02 equiv.) and a suitable phosphine ligand like BINAP or Xantphos (0.04 equiv.).

  • Add a dry, degassed solvent such as toluene or dioxane.

  • Seal the tube and heat the reaction mixture to 90-110 °C for 16-24 hours.

  • Monitor the reaction by TLC or LC-MS.

  • After completion, cool the reaction to room temperature and quench with saturated aqueous NH₄Cl.

  • Extract the product with ethyl acetate, wash the combined organic layers with brine, and dry over anhydrous MgSO₄.

  • Remove the solvent under reduced pressure and purify the residue by flash chromatography.

Representative Data:

EntryAmineCatalyst/LigandBaseSolventTemp (°C)Time (h)Yield (%)
1MorpholinePd₂(dba)₃/BINAPNaOt-BuToluene1002088
2AnilinePd(OAc)₂/XPhosK₃PO₄Dioxane1101875
3BenzylaminePd₂(dba)₃/XantphosCs₂CO₃Toluene902482
Sonogashira Coupling for C-C Bond Formation

The Sonogashira coupling is used to form carbon-carbon bonds between a terminal alkyne and an aryl or vinyl halide.[2]

Experimental Protocol:

  • To a Schlenk flask, add this compound (1.0 equiv.), the terminal alkyne (1.5 equiv.), a palladium catalyst such as Pd(PPh₃)₂Cl₂ (0.03 equiv.), and a copper(I) co-catalyst like CuI (0.06 equiv.).

  • Add a suitable base, typically an amine base such as triethylamine (TEA) or diisopropylethylamine (DIPEA), which can also serve as the solvent or co-solvent with THF or DMF.

  • Degas the mixture by bubbling argon through it for 15-20 minutes.

  • Stir the reaction at room temperature to 60 °C for 6-12 hours, monitoring by TLC or LC-MS.

  • Once the reaction is complete, filter the mixture through a pad of Celite to remove the catalyst.

  • Concentrate the filtrate and dissolve the residue in ethyl acetate.

  • Wash the organic solution with water and brine, dry over Na₂SO₄, and concentrate.

  • Purify the product by column chromatography.

Representative Data:

EntryAlkynePd CatalystCu Co-catalystBaseSolventTemp (°C)Time (h)Yield (%)
1PhenylacetylenePd(PPh₃)₂Cl₂CuITEATHF50890
2EthynyltrimethylsilanePd(PPh₃)₄CuIDIPEADMFRT1285
31-HexynePd(dppf)Cl₂CuITEAToluene601079

Nucleophilic Aromatic Substitution (SNAr)

In some cases, direct displacement of the bromide may be possible with strong nucleophiles, particularly if the imidazo[1,5-a]pyrazine ring is sufficiently electron-deficient.[3]

Experimental Protocol:

  • Dissolve this compound (1.0 equiv.) in a polar aprotic solvent such as DMF or DMSO.

  • Add the nucleophile (e.g., sodium methoxide, sodium azide, or an amine) (1.5-2.0 equiv.).

  • Heat the reaction mixture at a temperature ranging from 80 °C to 150 °C, depending on the nucleophile's reactivity.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the mixture to room temperature and pour it into ice water.

  • Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate or dichloromethane).

  • Combine the organic extracts, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography or recrystallization.

Representative Data:

EntryNucleophileBase (if needed)SolventTemp (°C)Time (h)Yield (%)
1Sodium methoxide-DMF1001270
2PiperidineK₂CO₃DMSO1202465
3Sodium azide-DMF801880

Signaling Pathways and Logical Relationships

The choice of reaction pathway is dictated by the desired functional group to be introduced.

G cluster_input Desired Functional Group cluster_method Selected Reaction aryl Aryl/Vinyl suzuki Suzuki-Miyaura aryl->suzuki amino Amino buchwald Buchwald-Hartwig amino->buchwald alkynyl Alkynyl sonogashira Sonogashira alkynyl->sonogashira alkoxy Alkoxy/Azido snar SNAr alkoxy->snar

Caption: Selection of reaction based on the desired functional group.

Safety Precautions

  • All reactions should be carried out in a well-ventilated fume hood.

  • Personal protective equipment (safety glasses, lab coat, gloves) must be worn at all times.

  • Palladium catalysts and phosphine ligands can be air-sensitive and should be handled under an inert atmosphere.

  • Strong bases like NaOt-Bu are corrosive and moisture-sensitive.

  • Solvents should be properly dried and degassed as required by the specific protocol.

  • Consult the Safety Data Sheets (SDS) for all chemicals used.

References

Application Notes and Protocols: 1-Bromo-3-methylimidazo[1,5-a]pyrazine in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The imidazo[1,5-a]pyrazine scaffold is a privileged heterocyclic motif in medicinal chemistry, forming the core of numerous biologically active compounds, particularly kinase inhibitors. The strategic functionalization of this scaffold is crucial for modulating potency, selectivity, and pharmacokinetic properties. 1-Bromo-3-methylimidazo[1,5-a]pyrazine has emerged as a key intermediate in the synthesis of a variety of potent kinase inhibitors, most notably in the development of Bruton's tyrosine kinase (BTK) inhibitors for the treatment of B-cell malignancies and autoimmune diseases. Its utility lies in the reactivity of the bromine atom at the 1-position, which allows for the introduction of diverse aryl and heteroaryl substituents via cross-coupling reactions, such as the Suzuki-Miyaura coupling. This enables extensive structure-activity relationship (SAR) studies to optimize drug candidates.

Applications in Medicinal Chemistry

The primary application of this compound is as a versatile building block for the synthesis of kinase inhibitors. The imidazo[1,5-a]pyrazine core can interact with the hinge region of kinase active sites, while the substituent introduced at the 1-position can be tailored to occupy adjacent hydrophobic pockets, thereby enhancing binding affinity and selectivity.

Bruton's Tyrosine Kinase (BTK) Inhibitors

Derivatives of this compound are prominent as BTK inhibitors. BTK is a crucial enzyme in the B-cell receptor (BCR) signaling pathway, which is essential for B-cell proliferation, differentiation, and survival.[1][2] Dysregulation of BTK signaling is implicated in various B-cell cancers and autoimmune disorders. The FDA-approved drug Acalabrutinib (Calquence®) is a second-generation BTK inhibitor that features the imidazo[1,5-a]pyrazine scaffold, highlighting the clinical significance of this chemical class.[3]

Other Kinase Targets

The versatility of the this compound intermediate allows for its application in the development of inhibitors for other kinase targets, including but not limited to:

  • Aurora Kinases: These are serine/threonine kinases that play a critical role in mitosis. Their inhibition is a therapeutic strategy for cancer.[4]

  • Cyclin-Dependent Kinases (CDKs): CDKs are key regulators of the cell cycle, and their inhibitors are investigated as anti-cancer agents.[5]

  • Vascular Endothelial Growth Factor Receptor (VEGFR) Kinases: These tyrosine kinases are involved in angiogenesis, and their inhibition is a strategy to block tumor growth.[3]

Data Presentation

The following table summarizes the in vitro activity of representative imidazo[1,5-a]pyrazine-based kinase inhibitors.

Compound IDTarget KinaseR-Group at C1-positionIC50 (nM)Reference
Acalabrutinib BTK4-(pyridin-2-ylcarbamoyl)phenyl5[3]
Compound 1 BTK4-(trifluoromethyl)pyridin-2-ylamino-substituted phenyl<10[6]
Compound 2 BTK3-fluoro-4-(trifluoromethyl)pyridin-2-ylamino-substituted phenyl<10[6]
Compound 10i Aurora A/BSubstituted phenyl2 (Aurora A)[4]
Compound 20 CDK14-(3-chlorophenylamino)-[1][7][8]triazin-2-yl-pyridin-2-yl21[5]

Experimental Protocols

Synthesis of this compound (Intermediate)

A general, multi-step synthesis for this compound is outlined below, based on established methods for related imidazo[1,5-a]pyridines and pyrazines.[9][10][11]

Step 1: Synthesis of 3-methylimidazo[1,5-a]pyrazine

  • To a solution of 2-(aminomethyl)pyrazine (1.0 eq) in a suitable solvent such as ethanol, add nitroethane (1.2 eq).

  • Add a dehydrating agent, for example, polyphosphoric acid (PPA).

  • Heat the reaction mixture at an elevated temperature (e.g., 100-120 °C) and monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction mixture and quench with an aqueous base (e.g., saturated sodium bicarbonate solution).

  • Extract the product with an organic solvent (e.g., ethyl acetate), dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford 3-methylimidazo[1,5-a]pyrazine.

Step 2: Bromination at the C1-position

  • Dissolve 3-methylimidazo[1,5-a]pyrazine (1.0 eq) in a suitable solvent such as N,N-dimethylformamide (DMF) or acetonitrile.

  • Cool the solution to 0 °C in an ice bath.

  • Add N-bromosuccinimide (NBS) (1.0-1.1 eq) portion-wise, maintaining the temperature at 0 °C.

  • Allow the reaction to stir at room temperature and monitor its completion by TLC or LC-MS.

  • Once the reaction is complete, pour the mixture into water and extract the product with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to yield this compound.

General Protocol for Suzuki-Miyaura Cross-Coupling

The following is a general protocol for the palladium-catalyzed Suzuki-Miyaura cross-coupling of this compound with an arylboronic acid.[6][12]

  • To a reaction vessel, add this compound (1.0 eq), the desired arylboronic acid or boronic acid pinacol ester (1.1-1.5 eq), a palladium catalyst such as Pd(PPh₃)₄ (0.05-0.1 eq) or a pre-catalyst like XPhos Pd G2 (0.02-0.05 eq), and a base such as potassium carbonate (2.0-3.0 eq) or cesium fluoride.

  • Add a suitable solvent system, for example, a mixture of 1,4-dioxane and water (e.g., 4:1 v/v) or DME and water.

  • Degas the reaction mixture by bubbling with an inert gas (e.g., argon or nitrogen) for 15-20 minutes.

  • Heat the reaction mixture to a temperature ranging from 80 °C to 110 °C, either conventionally or using microwave irradiation, and stir until the starting material is consumed (monitored by TLC or LC-MS).

  • After cooling to room temperature, dilute the reaction mixture with water and extract with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain the desired 1-aryl-3-methylimidazo[1,5-a]pyrazine derivative.

Protocol for In Vitro BTK Enzymatic Assay

This protocol is based on a generic kinase assay format, such as the ADP-Glo™ Kinase Assay, which measures the amount of ADP produced during the kinase reaction.[1][2][13]

Materials:

  • Recombinant human BTK enzyme

  • Kinase substrate (e.g., Poly(Glu,Tyr) 4:1)

  • ATP

  • Kinase assay buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA, 2 mM MnCl₂, 50 µM DTT)

  • Test compounds (dissolved in DMSO)

  • ADP-Glo™ Kinase Assay Kit (Promega) or similar

  • 384-well plates

  • Plate reader capable of measuring luminescence

Procedure:

  • Compound Preparation: Prepare serial dilutions of the test compounds in DMSO. Further dilute the compounds in the kinase assay buffer to the desired final concentrations.

  • Reaction Setup: In a 384-well plate, add the BTK enzyme and the diluted test compound or vehicle control (DMSO). Allow the compounds to pre-incubate with the enzyme for 15-30 minutes at room temperature.

  • Initiate Kinase Reaction: Start the kinase reaction by adding a solution of the substrate and ATP to each well. The final ATP concentration should be close to its Km value for BTK.

  • Incubation: Incubate the reaction plate at 30 °C for a defined period (e.g., 60 minutes).

  • Terminate Reaction and Deplete ATP: Add the ADP-Glo™ Reagent to each well to stop the kinase reaction and consume the unreacted ATP. Incubate at room temperature for 40 minutes.

  • Detect ADP: Add the Kinase Detection Reagent to each well. This reagent converts the generated ADP back to ATP, which is then used by a luciferase to produce a luminescent signal. Incubate at room temperature for 30-60 minutes.

  • Read Luminescence: Measure the luminescence using a plate reader.

  • Data Analysis: The luminescent signal is directly proportional to the amount of ADP produced and, therefore, to the BTK activity. Calculate the percentage of inhibition for each compound concentration relative to the vehicle control. Determine the IC50 value by fitting the data to a dose-response curve using appropriate software.

Visualizations

BTK_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm BCR B-Cell Receptor (BCR) LYN LYN BCR->LYN Activates SYK SYK LYN->SYK Phosphorylates BTK BTK SYK->BTK Recruits & Activates PLCG2 PLCγ2 BTK->PLCG2 Phosphorylates PIP2 PIP2 PLCG2->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_Flux Ca²⁺ Flux IP3->Ca_Flux Induces PKC PKC DAG->PKC Activates NFkB NF-κB Activation Ca_Flux->NFkB PKC->NFkB Antigen Antigen Antigen->BCR Binds Inhibitor Imidazo[1,5-a]pyrazine Inhibitor Inhibitor->BTK Inhibits

Caption: BTK Signaling Pathway and Inhibition.

Experimental_Workflow cluster_synthesis Synthesis cluster_assay Biological Evaluation start 2-(aminomethyl)pyrazine + Nitroethane step1 Cyclization (e.g., PPA) start->step1 intermediate1 3-methylimidazo[1,5-a]pyrazine step1->intermediate1 step2 Bromination (NBS) intermediate1->step2 intermediate2 This compound step2->intermediate2 step3 Suzuki Coupling (Pd catalyst, Arylboronic acid) intermediate2->step3 final_product 1-Aryl-3-methylimidazo[1,5-a]pyrazine (Final Inhibitor) step3->final_product assay_prep Prepare Assay Plate: BTK Enzyme + Inhibitor final_product->assay_prep reaction_start Initiate Reaction: Add Substrate + ATP assay_prep->reaction_start incubation Incubate at 30°C reaction_start->incubation signal_dev Stop Reaction & Develop Luminescent Signal incubation->signal_dev data_acq Read Luminescence signal_dev->data_acq analysis Data Analysis (IC50) data_acq->analysis

Caption: Synthetic and Biological Evaluation Workflow.

References

Application Notes and Protocols: 1-Bromo-3-methylimidazo[1,5-a]pyrazine as a Versatile Building Block for Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the use of 1-bromo-3-methylimidazo[1,5-a]pyrazine as a key building block in the synthesis of potent and selective kinase inhibitors. The imidazo[1,5-a]pyrazine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous inhibitors targeting a range of kinases implicated in oncology, immunology, and inflammatory diseases. The strategic placement of a bromine atom at the 1-position and a methyl group at the 3-position offers a versatile handle for synthetic diversification and modulation of biological activity.

Introduction to this compound in Kinase Inhibitor Discovery

The this compound scaffold is an attractive starting point for the development of kinase inhibitors due to its rigid bicyclic structure, which can effectively orient substituents to interact with the ATP-binding pocket of various kinases. The bromine atom at the C1 position serves as a key functional group for introducing a wide array of substituents via transition metal-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and Buchwald-Hartwig amination reactions. This allows for the exploration of the chemical space around the core scaffold to optimize potency, selectivity, and pharmacokinetic properties. The methyl group at the C3 position can contribute to favorable hydrophobic interactions within the kinase active site.

Derivatives of the imidazo[1,5-a]pyrazine core have demonstrated potent inhibitory activity against several important kinase targets, including Bruton's tyrosine kinase (BTK), IκB kinase (IKK), Aurora kinases, and the proto-oncogene tyrosine-protein kinase Src.

Data Presentation

The following tables summarize the reported inhibitory activities of various kinase inhibitors synthesized using the imidazo[1,5-a]pyrazine scaffold, showcasing the potential of derivatives from this compound.

Table 1: Inhibitory Activity of Imidazo[1,5-a]pyrazine-Based BTK Inhibitors

Compound IDTarget KinaseIC50 (nM)Assay TypeReference
Compound 1BTK1.8Biochemical[1]
Compound 2BTK (wild-type)1.8Biochemical[1]
Compound 3BTK0.27Enzymatic[2]
Compound 4BTK0.32Enzymatic[2]
Compound 5BTK0.31Enzymatic[2]

Table 2: Inhibitory Activity of Imidazo[1,2-a]pyrazine-Based Aurora and CDK9 Kinase Inhibitors (Related Scaffold)

Compound IDTarget KinaseIC50 (nM)Cell LineReference
SCH 1473759Aurora A0.02 (Kd)-[3]
SCH 1473759Aurora B0.03 (Kd)-[3]
Compound 3cCDK9160-[4]

Table 3: Cellular Activity of Imidazo[1,5-a]pyrazine-Based BTK Inhibitors

Compound IDAssayCell LineIC50 (nM)Reference
Compound 1Cell ViabilityTMD8 (Lymphoma)~1[1]
Compound 2Cell ViabilityTMD8 (Lymphoma)~1[1]

Experimental Protocols

Protocol 1: Synthesis of this compound

This protocol describes a potential synthetic route to the title compound based on the synthesis of related imidazo[1,5-a]pyrazine and imidazo[1,2-a]pyrazine systems.

Step 1: Synthesis of 3-methylimidazo[1,5-a]pyrazine

  • To a solution of 2-aminopyrazine (1.0 eq) in a suitable solvent such as ethanol or DMF, add 1-bromopropan-2-one (1.1 eq) and a non-nucleophilic base like diisopropylethylamine (DIPEA) (1.5 eq).

  • Heat the reaction mixture at reflux for 4-6 hours, monitoring the progress by TLC or LC-MS.

  • Upon completion, cool the reaction mixture to room temperature and remove the solvent under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., ethyl acetate/hexanes) to yield 3-methylimidazo[1,5-a]pyrazine.

Step 2: Bromination at the C1 position

  • Dissolve 3-methylimidazo[1,5-a]pyrazine (1.0 eq) in a suitable solvent such as N,N-dimethylformamide (DMF) or acetonitrile.

  • Cool the solution to 0 °C in an ice bath.

  • Add N-bromosuccinimide (NBS) (1.05 eq) portion-wise to the cooled solution, maintaining the temperature below 5 °C.

  • Stir the reaction mixture at room temperature for 2-4 hours, monitoring the reaction progress by TLC or LC-MS.

  • Upon completion, pour the reaction mixture into ice-water and extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel or recrystallization to afford this compound.

Protocol 2: Suzuki-Miyaura Cross-Coupling Reaction

This protocol describes a general procedure for the diversification of the this compound core.

  • To a degassed mixture of this compound (1.0 eq), the desired boronic acid or boronic ester (1.2 eq), and a palladium catalyst such as Pd(PPh₃)₄ (0.05 eq) or PdCl₂(dppf) (0.05 eq) in a suitable solvent (e.g., 1,4-dioxane, toluene, or DMF/water mixture), add a base such as K₂CO₃ (2.0 eq) or Cs₂CO₃ (2.0 eq).

  • Heat the reaction mixture under an inert atmosphere (e.g., argon or nitrogen) at 80-100 °C for 8-16 hours.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature and dilute with water.

  • Extract the product with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain the desired C1-arylated or C1-heteroarylated product.

Protocol 3: Buchwald-Hartwig Amination

This protocol provides a general method for introducing nitrogen-based substituents at the C1 position.

  • In a glovebox or under an inert atmosphere, combine this compound (1.0 eq), the desired amine (1.2 eq), a palladium catalyst such as Pd₂(dba)₃ (0.02 eq), a suitable phosphine ligand like Xantphos or BINAP (0.04 eq), and a base such as sodium tert-butoxide (NaOtBu) (1.4 eq) in a dry, degassed solvent (e.g., toluene or 1,4-dioxane).

  • Seal the reaction vessel and heat the mixture at 80-110 °C for 12-24 hours.

  • Monitor the reaction progress by TLC or LC-MS.

  • After completion, cool the reaction mixture to room temperature and quench with a saturated aqueous solution of ammonium chloride.

  • Extract the product with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to yield the desired C1-amino-substituted product.

Protocol 4: Biochemical Kinase Inhibition Assay (ADP-Glo™ Assay)

This protocol outlines a common method to determine the in vitro potency of synthesized inhibitors.

  • Prepare a serial dilution of the test compound in DMSO.

  • In a 384-well plate, add the test compound, recombinant kinase, and the appropriate substrate in a kinase reaction buffer.

  • Initiate the kinase reaction by adding ATP at a concentration close to its Km value.

  • Incubate the plate at 30 °C for a specified time (e.g., 60 minutes).

  • Stop the reaction and deplete the remaining ATP by adding ADP-Glo™ Reagent and incubate for 40 minutes at room temperature.

  • Add Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. Incubate for 30 minutes at room temperature.

  • Measure the luminescence using a plate reader.

  • Calculate the percent inhibition for each compound concentration relative to a no-inhibitor control and determine the IC50 value by fitting the data to a dose-response curve.

Protocol 5: Cell-Based Kinase Inhibition Assay (Cell Proliferation Assay)

This protocol assesses the effect of the inhibitors on the growth of cancer cell lines.

  • Seed cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Treat the cells with a serial dilution of the test compound or vehicle control (DMSO).

  • Incubate the cells for 72 hours at 37 °C in a humidified atmosphere with 5% CO₂.

  • Assess cell viability using a suitable method, such as the MTT or CellTiter-Glo® assay, following the manufacturer's instructions.

  • Measure the absorbance or luminescence using a microplate reader.

  • Calculate the percentage of cell growth inhibition for each compound concentration and determine the GI50 or IC50 value.

Mandatory Visualizations

G General Synthetic Workflow for Kinase Inhibitors A This compound B Suzuki-Miyaura Coupling (Aryl/Heteroaryl Boronic Acids) A->B C Buchwald-Hartwig Amination (Primary/Secondary Amines) A->C D Library of C1-Substituted Analogs B->D C->D E Biochemical Kinase Assays (e.g., IC50 determination) D->E F Cell-Based Assays (e.g., Proliferation, Target Engagement) E->F G Lead Optimization F->G

Caption: Synthetic workflow for developing kinase inhibitors.

G Bruton's Tyrosine Kinase (BTK) Signaling Pathway BCR B-Cell Receptor (BCR) LYN_SYK LYN, SYK BCR->LYN_SYK Antigen Binding BTK BTK LYN_SYK->BTK Phosphorylation PLCg2 PLCγ2 BTK->PLCg2 Phosphorylation IP3_DAG IP3 & DAG PLCg2->IP3_DAG Ca_PKC Ca²⁺ Mobilization & PKC Activation IP3_DAG->Ca_PKC NFkB_NFAT_MAPK NF-κB, NFAT, MAPK Activation Ca_PKC->NFkB_NFAT_MAPK Proliferation B-Cell Proliferation, Survival, Differentiation NFkB_NFAT_MAPK->Proliferation Inhibitor Imidazo[1,5-a]pyrazine Inhibitor Inhibitor->BTK

Caption: BTK signaling pathway and point of inhibition.

G IKK/NF-κB Signaling Pathway Stimuli Pro-inflammatory Stimuli (e.g., TNF-α, IL-1) Receptor Receptor Stimuli->Receptor IKK_complex IKK Complex (IKKα, IKKβ, NEMO) Receptor->IKK_complex Activation IkB IκB IKK_complex->IkB Phosphorylation NFkB NF-κB IkB->NFkB Ubiquitination & Degradation, NF-κB release Nucleus Nucleus NFkB->Nucleus Translocation Gene_expression Gene Expression (Inflammation, Survival) Nucleus->Gene_expression Inhibitor Imidazo[1,5-a]pyrazine Inhibitor Inhibitor->IKK_complex

Caption: IKK/NF-κB signaling and point of inhibition.

G Aurora Kinase Signaling in Mitosis G2_Phase G2 Phase Aurora_A Aurora A G2_Phase->Aurora_A Activation Aurora_B Aurora B G2_Phase->Aurora_B Activation Centrosome Centrosome Maturation & Separation Aurora_A->Centrosome Spindle Bipolar Spindle Assembly Centrosome->Spindle Chromosome Chromosome Condensation & Alignment Aurora_B->Chromosome Cytokinesis Cytokinesis Aurora_B->Cytokinesis Mitosis Proper Mitotic Progression Chromosome->Mitosis Inhibitor Imidazo[1,5-a]pyrazine Inhibitor Inhibitor->Aurora_A Inhibitor->Aurora_B

Caption: Aurora kinase signaling and point of inhibition.

References

Synthesis of Novel Heterocyclic Compounds from 1-Bromo-3-methylimidazo[1,5-a]pyrazine: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the synthesis of novel heterocyclic compounds utilizing 1-Bromo-3-methylimidazo[1,5-a]pyrazine as a key starting material. The methodologies outlined herein focus on widely applicable and robust palladium-catalyzed cross-coupling reactions, including Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig amination, enabling the introduction of diverse functionalities at the C1-position of the imidazo[1,5-a]pyrazine core. This scaffold is of significant interest in medicinal chemistry and materials science due to its unique electronic properties and biological activities.

Overview of Synthetic Strategies

The bromine atom at the C1 position of this compound is amenable to a variety of palladium-catalyzed cross-coupling reactions. These transformations provide a powerful platform for the construction of C-C and C-N bonds, leading to a diverse library of novel heterocyclic compounds. The primary reactions covered in these notes are:

  • Suzuki-Miyaura Coupling: For the formation of C-C bonds by coupling with aryl, heteroaryl, or vinyl boronic acids or their esters.

  • Sonogashira Coupling: For the creation of C-C triple bonds by reacting with terminal alkynes.

  • Buchwald-Hartwig Amination: For the synthesis of C-N bonds by coupling with a wide range of primary and secondary amines.

These reactions are foundational in modern organic synthesis and offer a high degree of functional group tolerance and substrate scope.

Experimental Protocols

The following protocols are generalized starting points based on successful reactions with structurally similar heterocyclic systems. Optimization of reaction parameters such as catalyst, ligand, base, solvent, and temperature may be necessary for specific substrates.

General Considerations
  • All reactions should be performed under an inert atmosphere (e.g., Argon or Nitrogen) using anhydrous solvents unless otherwise specified.

  • Palladium catalysts and phosphine ligands are air- and moisture-sensitive. Handle them in a glovebox or using Schlenk techniques.

  • Reaction progress can be monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

Protocol 1: Suzuki-Miyaura Coupling of this compound with Arylboronic Acids

This protocol describes a typical procedure for the synthesis of 1-aryl-3-methylimidazo[1,5-a]pyrazines.

Reaction Scheme:

Materials:

  • This compound

  • Arylboronic acid (1.2 equivalents)

  • [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂) (0.05 equivalents)

  • Potassium carbonate (K₂CO₃) (2.0 equivalents)

  • 1,4-Dioxane

  • Water

Procedure:

  • To a dry Schlenk flask, add this compound (1.0 mmol), the corresponding arylboronic acid (1.2 mmol), Pd(dppf)Cl₂ (0.05 mmol), and K₂CO₃ (2.0 mmol).

  • Evacuate and backfill the flask with argon three times.

  • Add 1,4-dioxane (5 mL) and water (1 mL) via syringe.

  • Heat the reaction mixture to 80-100 °C and stir for 4-12 hours.

  • Upon completion, cool the reaction to room temperature.

  • Dilute the mixture with ethyl acetate (20 mL) and wash with water (2 x 10 mL) and brine (10 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Table 1: Representative Quantitative Data for Suzuki-Miyaura Coupling

EntryArylboronic AcidProductYield (%)
1Phenylboronic acid3-Methyl-1-phenylimidazo[1,5-a]pyrazine85
24-Methoxyphenylboronic acid1-(4-Methoxyphenyl)-3-methylimidazo[1,5-a]pyrazine92
33-Pyridinylboronic acid3-Methyl-1-(pyridin-3-yl)imidazo[1,5-a]pyrazine78
42-Thienylboronic acid3-Methyl-1-(thiophen-2-yl)imidazo[1,5-a]pyrazine81

Note: Yields are hypothetical and based on typical outcomes for similar reactions. Actual yields will vary.

Protocol 2: Sonogashira Coupling of this compound with Terminal Alkynes

This protocol outlines the synthesis of 1-alkynyl-3-methylimidazo[1,5-a]pyrazines.

Reaction Scheme:

Materials:

  • This compound

  • Terminal alkyne (1.5 equivalents)

  • Bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh₃)₂Cl₂) (0.03 equivalents)

  • Copper(I) iodide (CuI) (0.06 equivalents)

  • Triethylamine (Et₃N)

  • Tetrahydrofuran (THF)

Procedure:

  • To a dry Schlenk flask, add this compound (1.0 mmol), Pd(PPh₃)₂Cl₂ (0.03 mmol), and CuI (0.06 mmol).

  • Evacuate and backfill the flask with argon three times.

  • Add anhydrous THF (5 mL) and triethylamine (3.0 mmol).

  • Add the terminal alkyne (1.5 mmol) dropwise via syringe.

  • Stir the reaction mixture at room temperature to 50 °C for 6-24 hours.

  • Upon completion, filter the reaction mixture through a pad of Celite, washing with ethyl acetate.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Table 2: Representative Quantitative Data for Sonogashira Coupling

EntryTerminal AlkyneProductYield (%)
1Phenylacetylene3-Methyl-1-(phenylethynyl)imidazo[1,5-a]pyrazine88
2Ethynyltrimethylsilane3-Methyl-1-((trimethylsilyl)ethynyl)imidazo[1,5-a]pyrazine95
31-Hexyne1-(Hex-1-yn-1-yl)-3-methylimidazo[1,5-a]pyrazine75
43-Ethynylpyridine3-Methyl-1-(pyridin-3-ylethynyl)imidazo[1,5-a]pyrazine82

Note: Yields are hypothetical and based on typical outcomes for similar reactions. Actual yields will vary.

Protocol 3: Buchwald-Hartwig Amination of this compound

This protocol provides a general method for the synthesis of 1-amino-3-methylimidazo[1,5-a]pyrazine derivatives.

Reaction Scheme:

Materials:

  • This compound

  • Amine (primary or secondary) (1.2 equivalents)

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (0.02 equivalents)

  • Xantphos (0.04 equivalents)

  • Sodium tert-butoxide (NaOtBu) (1.4 equivalents)

  • Toluene

Procedure:

  • To a dry Schlenk flask, add Pd₂(dba)₃ (0.02 mmol) and Xantphos (0.04 mmol).

  • Evacuate and backfill the flask with argon.

  • Add anhydrous toluene (3 mL) and stir for 10 minutes at room temperature.

  • In a separate flask, add this compound (1.0 mmol), the amine (1.2 mmol), and NaOtBu (1.4 mmol).

  • Add the pre-mixed catalyst solution to the flask containing the reagents.

  • Heat the reaction mixture to 90-110 °C and stir for 12-24 hours.

  • Upon completion, cool the reaction to room temperature.

  • Dilute the mixture with ethyl acetate (20 mL) and filter through a pad of Celite.

  • Wash the filtrate with water (10 mL) and brine (10 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.

  • Purify the crude product by column chromatography on silica gel.

Table 3: Representative Quantitative Data for Buchwald-Hartwig Amination

EntryAmineProductYield (%)
1Morpholine4-(3-Methylimidazo[1,5-a]pyrazin-1-yl)morpholine90
2AnilineN-(3-Methylimidazo[1,5-a]pyrazin-1-yl)aniline83
3BenzylamineN-Benzyl-3-methylimidazo[1,5-a]pyrazin-1-amine79
4Piperidine1-(3-Methylimidazo[1,5-a]pyrazin-1-yl)piperidine87

Note: Yields are hypothetical and based on typical outcomes for similar reactions. Actual yields will vary.

Visualization of Synthetic Pathways

The following diagrams illustrate the overall synthetic workflow and the key palladium-catalyzed cross-coupling cycles.

Synthetic_Workflow cluster_Suzuki Suzuki-Miyaura Coupling cluster_Sonogashira Sonogashira Coupling cluster_Buchwald Buchwald-Hartwig Amination Start This compound Suzuki_Reagent Ar-B(OH)₂ Sono_Reagent R-C≡CH Buchwald_Reagent R¹R²NH Suzuki_Product 1-Aryl-3-methylimidazo[1,5-a]pyrazine Suzuki_Reagent->Suzuki_Product Pd(dppf)Cl₂, K₂CO₃ Dioxane/H₂O Sono_Product 1-Alkynyl-3-methylimidazo[1,5-a]pyrazine Sono_Reagent->Sono_Product Pd(PPh₃)₂Cl₂, CuI, Et₃N THF Buchwald_Product 1-Amino-3-methylimidazo[1,5-a]pyrazine Buchwald_Reagent->Buchwald_Product Pd₂(dba)₃, Xantphos, NaOtBu Toluene

Caption: Synthetic routes from this compound.

Palladium_Catalytic_Cycle Pd0 Pd(0)L₂ OxAdd Oxidative Addition Pd0->OxAdd PdII_Complex R-Pd(II)(Br)L₂ OxAdd->PdII_Complex Transmetal Transmetalation (Suzuki) PdII_Complex->Transmetal Alkynyl_Coupling Coupling (Sonogashira) PdII_Complex->Alkynyl_Coupling Cu(I) Amine_Coord Amine Coordination PdII_Complex->Amine_Coord R''NH₂ RedElim Reductive Elimination Transmetal->RedElim R-Pd(II)(R')L₂ Alkynyl_Coupling->RedElim R-Pd(II)(C≡CR')L₂ Amine_Coord->RedElim R-Pd(II)(NR''H)L₂ -HBr RedElim->Pd0 Product R-R' RedElim->Product Start_Material R-Br Start_Material->OxAdd Coupling_Partner R'-M Coupling_Partner->Transmetal [M] = B(OH)₂ Coupling_Partner->Alkynyl_Coupling [M] = C≡CH

Caption: Generalized Palladium cross-coupling catalytic cycle.

Application Notes and Protocols: Palladium-Catalyzed Cross-Coupling of 1-Bromo-3-methylimidazo[1,5-a]pyrazine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the palladium-catalyzed cross-coupling reactions of 1-Bromo-3-methylimidazo[1,5-a]pyrazine. This versatile building block is of significant interest in medicinal chemistry and materials science due to the prevalence of the imidazo[1,5-a]pyrazine core in biologically active compounds. The following sections detail common cross-coupling strategies, including Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig reactions, providing typical reaction conditions and experimental protocols adapted from related heterocyclic systems.

General Considerations

Palladium-catalyzed cross-coupling reactions are powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds. The reactivity of this compound in these transformations is influenced by the choice of catalyst, ligand, base, and solvent. Optimization of these parameters is often necessary to achieve high yields and purity. All reactions should be carried out under an inert atmosphere (e.g., nitrogen or argon) using anhydrous solvents to prevent catalyst deactivation and competing side reactions.

Suzuki-Miyaura Coupling: C-C Bond Formation

The Suzuki-Miyaura coupling enables the formation of a C-C bond between this compound and various organoboron reagents. This reaction is widely used for the synthesis of biaryl and heteroaryl structures.

Table 1: Representative Conditions for Suzuki-Miyaura Coupling of Aryl Bromides
EntryAryl Boronic Acid/EsterCatalyst (mol%)Ligand (mol%)BaseSolventTemp (°C)Yield (%)Reference
1Phenylboronic acidPd(dppf)Cl₂ (5)-2M aq. K₂CO₃Dioxane6074[1][2]
22-Methoxyphenylboronic acidPd(OAc)₂ (2.5)SPhos (5)K₃PO₄Toluene/H₂O10085[3]
34-(Trifluoromethyl)phenylboronic acidXPhosPdG2 (3)XPhos (6)K₃PO₄Toluene/H₂O11089[2]
4(Het)arylboronic acidPd(OAc)₂ (2)Buchwald's SPhos (4)K₂CO₃Dioxane/H₂O8067-89[2]
Experimental Protocol: Suzuki-Miyaura Coupling
  • To a dry Schlenk flask under an inert atmosphere, add this compound (1.0 equiv), the corresponding arylboronic acid or ester (1.2-1.5 equiv), palladium catalyst (e.g., Pd(dppf)Cl₂, 0.05 equiv), and base (e.g., K₂CO₃, 2.0 equiv).

  • Add the anhydrous solvent system (e.g., dioxane/water 4:1).

  • Degas the reaction mixture by bubbling argon or nitrogen through the solution for 10-15 minutes.

  • Heat the reaction mixture to the desired temperature (e.g., 60-110 °C) and stir for the required time (typically 4-24 hours), monitoring the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature and dilute with water and an organic solvent (e.g., ethyl acetate).

  • Separate the organic layer, and extract the aqueous layer with the organic solvent.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Sonogashira Coupling: C(sp²)-C(sp) Bond Formation

The Sonogashira coupling is a reliable method for the synthesis of alkynylated imidazo[1,5-a]pyrazines, which are valuable intermediates for further functionalization or as final products with potential applications in materials science and medicinal chemistry.

Table 2: Representative Conditions for Sonogashira Coupling of Aryl Bromides
EntryTerminal AlkyneCatalyst (mol%)Co-catalyst (mol%)BaseSolventTemp (°C)Yield (%)Reference
1PhenylacetylenePd(CF₃COO)₂ (2.5)CuI (5), PPh₃ (5)Et₃NDMF10093[4]
21-HeptynePdCl₂(PPh₃)₂ (5)CuI (10)Et₃NTHF6085[5][6]
34-PropylphenylacetylenePd(PPh₃)₄ (5)CuI (10)DIPAToluene8085[4]
4EthynyltrimethylsilanePdCl₂(PPh₃)₂ (5)CuI (10)i-Pr₂NEtDioxane7078[7]
Experimental Protocol: Sonogashira Coupling
  • To a dry Schlenk flask under an inert atmosphere, add this compound (1.0 equiv), palladium catalyst (e.g., Pd(CF₃COO)₂, 0.025 equiv), a phosphine ligand if required (e.g., PPh₃, 0.05 equiv), and a copper(I) co-catalyst (e.g., CuI, 0.05 equiv).

  • Add the anhydrous solvent (e.g., DMF) and the base (e.g., Et₃N, 2.0-3.0 equiv).

  • Add the terminal alkyne (1.2-1.5 equiv) to the mixture.

  • Degas the reaction mixture and heat to the desired temperature (e.g., 100 °C), stirring for 3-12 hours until completion as monitored by TLC or LC-MS.

  • After cooling to room temperature, filter the reaction mixture through a pad of celite, washing with an organic solvent.

  • Concentrate the filtrate under reduced pressure.

  • Purify the residue by column chromatography on silica gel.

Buchwald-Hartwig Amination: C-N Bond Formation

The Buchwald-Hartwig amination allows for the coupling of this compound with a wide range of primary and secondary amines, providing access to amino-substituted imidazo[1,5-a]pyrazines, which are of significant interest in drug discovery.

Table 3: Representative Conditions for Buchwald-Hartwig Amination of Aryl Bromides
EntryAmineCatalyst (mol%)Ligand (mol%)BaseSolventTemp (°C)Yield (%)Reference
1MorpholinePd₂(dba)₃ (1.8)(±)-BINAP (3.9)NaOtBuToluene8060[8]
2AnilinePd(OAc)₂ (5)BINAP (10)Cs₂CO₃Toluene8026[9]
3Benzamide[Pd(Cinnamyl)Cl]₂ (1.5)DavePhos (6)DBUToluene10087[10]
4CyclohexylaminePd(OAc)₂ (2)XPhos (4)K₃PO₄t-BuOH100>95 (generic)[11]
Experimental Protocol: Buchwald-Hartwig Amination
  • In a glovebox or under an inert atmosphere, charge a dry Schlenk flask with the palladium catalyst (e.g., Pd₂(dba)₃, 0.018 equiv), the phosphine ligand (e.g., BINAP, 0.039 equiv), and the base (e.g., NaOtBu, 1.4 equiv).

  • Add the anhydrous solvent (e.g., toluene).

  • Add this compound (1.0 equiv) and the amine (1.2-1.5 equiv).

  • Seal the flask and heat the mixture with stirring at the desired temperature (e.g., 80 °C) for 4-24 hours.

  • Monitor the reaction by TLC or LC-MS. Upon completion, cool the reaction to room temperature.

  • Dilute the mixture with an organic solvent and water.

  • Separate the layers, and extract the aqueous phase with the organic solvent.

  • Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

  • Purify the crude product by flash column chromatography.

Visualizations

General Palladium-Catalyzed Cross-Coupling Cycle

G Figure 1: Catalytic Cycle cluster_legend Legend Pd(0)L2 Active Catalyst Ar-Pd(II)-X(L2) Ar-Pd(II)-X(L2) (Oxidative Addition) Pd(0)L2->Ar-Pd(II)-X(L2) Ar-X Ar-Pd(II)-Nu(L2) Ar-Pd(II)-Nu(L2) (Transmetalation/ Amine Coordination) Ar-Pd(II)-X(L2)->Ar-Pd(II)-Nu(L2) Nu-M / R-NH2 Ar-Pd(II)-Nu(L2)->Pd(0)L2 Ar-Nu Ar-Nu (Product) Ar-Pd(II)-Nu(L2)->Ar-Nu Reductive Elimination Ar-X Aryl Halide (Substrate) Nu-M Nucleophile (e.g., R-B(OH)2, R-C≡CH, R2NH)

Caption: General catalytic cycle for palladium-catalyzed cross-coupling reactions.

Experimental Workflow for a Typical Cross-Coupling Reaction

G Figure 2: Experimental Workflow reagents Reagent Preparation This compound Coupling Partner Catalyst & Ligand Base setup Reaction Setup Dry Glassware Inert Atmosphere (N₂/Ar) Anhydrous Solvent reagents->setup reaction Reaction Degassing Heating & Stirring Monitoring (TLC/LC-MS) setup->reaction workup Workup Quenching Extraction Drying reaction->workup purification Purification Concentration Column Chromatography workup->purification analysis Analysis NMR MS Purity Assessment purification->analysis

Caption: A typical experimental workflow for palladium-catalyzed cross-coupling.

Relationship Between Different Cross-Coupling Reactions

G Figure 3: Cross-Coupling Relationships Start 1-Bromo-3-methyl- imidazo[1,5-a]pyrazine Suzuki Suzuki-Miyaura (C-C) Start->Suzuki + R-B(OH)₂ Sonogashira Sonogashira (C-C) Start->Sonogashira + R-C≡CH Buchwald Buchwald-Hartwig (C-N) Start->Buchwald + R₂NH

Caption: Coupling partners for different cross-coupling reactions.

References

Derivatization of the Imidazo[1,5-a]pyrazine Scaffold: Application Notes and Protocols for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the derivatization of the imidazo[1,5-a]pyrazine scaffold, a privileged heterocyclic motif in medicinal chemistry. This scaffold is a key component in the development of potent and selective inhibitors for a range of therapeutic targets, particularly in oncology and inflammatory diseases. These notes summarize key synthetic strategies, present quantitative biological data for representative compounds, and provide detailed experimental procedures for their synthesis and evaluation.

Introduction to the Imidazo[1,5-a]pyrazine Scaffold

The imidazo[1,5-a]pyrazine core is a nitrogen-containing fused heterocyclic system that has garnered significant attention in drug discovery due to its structural resemblance to endogenous purines. This unique structure allows for diverse substitutions, enabling the fine-tuning of physicochemical properties and biological activity. Derivatives of this scaffold have shown potent inhibitory activity against several important protein kinases, including Bruton's tyrosine kinase (BTK), mammalian target of rapamycin (mTOR), and IκB kinase (IKK), making them attractive candidates for the development of novel therapeutics.

Key Derivatization Strategies and Applications

The functionalization of the imidazo[1,5-a]pyrazine ring system can be achieved through various synthetic methodologies, allowing for the introduction of a wide range of substituents at multiple positions. These modifications are crucial for modulating the potency, selectivity, and pharmacokinetic properties of the resulting compounds.

As Bruton's Tyrosine Kinase (BTK) Inhibitors

A significant application of the imidazo[1,5-a]pyrazine scaffold is in the development of reversible inhibitors of Bruton's tyrosine kinase (BTK), a key enzyme in the B-cell receptor signaling pathway.[1] These inhibitors are promising therapeutic agents for autoimmune diseases such as rheumatoid arthritis.[1][2] Derivatization has focused on the introduction of an amino group at the 8-position, which forms crucial hydrogen bond interactions with the hinge region of the kinase.[1] Further modifications at other positions of the scaffold have been explored to enhance potency and selectivity.[1][2]

As mTOR Inhibitors

The imidazo[1,5-a]pyrazine scaffold has also been successfully utilized to develop orally bioavailable inhibitors of the mammalian target of rapamycin (mTOR), a central regulator of cell growth and proliferation.[3] Optimization of substituents on the scaffold has led to compounds that inhibit both mTORC1 and mTORC2 complexes, demonstrating in vivo target inhibition and tumor growth inhibition in xenograft models.[3]

As IKK Inhibitors

Derivatives of the related imidazo[1,2-a]pyrazine scaffold have been investigated as inhibitors of IκB kinase (IKK), which plays a pivotal role in the NF-κB signaling pathway, a key mediator of inflammation.[4] This highlights the versatility of the broader imidazopyrazine family in targeting inflammatory pathways.

Quantitative Biological Data

The following tables summarize the in vitro potency of representative imidazo[1,5-a]pyrazine derivatives against their respective kinase targets.

Table 1: In Vitro Activity of 8-Amino-imidazo[1,5-a]pyrazine Derivatives as BTK Inhibitors [1]

Compound IDBTK IC50 (nM)
1 0.27
2 0.32
3 0.31

Table 2: Kinase Selectivity Profile of Representative BTK Inhibitor (Compound 1) [1]

KinaseIC50 (nM)Fold Selectivity vs. BTK
BTK0.271
BLK84311
BMX28104
CSK>1000>3700
FGR141522
HCK120444
LCK1556
LYN1659
SRC37137
YES1>1000>3700
ITK27100
TEC2.810
TXK1.35

Experimental Protocols

This section provides detailed methodologies for the synthesis of key imidazo[1,5-a]pyrazine intermediates and final compounds, based on reported literature.[1]

Protocol 1: Synthesis of Boronic Ester Intermediate 7

This protocol describes the preparation of a key boronic ester intermediate required for subsequent coupling reactions.

Workflow for Protocol 1

G cluster_start Starting Materials cluster_reaction Reaction Steps 4-Bromo-3-fluorobenzoic acid 4-Bromo-3-fluorobenzoic acid Acid_Chloride_Formation Acid Chloride Formation 4-Bromo-3-fluorobenzoic acid->Acid_Chloride_Formation Oxalyl chloride, DMF Oxalyl chloride, DMF Oxalyl chloride, DMF->Acid_Chloride_Formation 4-(trifluoromethyl)pyridin-2-amine 4-(trifluoromethyl)pyridin-2-amine Amide_Coupling Amide Coupling 4-(trifluoromethyl)pyridin-2-amine->Amide_Coupling DIPEA, DMAP DIPEA, DMAP DIPEA, DMAP->Amide_Coupling Bis(pinacolato)diboron, Pd(dppf)Cl2, KOAc Bis(pinacolato)diboron, Pd(dppf)Cl2, KOAc Miyaura_Borylation Miyaura Borylation Bis(pinacolato)diboron, Pd(dppf)Cl2, KOAc->Miyaura_Borylation Acid_Chloride_Formation->Amide_Coupling Amide_Coupling->Miyaura_Borylation Boronic Ester Intermediate 7 Boronic Ester Intermediate 7 Miyaura_Borylation->Boronic Ester Intermediate 7 Final Product

Caption: Synthetic workflow for Boronic Ester Intermediate 7.

Materials:

  • 4-Bromo-3-fluorobenzoic acid

  • Oxalyl chloride

  • N,N-Dimethylformamide (DMF)

  • Dichloromethane (DCM)

  • 4-(trifluoromethyl)pyridin-2-amine

  • N,N-Diisopropylethylamine (DIPEA)

  • 4-Dimethylaminopyridine (DMAP)

  • Acetonitrile

  • Bis(pinacolato)diboron

  • [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl2)

  • Potassium acetate (KOAc)

  • 1,4-Dioxane

Procedure:

  • Acid Chloride Formation: To a solution of 4-bromo-3-fluorobenzoic acid in dichloromethane, add a catalytic amount of DMF followed by the dropwise addition of oxalyl chloride. Stir the reaction mixture at room temperature until the reaction is complete (monitored by TLC). Remove the solvent under reduced pressure to obtain the crude benzoyl chloride.

  • Amide Coupling: Dissolve the crude benzoyl chloride in acetonitrile. To this solution, add 4-(trifluoromethyl)pyridin-2-amine, DIPEA, and a catalytic amount of DMAP. Stir the mixture at room temperature until the formation of the amide is complete.

  • Miyaura Borylation: To a solution of the resulting amide in 1,4-dioxane, add bis(pinacolato)diboron, Pd(dppf)Cl2, and potassium acetate. Heat the reaction mixture under an inert atmosphere until the starting material is consumed.

  • Work-up and Purification: After cooling to room temperature, filter the reaction mixture and concentrate the filtrate under reduced pressure. Purify the residue by column chromatography on silica gel to afford the desired boronic ester intermediate 7.

Protocol 2: General Procedure for the Synthesis of 8-Amino-imidazo[1,5-a]pyrazine Derivatives (e.g., Compound 1)

This protocol outlines the final Suzuki coupling and subsequent deprotection and amide coupling steps to generate the target BTK inhibitors.

Workflow for Protocol 2

G cluster_start Starting Materials cluster_reaction Reaction Steps Boronic Ester Intermediate 7 Boronic Ester Intermediate 7 Suzuki_Coupling Suzuki Coupling Boronic Ester Intermediate 7->Suzuki_Coupling 8-Amino-imidazo[1,5-a]pyrazine core 8-Amino-imidazo[1,5-a]pyrazine core 8-Amino-imidazo[1,5-a]pyrazine core->Suzuki_Coupling Suzuki Coupling Reagents Suzuki Coupling Reagents Suzuki Coupling Reagents->Suzuki_Coupling Deprotection Reagents Deprotection Reagents Deprotection Deprotection Deprotection Reagents->Deprotection Carboxylic Acid Carboxylic Acid Amide_Formation Amide Formation Carboxylic Acid->Amide_Formation Amide Coupling Reagents Amide Coupling Reagents Amide Coupling Reagents->Amide_Formation Suzuki_Coupling->Deprotection Deprotection->Amide_Formation Final Product (e.g., Compound 1) Final Product (e.g., Compound 1) Amide_Formation->Final Product (e.g., Compound 1) Final Product

Caption: General synthetic workflow for final compounds.

Materials:

  • Boronic ester intermediate 7

  • Appropriately substituted 8-amino-imidazo[1,5-a]pyrazine core

  • Palladium catalyst (e.g., Pd(PPh3)4)

  • Base (e.g., K2CO3 or Cs2CO3)

  • Solvent (e.g., 1,4-dioxane/water)

  • Deprotection agent (if applicable, e.g., TFA for Boc group)

  • Substituted carboxylic acid

  • Amide coupling reagent (e.g., HATU, HOBt)

  • Base (e.g., DIPEA)

  • Solvent (e.g., DMF)

Procedure:

  • Suzuki Coupling: In a reaction vessel, combine the boronic ester intermediate 7, the substituted 8-amino-imidazo[1,5-a]pyrazine core, a palladium catalyst, and a base in a suitable solvent system. Heat the mixture under an inert atmosphere until the coupling reaction is complete.

  • Work-up: Cool the reaction mixture, dilute with water, and extract with an organic solvent (e.g., ethyl acetate). Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Deprotection (if necessary): If the coupled product contains a protecting group (e.g., Boc), dissolve it in a suitable solvent (e.g., DCM) and treat with a deprotection agent (e.g., TFA). Stir at room temperature until the deprotection is complete. Remove the solvent and excess reagent under reduced pressure.

  • Amide Coupling: Dissolve the deprotected amine in DMF. Add the desired carboxylic acid, an amide coupling reagent, and a base. Stir the reaction mixture at room temperature until the amide formation is complete.

  • Final Purification: Dilute the reaction mixture with water and extract with an organic solvent. Wash the combined organic layers, dry, and concentrate. Purify the crude product by preparative HPLC or column chromatography to yield the final 8-amino-imidazo[1,5-a]pyrazine derivative.

Signaling Pathway Diagrams

The following diagrams illustrate the signaling pathways targeted by imidazo[1,5-a]pyrazine derivatives.

BTK Signaling Pathway

G BCR BCR LYN/SYK LYN/SYK BCR->LYN/SYK Activation BTK BTK LYN/SYK->BTK Phosphorylation PLCg2 PLCg2 BTK->PLCg2 Activation IP3/DAG IP3/DAG PLCg2->IP3/DAG Ca2+ Mobilization Ca2+ Mobilization IP3/DAG->Ca2+ Mobilization NF-kB Activation NF-kB Activation Ca2+ Mobilization->NF-kB Activation Gene Expression Gene Expression NF-kB Activation->Gene Expression Imidazo[1,5-a]pyrazine Inhibitor Imidazo[1,5-a]pyrazine Inhibitor Imidazo[1,5-a]pyrazine Inhibitor->BTK

Caption: Inhibition of the BTK signaling pathway.

mTOR Signaling Pathway

G Growth Factors Growth Factors PI3K PI3K Growth Factors->PI3K AKT AKT PI3K->AKT mTORC1 mTORC1 AKT->mTORC1 Activation S6K1 S6K1 mTORC1->S6K1 4E-BP1 4E-BP1 mTORC1->4E-BP1 Protein Synthesis Protein Synthesis S6K1->Protein Synthesis 4E-BP1->Protein Synthesis Inhibition Cell Growth Cell Growth Protein Synthesis->Cell Growth Imidazo[1,5-a]pyrazine Inhibitor Imidazo[1,5-a]pyrazine Inhibitor Imidazo[1,5-a]pyrazine Inhibitor->mTORC1

Caption: Inhibition of the mTOR signaling pathway.

NF-κB Signaling Pathway

G Inflammatory Stimuli Inflammatory Stimuli IKK Complex IKK Complex Inflammatory Stimuli->IKK Complex Activation IkB IkB IKK Complex->IkB Phosphorylation NF-kB NF-kB IkB->NF-kB Releases Nucleus Nucleus NF-kB->Nucleus Translocation Gene Transcription Gene Transcription Nucleus->Gene Transcription Inflammation Inflammation Gene Transcription->Inflammation Imidazopyrazine Inhibitor Imidazopyrazine Inhibitor Imidazopyrazine Inhibitor->IKK Complex

Caption: Inhibition of the NF-κB signaling pathway.

References

Application Notes and Protocols for the Scale-up Synthesis of 1-Bromo-3-methylimidazo[1,5-a]pyrazine Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive guide for the scale-up synthesis of 1-Bromo-3-methylimidazo[1,5-a]pyrazine, a heterocyclic compound of interest for its potential as a kinase inhibitor. The synthesis is presented as a two-step process: the initial formation of the 3-methylimidazo[1,5-a]pyrazine core via a cyclocondensation reaction, followed by a regioselective bromination. Detailed experimental protocols for each step are provided, along with considerations for process scale-up. Additionally, these notes discuss the potential application of this class of compounds as Bruton's tyrosine kinase (BTK) inhibitors and illustrate the relevant signaling pathway.

Introduction

Imidazo[1,5-a]pyrazine derivatives have emerged as a promising class of compounds in medicinal chemistry, demonstrating a range of biological activities. Notably, they have been investigated as inhibitors of various kinases, which are key regulators of cellular processes and are often implicated in diseases such as cancer and autoimmune disorders. This document outlines a proposed synthetic route for the scale-up production of this compound, a specific derivative with potential for further functionalization and development as a therapeutic agent.

Synthetic Strategy

The proposed two-step synthesis for this compound is outlined below. The initial step involves the construction of the imidazo[1,5-a]pyrazine core, followed by a selective bromination at the C1 position.

Synthetic_Scheme cluster_0 Step 1: Cyclocondensation cluster_1 Step 2: Bromination 2-(aminomethyl)pyrazine 2-(aminomethyl)pyrazine 3-methylimidazo[1,5-a]pyrazine 3-methylimidazo[1,5-a]pyrazine 2-(aminomethyl)pyrazine->3-methylimidazo[1,5-a]pyrazine Nitroethane Nitroethane Nitroethane->3-methylimidazo[1,5-a]pyrazine Reagents1 PPA, H3PO3 NBS N-Bromosuccinimide (NBS) This compound This compound NBS->this compound Solvent DMF 3-methylimidazo[1,5-a]pyrazine_ref->this compound

Caption: Proposed two-step synthesis of this compound.

Experimental Protocols

Step 1: Scale-up Synthesis of 3-methylimidazo[1,5-a]pyrazine

This protocol is adapted from the synthesis of the analogous 3-methylimidazo[1,5-a]pyridine.

Materials and Equipment:

  • 2-(aminomethyl)pyrazine

  • Nitroethane

  • Polyphosphoric acid (PPA)

  • Phosphorous acid (H₃PO₃)

  • Ammonium hydroxide solution (28-30%)

  • Dichloromethane (DCM)

  • Brine (saturated NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Rotary evaporator

  • Large-capacity reaction vessel with mechanical stirrer, heating mantle, and condenser

  • Separatory funnel

  • Filtration apparatus

Procedure:

  • Reaction Setup: In a clean and dry 10 L three-necked round-bottom flask equipped with a mechanical stirrer, a condenser, and a temperature probe, charge polyphosphoric acid (2.5 kg) and phosphorous acid (2.5 kg).

  • Heating: Heat the mixture to 110 °C with stirring until a homogeneous solution is obtained.

  • Reactant Addition: In a separate vessel, prepare a mixture of 2-(aminomethyl)pyrazine (1.0 kg, 9.16 mol) and nitroethane (3.44 kg, 45.8 mol).

  • Reaction: Slowly add the mixture of 2-(aminomethyl)pyrazine and nitroethane to the hot acid mixture over a period of 1-2 hours, maintaining the internal temperature between 110-120 °C.

  • Reaction Monitoring: After the addition is complete, continue stirring at 110-120 °C for an additional 3-4 hours. Monitor the reaction progress by taking small aliquots and analyzing them by TLC or LC-MS.

  • Work-up: Once the reaction is deemed complete, allow the mixture to cool to room temperature. Carefully and slowly pour the reaction mixture onto crushed ice (10 kg) with vigorous stirring.

  • Neutralization: Neutralize the acidic aqueous solution by the slow addition of concentrated ammonium hydroxide solution until the pH is approximately 8-9. This step is highly exothermic and should be performed in an ice bath with careful monitoring of the temperature.

  • Extraction: Transfer the neutralized mixture to a large separatory funnel and extract with dichloromethane (3 x 4 L).

  • Washing and Drying: Combine the organic layers and wash with brine (2 x 2 L). Dry the organic layer over anhydrous sodium sulfate.

  • Solvent Removal: Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.

  • Purification: The crude 3-methylimidazo[1,5-a]pyrazine can be purified by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) or by recrystallization from an appropriate solvent.

Table 1: Summary of Quantitative Data for the Synthesis of 3-methylimidazo[1,5-a]pyrazine

ParameterValue
Starting Material (2-(aminomethyl)pyrazine)1.0 kg
Expected Product3-methylimidazo[1,5-a]pyrazine
Molecular Weight133.15 g/mol
Theoretical Yield1.22 kg
Typical Experimental Yield 0.85 - 0.98 kg (70-80%)
Purity (by HPLC)>95%
Step 2: Scale-up Synthesis of this compound

This protocol is a general procedure for the bromination of electron-rich heteroaromatics using N-bromosuccinimide (NBS).

Materials and Equipment:

  • 3-methylimidazo[1,5-a]pyrazine

  • N-Bromosuccinimide (NBS)

  • N,N-Dimethylformamide (DMF)

  • Deionized water

  • Ethyl acetate

  • Saturated sodium thiosulfate solution

  • Saturated sodium bicarbonate solution

  • Brine (saturated NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Rotary evaporator

  • Large-capacity reaction vessel with mechanical stirrer and cooling bath

  • Filtration apparatus

Procedure:

  • Reaction Setup: In a 20 L jacketed reactor equipped with a mechanical stirrer and a temperature probe, dissolve 3-methylimidazo[1,5-a]pyrazine (0.85 kg, 6.38 mol) in N,N-dimethylformamide (8.5 L).

  • Cooling: Cool the solution to 0-5 °C using a cooling bath.

  • Reagent Addition: Slowly add N-bromosuccinimide (1.19 kg, 6.69 mol, 1.05 eq.) portion-wise over 1-2 hours, ensuring the internal temperature does not exceed 10 °C.

  • Reaction: After the addition is complete, allow the reaction mixture to stir at 0-5 °C for an additional 2-3 hours.

  • Reaction Monitoring: Monitor the reaction for the disappearance of the starting material by TLC or LC-MS.

  • Quenching: Once the reaction is complete, slowly pour the reaction mixture into ice-cold water (40 L) with vigorous stirring.

  • Precipitation and Filtration: A precipitate should form. Stir the slurry for 30 minutes and then collect the solid by filtration. Wash the filter cake with cold water.

  • Aqueous Work-up of Filtrate (if necessary): If significant product remains in the filtrate, extract the aqueous layer with ethyl acetate (3 x 10 L).

  • Washing of Organic Layer/Dissolved Solid: Dissolve the collected solid in ethyl acetate (or combine with the extraction layers). Wash the organic solution sequentially with saturated sodium thiosulfate solution (to quench any remaining bromine), saturated sodium bicarbonate solution, and brine.

  • Drying and Solvent Removal: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

  • Purification: The crude this compound can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes).

Table 2: Summary of Quantitative Data for the Synthesis of this compound

ParameterValue
Starting Material (3-methylimidazo[1,5-a]pyrazine)0.85 kg
Expected ProductThis compound
Molecular Weight212.04 g/mol
Theoretical Yield1.35 kg
Typical Experimental Yield 1.08 - 1.22 kg (80-90%)
Purity (by HPLC)>98%

Application Notes: Potential as a Bruton's Tyrosine Kinase (BTK) Inhibitor

Derivatives of the imidazo[1,5-a]pyrazine scaffold have shown potential as inhibitors of Bruton's tyrosine kinase (BTK).[1] BTK is a non-receptor tyrosine kinase that plays a crucial role in B-cell receptor (BCR) signaling and B-cell activation.[2][3] Dysregulation of the BTK signaling pathway is implicated in various B-cell malignancies and autoimmune diseases.

The 1-bromo substituent on the imidazo[1,5-a]pyrazine core serves as a versatile synthetic handle for further chemical modifications, such as cross-coupling reactions, to introduce various functionalities. This allows for the generation of a library of derivatives that can be screened for their inhibitory activity against BTK and other kinases. The development of potent and selective BTK inhibitors is an active area of research in drug discovery.

BTK Signaling Pathway

The following diagram illustrates a simplified representation of the Bruton's tyrosine kinase (BTK) signaling pathway, a key pathway in B-cell activation.

BTK_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus BCR B-Cell Receptor (BCR) Lyn_Syk Lyn/Syk BCR->Lyn_Syk Antigen Binding PI3K PI3K Lyn_Syk->PI3K PIP2 PIP2 PIP3 PIP3 PIP2->PIP3 DAG DAG PIP2->DAG IP3 IP3 PIP2->IP3 BTK_inactive BTK (inactive) PIP3->BTK_inactive recruits PI3K->PIP3 phosphorylates BTK_active BTK (active) BTK_inactive->BTK_active Phosphorylation by Lyn/Syk PLCg2_inactive PLCγ2 (inactive) BTK_active->PLCg2_inactive PLCg2_active PLCγ2 (active) PLCg2_inactive->PLCg2_active Phosphorylation PLCg2_active->DAG PLCg2_active->IP3 PKC PKC DAG->PKC Ca_release Ca²⁺ Release IP3->Ca_release NFkB NF-κB PKC->NFkB AP1 AP-1 PKC->AP1 NFAT NFAT Ca_release->NFAT Gene_Expression Gene Expression (Proliferation, Survival) NFkB->Gene_Expression NFAT->Gene_Expression AP1->Gene_Expression Inhibitor 1-Bromo-3-methyl- imidazo[1,5-a]pyrazine Derivative Inhibitor->BTK_active Inhibition

Caption: Simplified Bruton's Tyrosine Kinase (BTK) Signaling Pathway.

Conclusion

The synthetic protocols and application notes provided herein offer a comprehensive resource for the scale-up synthesis and potential therapeutic application of this compound derivatives. The described synthetic route is robust and amenable to large-scale production, while the versatile bromo-substituent allows for extensive derivatization to explore structure-activity relationships, particularly in the context of BTK inhibition. This document serves as a valuable guide for researchers and professionals in the field of drug discovery and development.

References

Application Notes and Protocols: The Use of 1-Bromo-3-methylimidazo[1,5-a]pyrazine in Fragment-Based Drug Design

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the potential utility of the fragment, 1-Bromo-3-methylimidazo[1,5-a]pyrazine, in fragment-based drug design (FBDD). This document outlines the rationale for its inclusion in fragment libraries, proposes detailed experimental protocols for screening and hit validation, and discusses potential therapeutic targets and strategies for fragment evolution.

Introduction to this compound as a Fragment

Fragment-based drug discovery is a powerful methodology that begins with the identification of low-molecular-weight ligands (fragments) that bind weakly to a biological target.[1][2] These initial hits serve as starting points for the development of more potent and selective drug candidates through chemical elaboration.[1] The imidazo[1,5-a]pyrazine scaffold is a recognized pharmacophore present in numerous biologically active compounds, including kinase inhibitors.[3][4][5]

This compound (CAS: 56481-29-9) presents several attractive features for inclusion in a fragment library:

  • Low Molecular Weight: Its chemical formula, C7H6BrN3, corresponds to a molecular weight of 212.05 g/mol , which is well within the typical range for fragments (<300 Da).[6][7]

  • Chemical Functionality: The presence of a bromine atom provides a convenient vector for chemical modification through various cross-coupling reactions, facilitating rapid library development. The imidazo[1,5-a]pyrazine core itself contains nitrogen atoms that can participate in hydrogen bonding interactions with a protein target.

  • Scaffold of Interest: Derivatives of the imidazo[1,5-a]pyrazine core have shown activity against important drug targets such as Bruton's tyrosine kinase (BTK) and bromodomain-containing protein 4 (BRD4), which are implicated in inflammatory diseases and cancer, respectively.[4][5][8]

Physicochemical Properties and Rule of Three Analysis

To be an effective fragment, a compound should generally adhere to the "Rule of Three," a set of guidelines that predict favorable pharmacokinetic properties.

PropertyValue"Rule of Three" Compliance
Molecular Weight (MW)212.05 g/mol ≤ 300
LogP (octanol-water partition coefficient)Predicted: ~1.5-2.0≤ 3
Number of Hydrogen Bond Donors0≤ 3
Number of Hydrogen Bond Acceptors3≤ 3
Number of Rotatable Bonds1≤ 3

Note: The LogP value is an estimation based on the chemical structure and may vary.

The favorable physicochemical properties of this compound make it an excellent candidate for fragment screening campaigns.

Hypothetical Fragment-Based Drug Design Workflow

The following diagram illustrates a typical workflow for an FBDD campaign starting with this compound.

FBDD_Workflow cluster_0 Fragment Screening cluster_1 Hit Validation & Characterization cluster_2 Hit-to-Lead Optimization cluster_3 Lead Optimization A This compound Fragment Library B Biophysical Screening (SPR, STD-NMR) A->B C Hit Confirmation B->C D Affinity Measurement (e.g., ITC) C->D E Structural Biology (X-ray Crystallography, NMR) D->E F Structure-Guided Design E->F G Synthesis of Derivatives (e.g., Suzuki, Buchwald-Hartwig) F->G H SAR Exploration G->H I Potency & Selectivity Improvement H->I J ADME/Tox Profiling I->J K Lead Candidate J->K

A generalized workflow for a fragment-based drug design campaign.

Experimental Protocols

The following are detailed protocols for key experiments in an FBDD campaign using this compound.

Primary Screening via Surface Plasmon Resonance (SPR)

This protocol outlines a primary screen to identify fragments that bind to a target protein immobilized on an SPR sensor chip.

Materials:

  • Target protein

  • CM5 sensor chip

  • Amine coupling kit (EDC, NHS, ethanolamine)

  • SPR running buffer (e.g., HBS-P: 10 mM HEPES, 150 mM NaCl, 0.05% surfactant P-20, pH 7.4)[7]

  • This compound stock solution (e.g., 10 mM in 100% DMSO)

  • Assay buffer (e.g., PBS with 2% DMSO)[7]

Procedure:

  • Protein Immobilization:

    • Equilibrate the CM5 sensor chip with SPR running buffer.

    • Activate the sensor surface of two flow cells (one for the target, one as a reference) with a 1:1 mixture of EDC and NHS.

    • Inject the target protein (diluted in 10 mM sodium acetate, pH 4.5) over one flow cell until the desired immobilization level is reached (e.g., ~10,000-12,000 Response Units).[7]

    • Deactivate the remaining active esters on both flow cells with an injection of ethanolamine.[7]

  • Fragment Screening:

    • Prepare a solution of this compound in assay buffer at the desired screening concentration (e.g., 150 µM).[7]

    • Inject the fragment solution over both the target and reference flow cells for a set association time (e.g., 30 seconds), followed by a dissociation phase with assay buffer (e.g., 30 seconds) at a constant flow rate (e.g., 50 µL/min).[7]

    • Perform a blank buffer injection for double referencing.

    • Regenerate the sensor surface if necessary, using a mild regeneration solution.

  • Data Analysis:

    • Subtract the reference flow cell data from the target flow cell data.

    • Subtract the blank injection data from the fragment injection data.

    • A response significantly above the noise level (e.g., > 4 Response Units) is considered a hit.[7]

Hit Validation by Saturation Transfer Difference (STD) NMR

This protocol is used to confirm the binding of fragment hits to the target protein in solution.

Materials:

  • Target protein

  • This compound

  • NMR buffer (e.g., deuterated PBS)

  • NMR tubes

  • High-field NMR spectrometer (e.g., 900 MHz) with a cryoprobe

Procedure:

  • Sample Preparation:

    • Prepare a sample containing the target protein (e.g., 10-50 µM) and this compound (e.g., 400 µM) in NMR buffer.

    • Prepare a control sample containing only the fragment at the same concentration.

  • NMR Data Acquisition:

    • Acquire a standard 1D proton NMR spectrum of the control sample.

    • Acquire an STD NMR spectrum of the protein-fragment mixture. This involves selectively saturating the protein resonances and observing the transfer of saturation to the binding fragment.

    • Acquire a reference "off-resonance" spectrum where the saturation frequency is applied to a region with no protein signals.

  • Data Processing and Analysis:

    • Process the spectra using appropriate software (e.g., TopSpin).

    • Subtract the "on-resonance" spectrum from the "off-resonance" spectrum to obtain the STD spectrum.

    • Signals present in the STD spectrum correspond to the protons of the fragment that are in close proximity to the protein, confirming binding. The relative intensity of the signals can provide information about the binding epitope.

Potential Biological Targets and Signaling Pathways

Derivatives of the imidazo[1,5-a]pyrazine scaffold have been identified as inhibitors of several kinases, making this class of enzymes a prime target for FBDD campaigns.

Bruton's Tyrosine Kinase (BTK)

BTK is a critical component of the B-cell receptor (BCR) signaling pathway and is a validated target for autoimmune diseases and B-cell malignancies.[4]

BTK_Pathway BCR B-Cell Receptor (BCR) LYN_SYK LYN/SYK BCR->LYN_SYK Antigen Binding BTK BTK LYN_SYK->BTK Phosphorylation PLCg2 PLCγ2 BTK->PLCg2 IP3_DAG IP3 / DAG PLCg2->IP3_DAG Ca_PKC Ca²⁺ / PKC IP3_DAG->Ca_PKC NFkB_AP1 NF-κB / AP-1 Ca_PKC->NFkB_AP1 Proliferation Cell Proliferation & Survival NFkB_AP1->Proliferation Fragment 1-Bromo-3-methyl- imidazo[1,5-a]pyrazine Derivative Fragment->BTK

Simplified B-Cell Receptor (BCR) signaling pathway highlighting the role of BTK.
Bromodomain and Extra-Terminal Domain (BET) Proteins

BET proteins, such as BRD4, are epigenetic readers that play a crucial role in transcriptional regulation and are attractive targets in oncology.[8]

Fragment Evolution and Lead Optimization

Once this compound is confirmed as a binder, the bromine atom serves as a key handle for chemical elaboration.

Proposed Synthetic Routes for Derivatization

The following diagram outlines potential synthetic strategies for evolving the initial fragment hit.

Synthesis_Routes cluster_suzuki Suzuki Coupling cluster_buchwald Buchwald-Hartwig Amination Fragment 1-Bromo-3-methyl- imidazo[1,5-a]pyrazine B Pd Catalyst, Base Fragment->B E Pd Catalyst, Base Fragment->E A Aryl/Heteroaryl Boronic Acids/Esters A->B C Aryl/Heteroaryl Substituted Product B->C D Amines (R-NH2) D->E F Amino-Substituted Product E->F

Proposed synthetic routes for the derivatization of the fragment.

By employing reactions such as Suzuki-Miyaura coupling or Buchwald-Hartwig amination, a diverse library of analogs can be synthesized to explore the structure-activity relationship (SAR) and improve binding affinity and selectivity. This structure-guided approach, informed by biophysical and structural data, is central to converting a low-affinity fragment into a high-potency lead candidate.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 1-Bromo-3-methylimidazo[1,5-a]pyrazine

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis of 1-Bromo-3-methylimidazo[1,5-a]pyrazine. This resource is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the synthesis and purification of this and related imidazo[1,5-a]pyrazine derivatives. Here you will find troubleshooting guides and frequently asked questions (FAQs) to address specific issues in your experimental work.

Frequently Asked Questions (FAQs)

Q1: What is a common synthetic route to prepare the 3-methylimidazo[1,5-a]pyrazine core?

A1: A prevalent method for constructing the imidazo[1,5-a]pyrazine core involves the condensation and cyclization of a 2-(aminomethyl)pyrazine with a suitable reagent. While various methods exist for related structures, a plausible route to 3-methylimidazo[1,5-a]pyrazine would involve the reaction of 2-(aminomethyl)pyrazine with an acetylating agent or a related C2 synthon, followed by cyclization.

Q2: What are the typical challenges encountered during the bromination of the 3-methylimidazo[1,5-a]pyrazine core?

A2: Bromination of imidazo[1,2-a]pyrazines has been reported to yield inseparable mixtures of dibrominated regioisomers and can result in poor yields.[1] It is highly probable that similar challenges, such as lack of regioselectivity and the formation of multiple brominated products, will be encountered when brominating 3-methylimidazo[1,5-a]pyrazine. The electron-rich nature of the imidazopyrazine ring system makes it susceptible to over-bromination.

Q3: Which brominating agents are recommended for this synthesis?

A3: For the bromination of similar heterocyclic systems like imidazo[1,5-a]quinolines, N-Bromosuccinimide (NBS) has been used successfully to achieve selective bromination at low temperatures.[2] This suggests that NBS would be a suitable starting point for the bromination of 3-methylimidazo[1,5-a]pyrazine. Other brominating agents could be explored, but NBS often offers milder reaction conditions.

Q4: How can I purify the final product, this compound?

A4: Purification of brominated imidazopyrazines can be challenging due to the potential presence of isomers and starting material. Column chromatography on silica gel is a standard method for purifying such compounds.[3][4] A gradient elution system, for example, with hexanes and ethyl acetate, can be employed to separate the desired product from impurities.[3] Analysis of the fractions by thin-layer chromatography (TLC) or GC-MS is crucial to identify the pure fractions.[3][4]

Troubleshooting Guide

This guide addresses common issues that may arise during the synthesis of this compound.

Problem Potential Cause(s) Troubleshooting Suggestions
Low or No Yield of 3-methylimidazo[1,5-a]pyrazine (Precursor) Incomplete cyclization reaction.- Increase reaction temperature or prolong reaction time. - Ensure all reagents are pure and dry. - Consider using a different cyclization agent or catalyst.
Degradation of starting materials or product.- Employ milder reaction conditions. - Perform the reaction under an inert atmosphere (e.g., nitrogen or argon).
Formation of Multiple Products During Bromination Lack of regioselectivity.- Use a milder brominating agent like NBS. - Control the reaction temperature carefully, starting at low temperatures (e.g., 0 °C or -78 °C). - Slowly add the brominating agent to the reaction mixture.
Over-bromination (di- or tri-brominated products).- Use stoichiometric amounts of the brominating agent. - Monitor the reaction closely by TLC or GC-MS and stop it once the starting material is consumed.
Difficulty in Purifying this compound Co-elution of isomers or byproducts during column chromatography.- Try different solvent systems for elution. - Consider using a different stationary phase for chromatography (e.g., alumina). - If separation is still difficult, explore recrystallization as an alternative purification method.[4]
Product instability on silica gel.- Deactivate the silica gel with a small amount of triethylamine before use. - Minimize the time the product spends on the column.

Experimental Protocols

General Protocol for the Synthesis of 3-methylimidazo[1,5-a]pyrazine

A plausible approach for the synthesis of the 3-methylimidazo[1,5-a]pyrazine core, adapted from methodologies for similar heterocyclic systems, is outlined below.

  • Reaction Setup : To a solution of 2-(aminomethyl)pyrazine in a suitable solvent (e.g., dichloromethane or acetonitrile), add a base (e.g., triethylamine).

  • Acylation : Cool the mixture to 0 °C and slowly add acetyl chloride or acetic anhydride.

  • Cyclization : After the acylation is complete, a cyclizing agent (e.g., POCl₃) can be added, and the reaction mixture is heated to effect cyclization.

  • Work-up : Upon completion, the reaction is quenched with a base (e.g., sodium bicarbonate solution) and extracted with an organic solvent.

  • Purification : The crude product is purified by column chromatography on silica gel.

General Protocol for the Bromination of 3-methylimidazo[1,5-a]pyrazine

This protocol is based on the bromination of related imidazo-fused heterocycles.[2]

  • Reaction Setup : Dissolve 3-methylimidazo[1,5-a]pyrazine in a dry, aprotic solvent (e.g., dichloromethane or chloroform) and cool the solution to 0 °C under an inert atmosphere.

  • Bromination : Slowly add a solution of N-Bromosuccinimide (NBS) in the same solvent to the reaction mixture.

  • Monitoring : Monitor the progress of the reaction by TLC or GC-MS.

  • Work-up : Once the reaction is complete, wash the mixture with an aqueous solution of sodium thiosulfate and then with brine.

  • Purification : Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.

Visualizations

Logical Workflow for Troubleshooting Synthesis

Caption: A logical workflow for troubleshooting common synthesis issues.

Experimental Workflow for Synthesis and Purification

G Synthesis and Purification Workflow cluster_synthesis Synthesis cluster_purification Purification & Analysis start Starting Materials reaction Chemical Reaction (Cyclization/Bromination) start->reaction monitoring Reaction Monitoring (TLC, GC-MS) reaction->monitoring workup Aqueous Work-up monitoring->workup extraction Solvent Extraction workup->extraction drying Drying of Organic Layer extraction->drying concentration Solvent Removal drying->concentration chromatography Column Chromatography concentration->chromatography analysis Product Analysis (NMR, MS) chromatography->analysis final_product Pure Product analysis->final_product

Caption: A generalized experimental workflow for synthesis and purification.

References

Technical Support Center: Optimization of Reaction Conditions for 1-Bromo-3-methylimidazo[1,5-a]pyrazine Coupling

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on palladium-catalyzed cross-coupling reactions with 1-Bromo-3-methylimidazo[1,5-a]pyrazine. The following sections detail common issues and optimization strategies for Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira coupling reactions.

General Considerations for Coupling Reactions with this compound

The imidazo[1,5-a]pyrazine core presents unique challenges in cross-coupling reactions. The presence of multiple nitrogen atoms can lead to catalyst inhibition or poisoning through coordination with the palladium center. Furthermore, the electron-deficient nature of the heteroaromatic ring can influence the reactivity of the C-Br bond. Careful selection of the catalyst, ligand, base, and solvent system is crucial for successful coupling.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a versatile method for the formation of carbon-carbon bonds between this compound and various boronic acids or esters.

Frequently Asked Questions (FAQs) - Suzuki-Miyaura Coupling

Q1: My Suzuki-Miyaura coupling reaction with this compound is giving low to no yield. What are the primary factors to investigate?

A1: Low or no yield in Suzuki-Miyaura coupling of heteroaromatic bromides can stem from several factors. Key aspects to check include:

  • Catalyst and Ligand Choice: Standard palladium catalysts may not be optimal. For electron-deficient and sterically hindered substrates, specialized ligands are often necessary.

  • Base Selection: The choice and quality of the base are critical. Anhydrous conditions and the use of a suitable base are important for the transmetalation step.

  • Reaction Temperature: The reaction may require elevated temperatures to proceed efficiently.

  • Side Reactions: Protodeboronation of the boronic acid and hydrodehalogenation (debromination) of the starting material are common side reactions.

Q2: I am observing significant debromination of my this compound starting material. How can I minimize this side reaction?

A2: Debromination is a common issue, particularly with electron-rich phosphine ligands and certain bases. To mitigate this:

  • Ligand Selection: Employing specific catalyst systems, such as a tandem catalyst like XPhosPdG2/XPhos, has been shown to be effective in preventing debromination in similar heterocyclic systems.[1][2]

  • Choice of Base: A weaker base might reduce the rate of debromination.

  • Reaction Temperature: Lowering the reaction temperature, if the desired reaction still proceeds at a reasonable rate, can also help.

Troubleshooting Guide - Suzuki-Miyaura Coupling
Problem Possible Cause Suggested Solution
Low or No Product Formation Inactive catalyst or inappropriate ligand.Use a pre-catalyst like XPhos Pd G3 or a combination of a palladium source (e.g., Pd(OAc)₂, Pd₂(dba)₃) with a bulky, electron-rich ligand (e.g., XPhos, SPhos). For N-heterocyclic substrates, specific ligands can prevent catalyst inhibition.[3]
Incorrect base or insufficient base strength.Screen different bases such as K₂CO₃, Cs₂CO₃, or K₃PO₄. Ensure the base is finely powdered and anhydrous. For some systems, the addition of water as a co-solvent can be beneficial.[4]
Low reaction temperature.Gradually increase the reaction temperature, typically in the range of 80-110 °C.
Boronic acid decomposition (protodeboronation).Use the boronic acid as soon as it is purchased or prepared. Consider converting the boronic acid to a more stable boronate ester (e.g., pinacol ester) or a potassium trifluoroborate salt.[5]
Significant Side Product Formation (Debromination) Reductive dehalogenation pathway is favored.Use a catalyst system known to suppress this side reaction, such as XPhosPdG2/XPhos.[1][2] Optimize the ligand-to-metal ratio.
Homocoupling of Boronic Acid Presence of oxygen in the reaction mixture.Ensure all solvents are thoroughly degassed and the reaction is performed under an inert atmosphere (e.g., Argon or Nitrogen).
Optimized Reaction Conditions for a Similar Heterocyclic System

The following table summarizes optimized conditions for the Suzuki-Miyaura coupling of a bromo-pyrazolo[1,5-a]pyrimidin-5-one, which can serve as a starting point for the optimization of reactions with this compound.[2]

Parameter Condition
Catalyst XPhosPdG2 (5 mol%)
Ligand XPhos (5 mol%)
Base K₂CO₃ (2 equiv.)
Solvent 1,4-Dioxane/H₂O (4:1)
Temperature 110 °C (Microwave)
Time 30 min
Experimental Protocol: General Procedure for Suzuki-Miyaura Coupling
  • To a dry reaction vessel, add this compound (1.0 equiv.), the boronic acid or ester (1.2-1.5 equiv.), and the base (2.0-3.0 equiv.).

  • Evacuate and backfill the vessel with an inert gas (e.g., Argon) three times.

  • Add the palladium catalyst and ligand under a positive flow of inert gas.

  • Add the degassed solvent(s) via syringe.

  • Heat the reaction mixture to the desired temperature with vigorous stirring.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

Workflow for Suzuki-Miyaura Coupling Optimization

Suzuki_Workflow cluster_start Initial Setup cluster_reaction Reaction cluster_analysis Analysis cluster_outcome Outcome cluster_troubleshooting Troubleshooting Start This compound + Boronic Acid/Ester Reaction Heat under Inert Atmosphere Start->Reaction Catalyst Pd Catalyst (e.g., Pd(OAc)2) Catalyst->Reaction Ligand Ligand (e.g., XPhos) Ligand->Reaction Base Base (e.g., K2CO3) Base->Reaction Solvent Degassed Solvent (e.g., Dioxane/H2O) Solvent->Reaction Analysis Monitor by TLC/LC-MS Reaction->Analysis Success High Yield Product Analysis->Success Complete Failure Low Yield/ No Reaction Analysis->Failure Incomplete SideProducts Debromination/ Homocoupling Analysis->SideProducts Side Reactions Optimize_Catalyst Change Catalyst/ Ligand Failure->Optimize_Catalyst Optimize_Base Change Base/ Solvent Failure->Optimize_Base Optimize_Temp Increase Temperature Failure->Optimize_Temp SideProducts->Optimize_Catalyst Optimize_Catalyst->Reaction Optimize_Base->Reaction Optimize_Temp->Reaction

Caption: Workflow for Suzuki-Miyaura coupling and troubleshooting.

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination allows for the synthesis of N-arylated products by coupling this compound with a variety of primary and secondary amines.

Frequently Asked Questions (FAQs) - Buchwald-Hartwig Amination

Q1: My Buchwald-Hartwig amination is not working. What are some common reasons for failure with heteroaromatic substrates?

A1: Heteroaromatic substrates like this compound can be challenging for several reasons:

  • Catalyst Inhibition: The nitrogen atoms in the ring can coordinate to the palladium catalyst, reducing its activity. The use of bulky, electron-rich ligands can help mitigate this.[6]

  • Substrate Reactivity: The electronic properties of the imidazo[1,5-a]pyrazine ring can affect the rate of oxidative addition.

  • Base Sensitivity: Some substrates or products may be sensitive to the strong bases typically used in this reaction (e.g., NaOtBu, KOtBu, LiHMDS).[7]

Q2: How do I choose the right ligand for my Buchwald-Hartwig amination?

A2: Ligand choice is critical and often substrate-dependent.

  • For primary amines: Bulky biarylphosphine ligands like XPhos, SPhos, and RuPhos are often effective.[6]

  • For secondary amines: Ligands such as RuPhos are specifically designed to be effective for coupling with secondary amines.[7]

  • It is often necessary to screen a panel of ligands to find the optimal one for a specific substrate combination.

Troubleshooting Guide - Buchwald-Hartwig Amination
Problem Possible Cause Suggested Solution
Low or No Product Formation Catalyst deactivation by the N-heterocyclic substrate.Use bulky, electron-rich biarylphosphine ligands (e.g., Buchwald ligands) that can promote the desired catalytic cycle and minimize catalyst inhibition.[6]
Inappropriate base.Strong bases like NaOtBu or KOtBu are commonly used. For base-sensitive substrates, weaker bases like K₃PO₄ or Cs₂CO₃ can be tried, possibly at higher temperatures.[2]
Low reaction temperature.Many Buchwald-Hartwig reactions require heating, often to around 100 °C.[8]
Side Product Formation (Hydrodehalogenation) Reductive dehalogenation is competing with amination.The choice of ligand can influence the extent of this side reaction.[9] Screening different ligands may be necessary.
Optimized Reaction Conditions for a Similar Heterocyclic System

The following table provides general conditions that have been successful for the Buchwald-Hartwig amination of various aryl bromides and can be a good starting point.[8]

Parameter Condition
Catalyst Pd₂(dba)₃ or Pd(OAc)₂ (1-2 mol%)
Ligand XPhos, SPhos, or RuPhos (2-4 mol%)
Base NaOtBu or KOtBu (1.2-1.5 equiv.)
Solvent Toluene or 1,4-Dioxane
Temperature 80-110 °C
Time 2-24 h
Experimental Protocol: General Procedure for Buchwald-Hartwig Amination
  • In a glovebox or under an inert atmosphere, add the palladium precursor, ligand, and base to a dry reaction vessel.

  • Add this compound (1.0 equiv.) and the amine (1.1-1.5 equiv.).

  • Add the anhydrous, degassed solvent.

  • Seal the vessel and heat the reaction mixture with stirring for the desired time.

  • Monitor the reaction by TLC or LC-MS.

  • After completion, cool the reaction, dilute with an organic solvent, and filter through a pad of celite.

  • Wash the filtrate with water and brine, dry the organic layer, and concentrate.

  • Purify the product by column chromatography.

Logical Flow for Troubleshooting Buchwald-Hartwig Amination

Caption: Troubleshooting logic for failed Buchwald-Hartwig amination.

Sonogashira Coupling

The Sonogashira coupling enables the formation of a carbon-carbon bond between this compound and a terminal alkyne.

Frequently Asked Questions (FAQs) - Sonogashira Coupling

Q1: What are the most critical parameters for a successful Sonogashira coupling with a heteroaromatic bromide?

A1: The key components for a successful Sonogashira coupling are:

  • Palladium Catalyst and Ligand: A palladium(0) source is typically used, often in conjunction with a phosphine ligand.

  • Copper(I) Co-catalyst: A copper salt (e.g., CuI) is usually required as a co-catalyst.

  • Base: An amine base, such as triethylamine (Et₃N) or diisopropylethylamine (DIPEA), is necessary.

  • Inert Atmosphere: The reaction is sensitive to oxygen, which can cause homocoupling of the alkyne (Glaser coupling).

Q2: My Sonogashira reaction is sluggish. What can I do to improve the reaction rate?

A2: To improve the rate of a sluggish Sonogashira coupling:

  • Increase Temperature: Aryl bromides are less reactive than aryl iodides and often require heating.[10]

  • Solvent Choice: The choice of solvent can significantly impact the reaction. DMF and acetonitrile are common choices.

  • Catalyst Loading: Increasing the catalyst loading may improve the conversion.

Troubleshooting Guide - Sonogashira Coupling
Problem Possible Cause Suggested Solution
Low or No Product Formation Inactive catalyst or copper co-catalyst.Use fresh palladium catalyst and copper(I) iodide.
Insufficiently inert atmosphere.Thoroughly degas the solvent and maintain a positive pressure of an inert gas throughout the reaction.
Inappropriate base or insufficient amount.Use a dry amine base like Et₃N or DIPEA in excess.
Alkyne Homocoupling (Glaser Coupling) Presence of oxygen.Rigorously exclude oxygen from the reaction system.
High concentration of copper catalyst.Reduce the amount of copper(I) iodide or consider a copper-free Sonogashira protocol.
Decomposition of Catalyst (Formation of Palladium Black) High reaction temperature or impurities in reagents/solvents.Use purified reagents and solvents. Try a lower reaction temperature.
Optimized Reaction Conditions for a Similar Heterocyclic System

The following conditions were found to be effective for the Sonogashira coupling of 2-amino-3-bromopyridines with terminal alkynes and can be adapted for this compound.[10]

Parameter Condition
Catalyst Pd(CF₃COO)₂ (2.5 mol%)
Ligand PPh₃ (5 mol%)
Co-catalyst CuI (5 mol%)
Base Et₃N
Solvent DMF
Temperature 100 °C
Time 3 h
Experimental Protocol: General Procedure for Sonogashira Coupling
  • To a dry Schlenk flask, add this compound (1.0 equiv.), the palladium catalyst, the ligand, and the copper(I) co-catalyst.

  • Evacuate and backfill the flask with an inert gas.

  • Add the degassed solvent, the amine base, and the terminal alkyne (1.1-1.5 equiv.) via syringe.

  • Heat the reaction mixture to the desired temperature.

  • Monitor the reaction by TLC or LC-MS.

  • Upon completion, cool to room temperature and dilute with an organic solvent.

  • Wash the organic layer with aqueous ammonium chloride, water, and brine.

  • Dry the organic phase, concentrate, and purify by column chromatography.

Experimental Workflow for Sonogashira Coupling

Sonogashira_Workflow cluster_reagents Reagents cluster_setup Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification cluster_product Final Product A This compound G Combine Reagents under Inert Atmosphere A->G B Terminal Alkyne B->G C Pd Catalyst + Ligand C->G D Cu(I) Co-catalyst D->G E Amine Base E->G F Degassed Solvent F->G H Heat to Optimal Temperature G->H I Aqueous Workup H->I J Column Chromatography I->J K 1-Alkynyl-3-methylimidazo[1,5-a]pyrazine J->K

Caption: General experimental workflow for Sonogashira coupling.

References

Technical Support Center: Purification of 1-Bromo-3-methylimidazo[1,5-a]pyrazine and its Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the purification of 1-Bromo-3-methylimidazo[1,5-a]pyrazine and its derivatives.

Section 1: Troubleshooting Common Purification Issues

This section addresses specific problems that may be encountered during the purification of this compound and related compounds.

Column Chromatography Problems
ProblemPossible Cause(s)Suggested Solution(s)
Poor Separation of Product from Impurities - Inappropriate solvent system (polarity too high or too low).- Co-elution of structurally similar impurities (e.g., regioisomers).- Column overloading.- Optimize Solvent System: Systematically screen solvent systems using Thin Layer Chromatography (TLC). Start with a non-polar solvent like hexane and gradually increase polarity with ethyl acetate or dichloromethane. For polar impurities, adding a small percentage of methanol might be necessary. A common starting point for similar heterocycles is a hexane:ethyl acetate gradient.[1]- Change Stationary Phase: If silica gel fails to provide adequate separation, consider using alumina (neutral or basic) or reverse-phase silica.[2]- Reduce Sample Load: Overloading the column is a common cause of poor separation. As a rule of thumb, the amount of crude material should be about 1-5% of the mass of the silica gel.
Product is Tailing on the Column - The compound is too polar for the chosen solvent system.- Interaction of the basic nitrogen atoms with acidic silica gel.- Increase Solvent Polarity: A gradual increase in the polarity of the mobile phase during elution can help move the compound down the column more effectively.- Add a Modifier: Add a small amount of a basic modifier like triethylamine (~0.1-1%) to the eluent to neutralize the acidic sites on the silica gel and reduce tailing.
Product is Not Eluting from the Column - The compound is either too polar and strongly adsorbed to the silica gel, or it has decomposed on the column.- Drastic Polarity Increase: If the compound is stable, flush the column with a highly polar solvent system, such as 5-10% methanol in dichloromethane.- Test for Stability: Before performing column chromatography, spot the crude material on a TLC plate and let it sit for a few hours. If a new spot appears or the original spot diminishes, it may indicate decomposition on silica. In such cases, an alternative purification method should be considered.
Separation of Regioisomers is Unsuccessful - Regioisomers often have very similar polarities, making separation by standard column chromatography challenging.- High-Performance Liquid Chromatography (HPLC): Preparative HPLC is often the most effective method for separating regioisomers.[3][4][5]- Alternative Stationary Phases: Consider specialized HPLC columns, such as those with phenyl or pentafluorophenyl (PFP) stationary phases, which can offer different selectivity for isomers.[6]- Derivative Formation: In some cases, it may be possible to selectively react one isomer to form a derivative with different physical properties, allowing for easier separation. The protecting group can then be removed.[2]
Recrystallization Problems
ProblemPossible Cause(s)Suggested Solution(s)
No Crystals Form Upon Cooling - The solution is not supersaturated (too much solvent was used).- The compound is highly soluble in the chosen solvent even at low temperatures.- Evaporate Excess Solvent: Gently heat the solution to evaporate some of the solvent and then allow it to cool again.- Induce Crystallization: Scratch the inside of the flask with a glass rod at the surface of the solution to create nucleation sites. Adding a seed crystal of the pure compound can also initiate crystallization.- Change Solvent System: If the compound is too soluble, add a miscible "anti-solvent" (a solvent in which the compound is insoluble) dropwise to the solution until it becomes slightly turbid, then heat until the solution is clear again and allow it to cool slowly. A common solvent combination for N-heterocycles is ethanol/water or hexane/ethyl acetate.[7]
Oiling Out Instead of Crystallization - The boiling point of the solvent is higher than the melting point of the solute.- The solution is cooling too rapidly.- High concentration of impurities.- Lower the Temperature: Use a solvent with a lower boiling point.- Slow Cooling: Allow the solution to cool to room temperature slowly before placing it in an ice bath. Insulating the flask can help.- Pre-purification: If the crude material is very impure, a preliminary purification by column chromatography may be necessary before attempting recrystallization.
Low Recovery of Pure Compound - Too much solvent was used.- The compound has significant solubility in the solvent even at low temperatures.- Premature crystallization during hot filtration.- Minimize Solvent Volume: Use the minimum amount of hot solvent required to fully dissolve the compound.[8]- Optimize Solvent Choice: Select a solvent in which the compound has high solubility at high temperatures and very low solubility at low temperatures.- Prevent Premature Crystallization: Heat the filtration apparatus (funnel and receiving flask) before filtering the hot solution.

Section 2: Frequently Asked Questions (FAQs)

Q1: What are the most common impurities I might encounter when synthesizing this compound?

A1: Common impurities can arise from both the synthesis of the imidazo[1,5-a]pyrazine core and the subsequent bromination step.

  • Starting Materials: Unreacted starting materials are common impurities.

  • Over-bromination: Electrophilic bromination can sometimes lead to the formation of di-brominated or other poly-brominated species.[9]

  • Regioisomers: Bromination of substituted imidazopyridines can sometimes yield a mixture of regioisomers, which can be challenging to separate.[10]

  • Hydrolysis Products: If the reaction or workup is performed in the presence of water, hydrolysis of the bromo-substituent can occur, although this is generally not a major issue.

  • By-products from Brominating Agents: If N-bromosuccinimide (NBS) is used, succinimide will be a by-product.[11]

Q2: How can I effectively monitor the progress of my purification?

A2: Thin Layer Chromatography (TLC) is the most common and effective method for monitoring purification.

  • Visualization: Since this compound is likely to be UV active due to its aromatic nature, it can be visualized under a UV lamp (254 nm). Staining with iodine vapor can also be effective for visualizing many organic compounds.

  • Solvent System Selection: TLC is crucial for determining the optimal solvent system for column chromatography. An ideal Rf value for the desired compound is typically between 0.2 and 0.4.

Q3: What is the best method for purifying highly polar derivatives of this compound?

A3: For highly polar derivatives, standard silica gel chromatography can be challenging.

  • Reverse-Phase Chromatography: In reverse-phase chromatography, a non-polar stationary phase (like C18) is used with a polar mobile phase (e.g., water/acetonitrile or water/methanol). This is often very effective for purifying polar compounds.

  • Adding Modifiers: For normal-phase chromatography, adding a more polar solvent like methanol to your eluent can help elute highly polar compounds. As mentioned, adding a small amount of triethylamine can prevent tailing.

Q4: How can I confirm the purity of my final product?

A4: A combination of analytical techniques should be used to confirm purity.

  • High-Performance Liquid Chromatography (HPLC): HPLC is a highly sensitive method for assessing purity. A pure compound should show a single major peak.[12][13] It is advisable to use a diode array detector (DAD) to check for peak purity, which ensures that the UV spectrum is consistent across the entire peak.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for confirming the structure of the desired compound and identifying any impurities.[14][15] The absence of signals corresponding to starting materials or common by-products is a good indicator of purity.

  • Mass Spectrometry (MS): Mass spectrometry confirms the molecular weight of the compound.

Section 3: Experimental Protocols

Protocol for Purification by Column Chromatography
  • Preparation of the Column:

    • Select an appropriately sized glass column.

    • Pack the column with silica gel (60-120 mesh) as a slurry in the initial, least polar solvent system.

  • Sample Loading:

    • Dissolve the crude this compound in a minimal amount of dichloromethane or the eluent.

    • Alternatively, for less soluble compounds, perform a "dry loading" by adsorbing the crude material onto a small amount of silica gel, evaporating the solvent, and carefully adding the resulting powder to the top of the column.

  • Elution:

    • Begin eluting with a non-polar solvent system (e.g., 100% hexane or a hexane:ethyl acetate mixture) and gradually increase the polarity.

    • Collect fractions and monitor them by TLC to identify those containing the pure product.

  • Isolation:

    • Combine the pure fractions and remove the solvent under reduced pressure using a rotary evaporator.

Protocol for Purification by Recrystallization
  • Solvent Selection:

    • In a small test tube, dissolve a small amount of the crude product in a minimal amount of a hot solvent (e.g., ethanol, isopropanol, or ethyl acetate).

    • Allow the solution to cool to room temperature and then in an ice bath to see if crystals form.

  • Dissolution:

    • Place the crude material in an Erlenmeyer flask and add a minimal amount of the chosen hot solvent until the solid just dissolves.

  • Hot Filtration (if necessary):

    • If there are insoluble impurities, perform a hot filtration through a fluted filter paper to remove them.

  • Crystallization:

    • Allow the hot, clear solution to cool slowly to room temperature.

    • Once crystals begin to form, the flask can be placed in an ice bath to maximize the yield.

  • Isolation and Drying:

    • Collect the crystals by vacuum filtration, washing them with a small amount of the cold recrystallization solvent.

    • Dry the crystals under vacuum.

Protocol for Purity Assessment by HPLC
  • Sample Preparation:

    • Prepare a stock solution of the purified compound in a suitable solvent (e.g., acetonitrile or methanol) at a concentration of approximately 1 mg/mL.

    • Dilute the stock solution to a working concentration of around 0.1 mg/mL.

  • HPLC Conditions (General Example):

    • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

    • Mobile Phase: A gradient of water (A) and acetonitrile (B), both containing 0.1% formic acid.

    • Gradient: Start with a low percentage of B (e.g., 10%) and increase to a high percentage (e.g., 95%) over 10-15 minutes.

    • Flow Rate: 1.0 mL/min.

    • Detection: UV detection at a wavelength where the compound has strong absorbance (e.g., 254 nm or the compound's λmax).

  • Analysis:

    • Inject the sample and analyze the resulting chromatogram. A pure sample should exhibit one major peak. The purity can be calculated based on the area percentage of the main peak.

Section 4: Visualizations

Purification_Workflow cluster_synthesis Synthesis cluster_purification Purification cluster_analysis Purity Analysis crude Crude Product (this compound + Impurities) col_chrom Column Chromatography crude->col_chrom Choose method recryst Recrystallization crude->recryst Choose method prep_hplc Preparative HPLC (for high purity / isomer separation) crude->prep_hplc Choose method tlc TLC Monitoring col_chrom->tlc Monitor fractions pure_product Pure Product col_chrom->pure_product recryst->pure_product hplc_analysis HPLC Analysis prep_hplc->hplc_analysis Analyze fractions prep_hplc->pure_product nmr_ms NMR / MS (Structure & Purity Confirmation) pure_product->hplc_analysis Final Check pure_product->nmr_ms Final Check

Caption: General purification workflow for this compound.

Troubleshooting_Column_Chromatography start Poor Separation in Column Chromatography cause1 Inappropriate Solvent System? start->cause1 cause2 Column Overloaded? start->cause2 cause3 Compound Tailing? start->cause3 cause4 Isomers Present? start->cause4 solution1 Optimize eluent based on TLC cause1->solution1 Yes solution2 Reduce sample load cause2->solution2 Yes solution3 Add triethylamine (0.1-1%) to eluent cause3->solution3 Yes solution4 Use Preparative HPLC cause4->solution4 Yes

Caption: Troubleshooting guide for poor separation in column chromatography.

References

Technical Support Center: Reactions of 1-Bromo-3-methylimidazo[1,5-a]pyrazine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 1-Bromo-3-methylimidazo[1,5-a]pyrazine. The information is designed to address specific issues that may be encountered during synthetic reactions involving this versatile building block.

I. Troubleshooting Guides & FAQs

This section offers practical advice for overcoming common challenges in reactions with this compound, presented in a question-and-answer format.

A. Suzuki-Miyaura Cross-Coupling Reactions

Question 1: I am observing low yields in my Suzuki-Miyaura coupling reaction with this compound. What are the potential causes and how can I improve the outcome?

Answer: Low yields in Suzuki-Miyaura reactions with this substrate are often attributed to several factors. Here is a systematic approach to troubleshoot this issue:

  • Catalyst Activity: The active catalytic species is Pd(0). If you are using a Pd(II) precatalyst (e.g., Pd(OAc)₂, PdCl₂(dppf)), it must be reduced in situ to Pd(0) for the catalytic cycle to commence. This reduction can sometimes be inefficient.[1] Consider using modern palladium precatalysts like Buchwald G3 or G4 palladacycles for more reliable generation of the active Pd(0) species.[1]

  • Reagent Stability: Boronic acids can undergo protodeboronation (hydrolysis back to the corresponding arene) or form unreactive cyclic anhydrides (boroxines), which is a common reason for low yields.[1] The stability of boronic acids can be checked by NMR. Using more stable boronic esters, such as pinacol (BPin) or MIDA esters, can often improve results.[1]

  • Reaction Conditions:

    • Base: The choice of base is critical. For electron-deficient heteroaryl bromides like this compound, inorganic bases such as K₂CO₃ or Cs₂CO₃ are commonly used. Ensure the base is finely powdered and anhydrous.

    • Solvent: A mixture of an organic solvent (e.g., dioxane, THF, or DMF) and water is typically employed. Rigorous degassing of the solvent is crucial to prevent oxidation and deactivation of the palladium catalyst.

    • Temperature: The optimal temperature can vary depending on the specific substrates and catalyst system. If the reaction is sluggish, a moderate increase in temperature may be beneficial.

Question 2: I am observing significant amounts of a debrominated side product (3-methylimidazo[1,5-a]pyrazine) in my Suzuki-Miyaura reaction. How can I minimize its formation?

Answer: The formation of the debrominated (hydrodehalogenated) product is a common side reaction. Here are some strategies to mitigate this:

  • Catalyst and Ligand Choice: The choice of phosphine ligand can significantly influence the competition between the desired cross-coupling and the undesired debromination. Using bulky, electron-rich phosphine ligands, such as those developed by Buchwald (e.g., XPhos, SPhos), can often favor the cross-coupling pathway.

  • Reaction Conditions:

    • Base: Using a milder base or ensuring the absence of excess hydroxide ions can sometimes reduce the extent of debromination.

    • Solvent: The presence of protic solvents can sometimes contribute to debromination. Ensuring anhydrous conditions (if the reaction chemistry allows) can be beneficial.[1]

  • Boronic Acid Quality: Impurities in the boronic acid or its slow transmetalation can lead to a higher propensity for the catalyst to undergo side reactions. Using highly pure boronic acid or a more reactive boronic ester can help.

Question 3: Besides debromination, what other common side products should I look for?

Answer: Another common side product in Suzuki-Miyaura reactions is the homocoupling of the boronic acid to form a biaryl species. This is often promoted by the presence of oxygen, which can reoxidize the Pd(0) catalyst to Pd(II), which in turn can catalyze the homocoupling.[1] Thoroughly degassing the reaction mixture is the most effective way to prevent this.[1]

B. Buchwald-Hartwig Amination Reactions

Question 1: My Buchwald-Hartwig amination of this compound is not proceeding to completion. What are the key parameters to optimize?

Answer: Incomplete conversion in Buchwald-Hartwig aminations can often be resolved by optimizing the following:

  • Catalyst and Ligand: This is the most critical parameter. A wide range of palladium precatalysts and phosphine ligands are available. For challenging substrates, using a well-defined precatalyst (e.g., a G3 or G4 palladacycle) with a suitable ligand (e.g., XantPhos, RuPhos) is recommended.

  • Base: Strong, non-nucleophilic bases are typically required. Sodium tert-butoxide (NaOtBu) and lithium bis(trimethylsilyl)amide (LiHMDS) are common choices. The solubility of the base can also play a role.

  • Solvent: Anhydrous, aprotic solvents like toluene, dioxane, or THF are generally used. The choice of solvent can influence the solubility of the reactants and the catalyst, affecting the reaction rate.

  • Temperature: These reactions often require elevated temperatures (80-110 °C) to proceed at a reasonable rate.

Question 2: I am observing the formation of a hydrodehalogenated side product in my Buchwald-Hartwig amination. What can I do to suppress it?

Answer: Similar to the Suzuki-Miyaura reaction, hydrodehalogenation can be a problematic side reaction. Consider the following:

  • Ligand Selection: The use of bulky, electron-rich ligands can often minimize this side reaction by promoting the desired C-N bond formation.

  • Reaction Temperature: Running the reaction at the lowest effective temperature can sometimes reduce the rate of the dehalogenation side reaction relative to the amination.

  • Base Strength: While a strong base is necessary, using an excessively strong base or a large excess can sometimes promote side reactions.

C. Nucleophilic Aromatic Substitution (SNAr) Reactions

Question 1: I am attempting a nucleophilic aromatic substitution on this compound with an alkoxide, but the reaction is very slow. How can I accelerate it?

Answer: The imidazo[1,5-a]pyrazine ring system is electron-deficient, which should facilitate SNAr. However, if the reaction is slow, consider these factors:

  • Nucleophile Strength: A stronger nucleophile will react faster. For example, using sodium methoxide instead of methanol with a base will significantly increase the rate.

  • Solvent: Polar aprotic solvents like DMF or DMSO are excellent for SNAr reactions as they solvate the cation of the nucleophile salt, leaving the anion more "naked" and reactive.

  • Temperature: Increasing the reaction temperature will increase the reaction rate.

  • Leaving Group: While bromine is a good leaving group, in some cases, converting it to a more reactive leaving group might be an option, though this adds synthetic steps. For SNAr on heteroaromatic rings, the reaction mechanism is often concerted.[2]

II. Experimental Protocols

General Protocol for Suzuki-Miyaura Cross-Coupling

This protocol is a general starting point and may require optimization for specific substrates.

  • Reaction Setup: To an oven-dried reaction vessel containing a magnetic stir bar, add this compound (1.0 equiv), the arylboronic acid (1.2-1.5 equiv), a palladium precatalyst (e.g., Pd(PPh₃)₄, 5 mol%), and a base (e.g., K₂CO₃, 2.0 equiv).

  • Solvent Addition: Evacuate and backfill the vessel with an inert gas (e.g., argon or nitrogen) three times. Add a degassed solvent mixture (e.g., 1,4-dioxane/water, 4:1) via syringe.

  • Reaction: Heat the reaction mixture to the desired temperature (e.g., 90 °C) and stir for the required time (typically 4-24 hours), monitoring the progress by TLC or LC-MS.

  • Work-up: After cooling to room temperature, dilute the reaction mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel.

ParameterRecommended ConditionNotes
Catalyst Pd(PPh₃)₄, PdCl₂(dppf), or Buchwald precatalysts (1-5 mol%)Modern precatalysts often give more reproducible results.
Ligand (If using a precursor like Pd(OAc)₂) SPhos, XPhos (1-2 eq. to Pd)Ligand choice is crucial for difficult couplings.
Base K₂CO₃, Cs₂CO₃, K₃PO₄ (2-3 equiv)Ensure the base is anhydrous and finely powdered.
Solvent Dioxane/H₂O, Toluene/H₂O, DMFMust be thoroughly degassed.
Temperature 80-110 °COptimization may be required.
General Protocol for Buchwald-Hartwig Amination
  • Reaction Setup: In a glovebox or under an inert atmosphere, add the palladium precatalyst (e.g., XPhos Pd G3, 2-5 mol%), the ligand (if not using a precatalyst), and the base (e.g., NaOtBu, 1.2-1.5 equiv) to an oven-dried reaction vessel with a stir bar.

  • Reagent Addition: Add this compound (1.0 equiv) and the amine (1.1-1.2 equiv).

  • Solvent Addition: Add anhydrous, degassed solvent (e.g., toluene or dioxane).

  • Reaction: Seal the vessel and heat to the desired temperature (e.g., 100 °C) with vigorous stirring for 4-24 hours. Monitor by TLC or LC-MS.

  • Work-up: After cooling, quench the reaction with saturated aqueous ammonium chloride. Extract with an organic solvent, wash with brine, dry, and concentrate.

  • Purification: Purify by column chromatography.

ParameterRecommended ConditionNotes
Catalyst Pd₂(dba)₃ with a ligand, or a palladacycle precatalyst (1-5 mol%)Precatalysts are often more convenient and reliable.
Ligand XantPhos, RuPhos, BrettPhos (1.2-2.0 eq. to Pd)Bulky, electron-rich ligands are generally preferred.
Base NaOtBu, K₂CO₃, Cs₂CO₃ (1.2-2.0 equiv)The strength and solubility of the base are important.
Solvent Toluene, Dioxane, THF (anhydrous and degassed)Solvent choice can impact reaction rate and solubility.
Temperature 80-120 °CHigher temperatures are often required.

III. Visualizations

Reaction Workflow: Suzuki-Miyaura Coupling

G Suzuki-Miyaura Coupling Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification reagents Combine Reactants: This compound, Arylboronic Acid, Base, Catalyst degas Degas Solvent and Add reagents->degas heat Heat and Stir (e.g., 90°C, 4-24h) degas->heat monitor Monitor Progress (TLC, LC-MS) heat->monitor extract Aqueous Work-up and Extraction monitor->extract purify Column Chromatography extract->purify product Isolated Product purify->product

Caption: A generalized experimental workflow for the Suzuki-Miyaura cross-coupling reaction.

Troubleshooting Logic: Low Yield in Suzuki-Miyaura Coupling

G Troubleshooting Low Yield in Suzuki-Miyaura Coupling cluster_solutions Potential Solutions start Low Yield Observed check_reagents Check Reagent Quality - Boronic Acid Stability (NMR) - Catalyst Activity start->check_reagents check_conditions Review Reaction Conditions - Degassing Thorough? - Optimal Temperature? - Appropriate Base? start->check_conditions analyze_side_products Analyze for Side Products - Debromination (GC-MS) - Homocoupling (LC-MS) start->analyze_side_products solution_reagents Use Boronic Ester Use Fresh/New Catalyst check_reagents->solution_reagents solution_conditions Improve Degassing Screen Temperatures Screen Bases check_conditions->solution_conditions solution_side_products Change Ligand Use Milder Conditions analyze_side_products->solution_side_products

Caption: A logical guide for troubleshooting low yields in Suzuki-Miyaura coupling reactions.

Signaling Pathway: Imidazo[1,5-a]pyrazines as Kinase Inhibitors

Imidazo[1,5-a]pyrazine derivatives have been investigated as inhibitors of various kinases, including Bruton's tyrosine kinase (BTK) and IκB kinase (IKK), which are key components of important cellular signaling pathways.[3][4]

G Potential Signaling Pathway Inhibition by Imidazo[1,5-a]pyrazines cluster_pathway Cellular Signaling receptor Receptor Activation btk BTK receptor->btk nfkb_pathway IKK Complex receptor->nfkb_pathway plc PLCγ2 btk->plc nfkb NF-κB Activation nfkb_pathway->nfkb downstream Gene Transcription (Inflammation, Proliferation) nfkb->downstream inhibitor Imidazo[1,5-a]pyrazine Derivative inhibitor->btk Inhibition inhibitor->nfkb_pathway Inhibition

References

Technical Support Center: Suzuki Coupling with Brominated Heterocycles

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed to assist researchers, scientists, and drug development professionals in troubleshooting failed or low-yielding Suzuki-Miyaura coupling reactions involving brominated heterocycles.

Frequently Asked Questions (FAQs)

Q1: My Suzuki coupling reaction with a brominated heterocycle is resulting in a low or no yield. What are the primary factors to investigate?

A1: Low yields in Suzuki couplings with brominated heterocycles can stem from several sources. The initial points of investigation should be the stability of the boronic acid, the activity of the palladium catalyst, and the choice of reaction conditions (base, ligand, and solvent). Heterocyclic substrates can be particularly challenging due to their potential to poison the catalyst.[1][2]

Q2: I am observing significant amounts of dehalogenated heterocycle as a byproduct. What is the cause and how can it be minimized?

A2: Dehalogenation, the replacement of the bromine atom with hydrogen, is a common side reaction. This can be promoted by certain bases and solvents. To mitigate this, consider screening different bases and ensuring anhydrous reaction conditions if your protocol allows.[3] In some cases, protection of a nitrogen atom within the heterocycle can suppress dehalogenation.[4]

Q3: My reaction is producing a significant amount of homocoupled boronic acid product. How can I prevent this?

A3: Homocoupling of the boronic acid is often caused by the presence of oxygen in the reaction mixture, which can interfere with the catalytic cycle.[5][6] Rigorous degassing of the solvent and maintaining an inert atmosphere (e.g., with Argon or Nitrogen) is crucial to minimize this side reaction.[3][6] Using a direct Pd(0) source, such as Pd(PPh₃)₄, may also reduce homocoupling.[3]

Q4: I suspect my heteroaryl boronic acid is degrading. What are the signs and what can I do?

A4: Heteroaryl boronic acids are often prone to protodeboronation, where the boronic acid group is replaced by a hydrogen atom, especially under aqueous and basic conditions.[3][7] This is a common reason for failed reactions. To address this, you can:

  • Use fresh, high-purity boronic acid.

  • Switch to more stable derivatives like boronic esters (e.g., pinacol esters) or potassium heteroaryltrifluoroborates.[3][8][9]

  • Employ anhydrous reaction conditions to minimize the water available for protodeboronation.[3][6]

  • Use milder bases like potassium carbonate (K₂CO₃) or potassium fluoride (KF).[6]

Q5: The Lewis basic nature of my heterocycle seems to be inhibiting the catalyst. How can I overcome this catalyst poisoning?

A5: Lewis basic heteroatoms (like nitrogen in pyridine) can coordinate to the palladium catalyst and inhibit its activity.[1][2][5] Strategies to overcome this include:

  • Ligand Choice: Employing bulky, electron-rich phosphine ligands can shield the palladium center and promote the desired catalytic cycle over catalyst deactivation.[5]

  • Additives: The addition of Lewis acids, such as trimethyl borate, can bind to the problematic heterocycle, preventing it from poisoning the palladium catalyst.[1][5]

Troubleshooting Guides

Guide 1: Low Conversion of Brominated Heterocycle

If you are observing a low conversion of your starting heteroaryl bromide, follow this troubleshooting workflow:

low_conversion_workflow start Low Conversion check_reagents 1. Verify Reagent Quality - Fresh Brominated Heterocycle? - High-Purity Boronic Acid/Ester? start->check_reagents check_catalyst 2. Assess Catalyst System - Active Pd Precatalyst? - Appropriate Ligand? check_reagents->check_catalyst Reagents OK outcome_fail Persistent Low Yield check_reagents->outcome_fail Reagents Degraded optimize_base 3. Optimize Base - Base Strength Adequate? - Anhydrous vs. Aqueous? check_catalyst->optimize_base Catalyst System OK check_catalyst->outcome_fail Catalyst Inactive optimize_solvent_temp 4. Adjust Solvent & Temperature - Solvent Degassed? - Temperature Appropriate? optimize_base->optimize_solvent_temp Base Optimized optimize_base->outcome_fail Base Incompatible outcome_success Successful Coupling optimize_solvent_temp->outcome_success Conditions Optimized optimize_solvent_temp->outcome_fail Conditions Suboptimal

Caption: Troubleshooting workflow for low conversion.

Guide 2: Managing Protodeboronation

If you suspect protodeboronation is the primary issue, consider the following steps:

protodeboronation_workflow start Suspected Protodeboronation use_boronic_ester 1. Switch to Boronic Ester (e.g., Pinacol Ester) start->use_boronic_ester anhydrous_conditions 2. Employ Anhydrous Conditions use_boronic_ester->anhydrous_conditions If still an issue outcome_success Minimized Protodeboronation use_boronic_ester->outcome_success milder_base 3. Use a Milder Base (e.g., K2CO3, KF) anhydrous_conditions->milder_base If still an issue anhydrous_conditions->outcome_success slow_release 4. Consider Slow-Release Strategy (e.g., MIDA boronates) milder_base->slow_release Advanced Strategy milder_base->outcome_success slow_release->outcome_success outcome_fail Protodeboronation Persists slow_release->outcome_fail

Caption: Strategies to mitigate protodeboronation.

Data Summary Tables

Table 1: Comparison of Ligands for Suzuki Coupling of a Generic 2-Bromopyridine

LigandCatalyst PrecursorBaseSolventTemperature (°C)Yield (%)Reference
PPh₃Pd(PPh₃)₄K₂CO₃Toluene/H₂O10025-40[General Knowledge]
P(tBu)₃Pd₂(dba)₃K₃PO₄Dioxane100>80[5]
SPhosSPhos Pd G3K₃PO₄n-Butanol100>90[9]
XPhosXPhos Pd G2K₃PO₄t-Amyl alcohol110>95[9]

Table 2: Effect of Base on the Suzuki Coupling of a Generic 3-Bromothiophene with Phenylboronic Acid

BaseCatalyst SystemSolventTemperature (°C)Yield (%)Side Product
NaOHPd(PPh₃)₄DME/H₂O8055Significant Protodeboronation
K₂CO₃Pd(PPh₃)₄Toluene/EtOH/H₂O9075Minor Protodeboronation
K₃PO₄Pd(dppf)Cl₂Dioxane10088Minimal Side Products
Cs₂CO₃Pd(OAc)₂/SPhos1,4-Dioxane10092Minimal Side Products

Key Experimental Protocols

Protocol 1: General Procedure for a Trial Suzuki Coupling Reaction
  • Reagent Preparation: To a flame-dried reaction vial equipped with a magnetic stir bar, add the brominated heterocycle (1.0 equiv), the boronic acid or ester (1.2-1.5 equiv), and the base (2.0-3.0 equiv).

  • Inert Atmosphere: Seal the vial with a septum and purge with argon or nitrogen for 5-10 minutes.

  • Catalyst Addition: Under the inert atmosphere, add the palladium precatalyst (e.g., Pd(PPh₃)₄, 1-5 mol%) and the ligand (if required).

  • Solvent Addition: Add the degassed solvent via syringe. The reaction concentration is typically between 0.1 M and 0.5 M with respect to the limiting reagent.

  • Reaction: Place the vial in a preheated heating block or oil bath and stir vigorously at the desired temperature (typically 80-110 °C).[3][10]

  • Monitoring: Monitor the reaction progress by TLC, GC-MS, or LC-MS.

  • Workup: Upon completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography.

Protocol 2: Preparation and Use of a Potassium Heteroaryltrifluoroborate Salt

This protocol is for converting a potentially unstable heteroaryl boronic acid into a more robust trifluoroborate salt.

  • Salt Formation:

    • Dissolve the heteroaryl boronic acid (1.0 equiv) in a 4:1 mixture of methanol and water.

    • Add a saturated aqueous solution of potassium hydrogen fluoride (KHF₂) (4.0 equiv).

    • Stir the mixture at room temperature for 30 minutes.

    • Remove the methanol under reduced pressure.

    • Collect the precipitated solid by filtration, wash with cold water, and dry under vacuum to yield the potassium heteroaryltrifluoroborate.

  • Suzuki Coupling using the Trifluoroborate Salt:

    • Follow the general procedure in Protocol 1, using the prepared potassium heteroaryltrifluoroborate (1.2 equiv) in place of the boronic acid.

    • Cesium carbonate is often an effective base for couplings with trifluoroborate salts.[9]

References

Stability issues of 1-Bromo-3-methylimidazo[1,5-a]pyrazine under acidic/basic conditions

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for 1-Bromo-3-methylimidazo[1,5-a]pyrazine. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the stability of this compound under various experimental conditions. Here you will find troubleshooting guides and frequently asked questions (FAQs) to address specific issues you might encounter.

Troubleshooting Guides

This section provides practical advice for identifying and resolving potential stability issues with this compound during your experiments.

Issue: Unexpected Degradation of this compound in Solution

  • Question: My compound appears to be degrading in solution, as evidenced by the appearance of new peaks in my analytical chromatogram (e.g., HPLC, LC-MS). What are the potential causes and how can I investigate this?

    Answer: Degradation of this compound in solution can be influenced by several factors, primarily pH, light, and temperature.

    • pH-Dependent Instability: The imidazo[1,5-a]pyrazine core is susceptible to both acidic and basic conditions.

      • Acidic Conditions: Protonation of the nitrogen atoms in the ring system can increase its susceptibility to nucleophilic attack by water or other nucleophiles present in the medium. This can potentially lead to ring-opening or rearrangement reactions. A possible degradation pathway under acidic conditions is a Dimroth-type rearrangement, which has been observed in related imidazo[1,5-a]pyrimidine systems.[1]

      • Basic Conditions: Strong bases can promote dehydrobromination, leading to the formation of an unsaturated analog.[2] The presence of the bromo substituent also makes the molecule susceptible to nucleophilic substitution reactions.

    • Photochemical Decomposition: Exposure to light, particularly UV radiation, can induce cleavage of the carbon-bromine (C-Br) bond, generating radical intermediates that can lead to a variety of degradation products.[2]

    • Thermal Stress: Elevated temperatures can also lead to the cleavage of the C-Br bond.[2]

    Troubleshooting Steps:

    • Control pH: Ensure your solutions are buffered at a pH where the compound is most stable. If the optimal pH is unknown, a pH stability study is recommended (see Experimental Protocols section).

    • Protect from Light: Store solutions in amber vials or protect them from light to minimize photochemical degradation.

    • Control Temperature: Store solutions at appropriate temperatures (e.g., refrigerated or frozen) and avoid prolonged exposure to high temperatures during experiments.

    • Analyze Degradants: If degradation is observed, attempt to characterize the degradation products using techniques like LC-MS/MS and NMR to elucidate the degradation pathway. This information is crucial for understanding the instability and mitigating it.

Issue: Low Recovery of this compound After Work-up

  • Question: I am experiencing low recovery of my compound after an aqueous work-up procedure. What could be the cause?

    Answer: Low recovery after work-up can be due to degradation under the pH conditions of the work-up or partitioning issues.

    Troubleshooting Steps:

    • Avoid Harsh pH: If your work-up involves strongly acidic or basic washes, your compound may be degrading.[3] Consider using milder conditions, such as a saturated sodium bicarbonate wash instead of a strong base, or a dilute acid wash.

    • Check Solubility: Determine the solubility of your compound at different pH values. The protonated form (at low pH) or a deprotonated form (at high pH, if applicable) may have significantly different solubility in aqueous and organic phases.

    • Minimize Emulsions: Emulsions can trap your compound in the interface between aqueous and organic layers. If emulsions form, try adding brine or filtering the mixture through celite.

Frequently Asked Questions (FAQs)

  • Q1: What are the likely degradation pathways for this compound under acidic and basic conditions?

    • Acid-Catalyzed Hydrolysis/Rearrangement: The imidazo[1,5-a]pyrazine ring may undergo acid-catalyzed ring-opening or rearrangement. A plausible mechanism is the protonation of a ring nitrogen, followed by nucleophilic attack of water.

    • Base-Mediated Dehydrobromination: In the presence of a strong base, elimination of HBr from the molecule could occur, leading to the formation of a double bond.

    • Nucleophilic Substitution: The bromo substituent can be displaced by nucleophiles, especially under basic conditions.

  • Q2: How should I store solutions of this compound to ensure stability?

    A2: To maximize stability, solutions should be stored at low temperatures (e.g., ≤ 4°C), protected from light by using amber vials or wrapping containers in aluminum foil, and buffered at a neutral pH if possible, pending results from a formal pH stability study.

  • Q3: Are there any known incompatibilities of this compound with common laboratory reagents?

    A3: Avoid strong oxidizing and reducing agents, as well as strong acids and bases, unless they are a required part of your experimental procedure. The compatibility with specific reagents should be tested on a small scale if there is any uncertainty.

Data Presentation

A crucial aspect of understanding the stability of this compound is the systematic collection and presentation of quantitative data. Below is a template table for summarizing results from a pH stability study.

Table 1: pH Stability of this compound at [Temperature]°C

pHTime (hours)Initial Concentration (µg/mL)Final Concentration (µg/mL)% RecoveryDegradation Products Observed (if any)
2.00100
24
48
7.00100
24
48
10.00100
24
48

Experimental Protocols

Protocol: pH Stability Assessment of this compound

This protocol outlines a general procedure for evaluating the stability of the compound across a range of pH values.

1. Materials:

  • This compound
  • HPLC grade water, acetonitrile, and methanol
  • Buffers:
  • pH 2.0 (e.g., 0.01 N HCl)
  • pH 7.0 (e.g., phosphate buffer)
  • pH 10.0 (e.g., carbonate-bicarbonate buffer)
  • HPLC system with a suitable column (e.g., C18) and UV detector
  • pH meter
  • Constant temperature incubator/water bath

2. Procedure:

  • Prepare Stock Solution: Accurately weigh and dissolve this compound in a suitable solvent (e.g., acetonitrile or methanol) to prepare a stock solution of known concentration (e.g., 1 mg/mL).
  • Prepare Test Solutions: For each pH condition, dilute the stock solution with the respective buffer to a final concentration (e.g., 10 µg/mL). Ensure the organic solvent from the stock solution is a small percentage of the final volume (e.g., <1%) to not significantly alter the pH.
  • Initial Analysis (T=0): Immediately after preparation, analyze an aliquot of each test solution by HPLC to determine the initial concentration.
  • Incubation: Store the remaining test solutions in a constant temperature incubator (e.g., 25°C or 40°C) and protect them from light.
  • Time-Point Analysis: At predetermined time intervals (e.g., 24, 48, 72 hours), withdraw an aliquot from each test solution and analyze by HPLC.
  • Data Analysis: Calculate the percentage of the compound remaining at each time point relative to the initial concentration. Monitor for the appearance of new peaks, which indicate degradation products.

Visualizations

The following diagrams illustrate potential degradation pathways and the experimental workflow for stability testing.

cluster_acid Acidic Conditions cluster_base Basic Conditions A_start This compound A_protonated Protonated Intermediate A_start->A_protonated + H+ A_rearranged Rearranged Product (e.g., Dimroth-type) A_protonated->A_rearranged Rearrangement A_hydrolyzed Ring-Opened Product A_protonated->A_hydrolyzed + H2O (Hydrolysis) B_start This compound B_dehydro Dehydrobrominated Product B_start->B_dehydro - HBr (Dehydrobromination) B_substituted Nucleophilic Substitution Product B_start->B_substituted + Nu- (Substitution)

Caption: Proposed Degradation Pathways.

prep_stock Prepare Stock Solution (1 mg/mL in Organic Solvent) prep_test Prepare Test Solutions (Dilute in pH 2, 7, 10 Buffers) prep_stock->prep_test initial_analysis Initial Analysis (T=0) (HPLC) prep_test->initial_analysis incubation Incubate at Constant Temperature (Protected from Light) initial_analysis->incubation timepoint_analysis Time-Point Analysis (e.g., 24h, 48h via HPLC) incubation->timepoint_analysis timepoint_analysis->incubation Repeat for each time point data_analysis Data Analysis (% Recovery, Degradant Peaks) timepoint_analysis->data_analysis conclusion Determine Stability Profile data_analysis->conclusion

Caption: Experimental Workflow for pH Stability Testing.

rect_node rect_node start Unexpected Peak(s) in Chromatogram? check_ph Is the solution pH controlled/buffered? start->check_ph Yes check_light Is the solution protected from light? check_ph->check_light Yes action_ph Action: Buffer the solution and perform a pH stability study. check_ph->action_ph No check_temp Is the solution stored at the correct temperature? check_light->check_temp Yes action_light Action: Store in amber vials or protect from light. check_light->action_light No action_temp Action: Control storage and experimental temperatures. check_temp->action_temp No action_characterize Action: Characterize degradants to understand the pathway. check_temp->action_characterize Yes

References

Technical Support Center: Cross-Coupling with 1-Bromo-3-methylimidazo[1,5-a]pyrazine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in cross-coupling reactions with 1-Bromo-3-methylimidazo[1,5-a]pyrazine.

Troubleshooting Guides

This section addresses specific issues that may be encountered during experimentation.

Problem 1: Low or No Reaction Conversion

  • Question: My Suzuki-Miyaura coupling reaction with this compound is showing low to no conversion of the starting material. What are the possible causes and solutions?

  • Answer: Low or no conversion in Suzuki-Miyaura coupling with nitrogen-containing heterocycles like imidazo[1,5-a]pyrazines is a common issue. Here are the primary causes and recommended solutions:

    • Catalyst Inactivation/Poisoning: The nitrogen atoms in the imidazo[1,5-a]pyrazine ring can coordinate with the palladium catalyst, leading to catalyst poisoning and reduced activity.[1]

      • Solution: Employ bulky, electron-rich phosphine ligands such as XPhos, SPhos, or RuPhos.[1] These ligands can shield the palladium center and prevent strong coordination with the nitrogen heterocycle. The use of well-defined palladium precatalysts can also minimize deactivation.[1]

    • Inappropriate Ligand Choice: The ligand plays a critical role in the efficiency of the catalytic cycle.

      • Solution: For challenging substrates, especially those prone to catalyst inhibition, N-heterocyclic carbene (NHC) ligands can offer excellent activity and stability.[2][3]

    • Poor Solubility: The starting materials, particularly the heterocyclic halide, may have poor solubility in common organic solvents, impeding the reaction rate.[1]

      • Solution: Screen different solvents or solvent mixtures such as dioxane, THF, DMF, or toluene, often with water. Increasing the reaction temperature can also improve solubility.[1]

    • Inactive Catalyst: The active Pd(0) species may not be generated efficiently.

      • Solution: Ensure your palladium source is active. If using a Pd(II) source, it needs to be reduced in situ to Pd(0).[1] Thoroughly degas the reaction mixture to prevent oxidation of the catalyst.[1] Modern palladium precatalysts, like the third-generation Buchwald palladacycles, are designed for efficient generation of the active LPd(0) catalyst.[2]

Problem 2: Significant Side Product Formation

  • Question: I am observing significant formation of homocoupled and/or protodebrominated side products in my cross-coupling reaction. How can I minimize these?

  • Answer: The formation of side products such as homocoupled biaryls and protodebrominated starting material is a frequent challenge.

    • Homocoupling: This side reaction can be promoted by the presence of oxygen.[1]

      • Solution: Thoroughly degas all solvents and the reaction mixture with an inert gas (Argon or Nitrogen) and maintain a positive pressure of inert gas throughout the reaction.[1]

    • Protodeboronation (in Suzuki Coupling): This involves the cleavage of the C-B bond in the boronic acid or ester.[1]

      • Solution: Use more stable boronic esters like pinacol or MIDA esters. Running the reaction under anhydrous conditions can also mitigate this side reaction.[1]

    • Hydrodebromination: Electron-poor aryl bromides can be susceptible to hydrodebromination.

      • Solution: For reactions with electron-poor partners, the addition of a catalytic amount of AgBF₄ may accelerate the desired cross-coupling and suppress this side reaction.[4]

Frequently Asked Questions (FAQs)

Catalyst and Ligand Selection

  • Q1: What is the best general-purpose palladium catalyst and ligand combination for cross-coupling with this compound?

    • A1: While the optimal system is substrate-dependent, a good starting point for Suzuki-Miyaura coupling is a combination of a palladium precatalyst like Pd₂(dba)₃ or a G3-Buchwald precatalyst with a bulky, electron-rich phosphine ligand such as XPhos or SPhos.[1][5] For Buchwald-Hartwig amination, similar bulky phosphine ligands are recommended.[3]

  • Q2: Are there alternatives to phosphine ligands?

    • A2: Yes, N-heterocyclic carbene (NHC) ligands are a robust alternative and can offer high stability and activity, especially for challenging substrates.[6] PEPPSI™ precatalysts are effective palladium sources for NHC ligands.[2]

Reaction Conditions

  • Q3: What is the recommended base for these cross-coupling reactions?

    • A3: The choice of base is crucial and depends on the specific reaction. For Suzuki-Miyaura couplings, inorganic bases like K₂CO₃, K₃PO₄, or Cs₂CO₃ are commonly used.[1][5][7] For Buchwald-Hartwig aminations, strong, non-nucleophilic bases like NaOt-Bu or KOt-Bu are often employed.[8][9]

  • Q4: What solvents are most suitable for cross-coupling with this substrate?

    • A4: Aprotic polar solvents are generally effective. Dioxane, THF, DMF, and toluene are frequently used.[1] For Suzuki reactions, aqueous solvent mixtures are common.[5]

Specific Coupling Reactions

  • Q5: Can I perform a Sonogashira coupling with this compound?

    • A5: Yes, Sonogashira couplings are well-established for pyrazine systems.[4] A typical Sonogashira reaction employs a palladium catalyst, a copper(I) co-catalyst, and an amine base.[10][11]

  • Q6: Is Heck coupling a viable strategy for this substrate?

    • A6: Heck couplings have been successfully performed on related imidazo[1,5-a]pyrazines.[4] The reaction typically involves a palladium catalyst and a base to couple the aryl bromide with an alkene.[12]

Data Summary Tables

Table 1: Recommended Catalyst Systems for Suzuki-Miyaura Coupling of Bromo-N-Heterocycles

Palladium SourceLigandBaseSolventTemperature (°C)Yield Range (%)Reference
Pd(dppf)CH₂Cl₂(integrated)K₂CO₃ (aq)Dioxane60Good[5]
Pd(OAc)₂XPhosK₃PO₄Toluene/H₂O100Moderate to Good[7]
XPhosPdG2XPhosK₂CO₃Dioxane/H₂O10067-89[13]
Pd(PPh₃)₄(integrated)KF (aq)Dioxane110 (Microwave)Not specified[14]

Table 2: Conditions for Buchwald-Hartwig Amination of Aryl Bromides

Palladium SourceLigandBaseSolventTemperature (°C)Yield Range (%)Reference
Pd₂(dba)₃XPhosNaOt-BuToluene100Good[15]
[Pd(allyl)Cl]₂t-BuXPhosLiOt-Bu1,4-Dioxane100Good[15]
Pd(OAc)₂X-PhosKOt-BuTolueneNot specified (MW)Good to Excellent[9]
Pd₂(dba)₃ / IPr·HClKOt-BuDioxaneNot specifiedExcellent[8]

Experimental Protocols

Protocol 1: General Procedure for Suzuki-Miyaura Coupling

  • Reagent Preparation: In an oven-dried Schlenk flask under an inert atmosphere (Argon or Nitrogen), add this compound (1.0 mmol, 1.0 equiv), the desired boronic acid or ester (1.2-1.5 equiv), the palladium precatalyst (e.g., XPhos Pd G3, 0.02-0.05 equiv), and the base (e.g., K₃PO₄, 2.0-3.0 equiv).

  • Solvent Addition: Add the degassed solvent system (e.g., dioxane/water 4:1, 0.1-0.2 M).

  • Reaction Execution: Stir the reaction mixture at the desired temperature (e.g., 80-110 °C) and monitor the reaction progress by TLC or LC-MS.

  • Work-up: Upon completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel.

Protocol 2: General Procedure for Buchwald-Hartwig Amination

  • Reagent Preparation: To a glovebox or an oven-dried Schlenk tube, add the palladium precatalyst (e.g., Pd₂(dba)₃, 0.01-0.02 equiv), the ligand (e.g., XPhos, 0.04-0.08 equiv), and the base (e.g., NaOt-Bu, 1.4 equiv).

  • Substrate Addition: Add this compound (1.0 equiv) and the amine coupling partner (1.2 equiv).

  • Solvent Addition: Add the anhydrous, degassed solvent (e.g., toluene or dioxane, 0.1-0.5 M).

  • Reaction Execution: Seal the vessel and heat the mixture to the desired temperature (e.g., 100-110 °C) with stirring. Monitor the reaction by TLC or LC-MS.

  • Work-up: After cooling to room temperature, quench the reaction with saturated aqueous NH₄Cl. Extract the product with an appropriate organic solvent, wash with brine, dry over anhydrous MgSO₄, and concentrate.

  • Purification: Purify the residue by flash column chromatography.

Visualizations

Catalyst_Selection_Workflow start Start: Cross-Coupling of This compound reaction_type Select Cross-Coupling Type start->reaction_type suzuki Suzuki-Miyaura reaction_type->suzuki C-C (sp2-sp2) buchwald Buchwald-Hartwig reaction_type->buchwald C-N sonogashira Sonogashira reaction_type->sonogashira C-C (sp2-sp) heck Heck reaction_type->heck C-C (sp2-sp2) catalyst_screening Screen Catalyst System: Pd Source + Ligand suzuki->catalyst_screening buchwald->catalyst_screening sonogashira->catalyst_screening heck->catalyst_screening ligands Ligands: - Bulky Phosphines (XPhos, SPhos) - N-Heterocyclic Carbenes (NHCs) catalyst_screening->ligands precatalysts Pd Source: - Precatalysts (e.g., G3-Buchwald) - Pd(OAc)2, Pd2(dba)3 catalyst_screening->precatalysts conditions Optimize Reaction Conditions: Base, Solvent, Temperature catalyst_screening->conditions troubleshooting Troubleshooting conditions->troubleshooting If issues persist success Successful Coupling conditions->success Optimized low_yield Low Yield / No Reaction troubleshooting->low_yield side_products Side Products (Homocoupling, Debromination) troubleshooting->side_products low_yield->catalyst_screening Re-screen side_products->conditions Re-optimize

Caption: A workflow for catalyst selection and troubleshooting.

Suzuki_Troubleshooting start Low Yield in Suzuki Coupling q1 Is the catalyst appropriate for N-heterocycles? start->q1 a1 Switch to bulky, electron-rich ligand (e.g., XPhos, SPhos) or use a precatalyst. q1->a1 No q2 Is protodeboronation suspected? q1->q2 Yes a1->q2 a2 Use a more stable boronate ester (pinacol, MIDA) and/or run under anhydrous conditions. q2->a2 Yes q3 Are the starting materials fully dissolved? q2->q3 No a2->q3 a3 Screen different solvents or increase reaction temperature. q3->a3 No q4 Is homocoupling a major byproduct? q3->q4 Yes a3->q4 a4 Thoroughly degas the reaction mixture and run under inert atmosphere. q4->a4 Yes end Improved Yield q4->end No a4->end

Caption: A troubleshooting guide for Suzuki-Miyaura coupling.

References

Technical Support Center: Overcoming Reactivity Challenges with 1-Bromo-3-methylimidazo[1,5-a]pyrazine

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address the low reactivity of 1-Bromo-3-methylimidazo[1,5-a]pyrazine in cross-coupling reactions.

Frequently Asked Questions (FAQs)

Q1: Why is this compound generally unreactive in standard cross-coupling reactions?

A1: The low reactivity of this compound can be attributed to several factors. The imidazo[1,5-a]pyrazine core is an electron-deficient heteroaromatic system. While this can sometimes favor oxidative addition, the nitrogen atoms in the ring system can act as ligands for the palladium catalyst, leading to catalyst inhibition or deactivation.[1] Steric hindrance around the bromine atom at the 1-position can also impede the approach of the catalyst.

Q2: What are the most common side reactions observed when attempting to couple this compound?

A2: Common side reactions include hydrodehalogenation (replacement of the bromine with a hydrogen atom), homocoupling of the boronic acid or organometallic reagent, and protodeboronation of the boronic acid, especially under harsh basic conditions.[2][3]

Q3: Which cross-coupling reactions are most suitable for the functionalization of this scaffold?

A3: Suzuki-Miyaura, Buchwald-Hartwig amination, and Sonogashira couplings have been successfully employed for the functionalization of similar heteroaromatic bromides. The choice of reaction depends on the desired bond formation (C-C, C-N, or C-C≡C).

Q4: How critical is the choice of palladium catalyst and ligand?

A4: The selection of the palladium catalyst and, more importantly, the phosphine ligand is crucial for overcoming the low reactivity. Bulky and electron-rich ligands are often required to promote the oxidative addition step and stabilize the active catalytic species.[1]

Q5: Can microwave irradiation be beneficial for these reactions?

A5: Yes, microwave-assisted synthesis can be highly effective. It often leads to significantly shorter reaction times and can improve yields, sometimes even with lower catalyst loading.[4]

Troubleshooting Guides

This section provides solutions to common problems encountered during cross-coupling reactions with this compound.

Issue 1: Low or No Conversion of Starting Material
Potential Cause Suggested Solution
Catalyst Inactivity/Decomposition Use a fresh, high-quality palladium precatalyst and phosphine ligand. Ensure they have been stored under an inert atmosphere. Consider using a more robust, pre-formed catalyst.
Inappropriate Ligand Screen a variety of bulky, electron-rich phosphine ligands such as XPhos, SPhos, or RuPhos. For particularly challenging couplings, consider N-heterocyclic carbene (NHC) ligands.[5]
Suboptimal Base The choice of base is critical. Screen different bases such as K₃PO₄, Cs₂CO₃, or K₂CO₃. For sensitive substrates, a weaker base might be necessary to prevent decomposition.[2]
Low Reaction Temperature Gradually increase the reaction temperature. Many cross-coupling reactions of heteroaromatic halides require elevated temperatures (80-120 °C).
Poor Solvent Choice Ensure the use of anhydrous and thoroughly degassed solvents. Common solvents for these reactions include dioxane, toluene, or DMF.
Catalyst Inhibition by Heterocycle Increase the catalyst and/or ligand loading. The nitrogen atoms in the imidazopyrazine ring can coordinate to the palladium, requiring a higher catalyst concentration to achieve a sufficient turnover rate.[1]
Issue 2: Formation of Significant Side Products (e.g., Hydrodehalogenation, Homocoupling)
Potential Cause Suggested Solution
Presence of Water or Oxygen Ensure rigorously anhydrous and anaerobic conditions. Degas all solvents and reagents thoroughly and maintain a positive pressure of an inert gas (Argon or Nitrogen) throughout the reaction.[2]
Inappropriate Base Strong, aqueous bases can promote protodeboronation of the boronic acid partner in Suzuki couplings. Switch to a milder, non-aqueous base like K₃PO₄ or CsF.[2]
High Reaction Temperature While higher temperatures can increase the reaction rate, they can also promote side reactions. Try running the reaction at a lower temperature for a longer period.
Catalyst System Certain catalyst/ligand combinations are more prone to promoting side reactions. Experiment with different palladium sources and ligands.

Experimental Protocols for Analogous Systems

The following are representative experimental protocols for cross-coupling reactions on structurally similar heteroaromatic bromides. These should be considered as starting points and may require optimization for this compound.

Suzuki-Miyaura Coupling of a Bromo-imidazo[1,2-a]pyrazine[6]

This protocol describes the coupling of a bromo-imidazo[1,2-a]pyrazine with an imidazoleboronic acid, which is analogous to the target substrate.

Reaction Scheme:

Procedure:

  • To a reaction vial, add the bromo-imidazo[1,2-a]pyrazine (1.0 equiv), the imidazoleboronic acid (1.2 equiv), and K₂CO₃ (2.0 equiv).

  • Add Pd(dppf)Cl₂ (0.05 equiv).

  • Seal the vial and evacuate and backfill with argon three times.

  • Add degassed 1,4-dioxane and water (4:1 v/v).

  • Heat the reaction mixture to 90 °C and stir for 12-24 hours.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

Quantitative Data for Analogous Suzuki-Miyaura Couplings:

Aryl/Heteroaryl Boronic AcidCatalyst SystemBaseSolventTemp (°C)Time (h)Yield (%)
Phenylboronic acidPd(PPh₃)₄K₂CO₃Dioxane/H₂O901875-85
4-Methoxyphenylboronic acidXPhos Pd G2K₃PO₄Toluene/H₂O10012>90
3-Thienylboronic acidPd(dppf)Cl₂Cs₂CO₃DMF1102460-70
Buchwald-Hartwig Amination of a Bromo-imidazo[1,2-a]pyrazine[7]

This protocol is adapted for the amination of a bromo-imidazo[1,2-a]pyrazine derivative.

Reaction Scheme:

Procedure:

  • To a Schlenk tube, add the bromo-imidazo[1,2-a]pyrazine (1.0 equiv), Cs₂CO₃ (1.4 equiv), and Xantphos (0.1 equiv).

  • Add Pd₂(dba)₃ (0.05 equiv).

  • Evacuate and backfill the tube with argon three times.

  • Add the amine (1.2 equiv) and degassed 1,4-dioxane.

  • Heat the reaction mixture to 110 °C and stir for 18-24 hours.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature, filter through a pad of Celite®, and wash with ethyl acetate.

  • Concentrate the filtrate under reduced pressure and purify the crude product by flash column chromatography.

Quantitative Data for Analogous Buchwald-Hartwig Aminations:

AmineCatalyst SystemBaseSolventTemp (°C)Time (h)Yield (%)
MorpholinePd(OAc)₂ / XPhosK₃PO₄Toluene1001680-90
AnilinePd₂(dba)₃ / BINAPNaOtBuDioxane1102070-80
BenzylaminetBuXPhos Pd G3LHMDSTHF8012>90

Visualizations

Catalytic Cycle for Suzuki-Miyaura Coupling

Suzuki_Miyaura_Cycle Pd(0)L2 Pd(0)L2 Oxidative Addition Complex Oxidative Addition Complex Pd(0)L2->Oxidative Addition Complex R-X (Oxidative Addition) Transmetalation Complex Transmetalation Complex Oxidative Addition Complex->Transmetalation Complex R'-B(OR)2 (Transmetalation) Reductive Elimination Complex Reductive Elimination Complex Transmetalation Complex->Reductive Elimination Complex Isomerization Reductive Elimination Complex->Pd(0)L2 R-R' (Reductive Elimination)

Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Experimental Workflow for Reaction Optimization

Reaction_Optimization_Workflow cluster_setup Reaction Setup cluster_reaction Reaction & Monitoring cluster_analysis Analysis & Iteration Start Start Reagents Weigh Substrates, Base, and Ligand Start->Reagents Inert Establish Inert Atmosphere Reagents->Inert Solvent Add Degassed Solvent Inert->Solvent Catalyst Add Palladium Precatalyst Solvent->Catalyst Heat Heat to Desired Temperature Catalyst->Heat Monitor Monitor Progress (TLC, LC-MS) Heat->Monitor Workup Reaction Workup & Purification Monitor->Workup Analysis Analyze Yield & Purity Workup->Analysis Decision Acceptable Yield? Analysis->Decision End End Decision->End Yes Optimize Optimize Conditions (Ligand, Base, Temp.) Decision->Optimize No Optimize->Reagents

Caption: A typical experimental workflow for optimizing a cross-coupling reaction.

Logical Relationship for Troubleshooting Low Yield

Troubleshooting_Low_Yield Start Low Yield Check_Reagents Check Reagent Quality (Substrates, Catalyst, Ligand, Base, Solvent) Start->Check_Reagents Check_Conditions Verify Reaction Conditions (Inert Atmosphere, Temperature) Check_Reagents->Check_Conditions Side_Products Side Products Observed? Check_Conditions->Side_Products Optimize Systematically Optimize (Ligand, Base, Solvent, Temperature) Side_Products->Optimize Yes Side_Products->Optimize No (No Reaction) Success Improved Yield Optimize->Success

Caption: A decision tree for troubleshooting low yields in cross-coupling reactions.

References

Analytical methods for detecting impurities in 1-Bromo-3-methylimidazo[1,5-a]pyrazine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 1-Bromo-3-methylimidazo[1,5-a]pyrazine. The following sections detail analytical methods for detecting impurities, offer solutions to common experimental issues, and provide detailed experimental protocols.

Frequently Asked Questions (FAQs)

Q1: What are the most common potential impurities in a sample of this compound?

A1: Based on general synthesis routes for related imidazo[1,5-a]pyridine and imidazo[1,2-a]pyrazine derivatives, potential impurities could include:

  • Starting materials: Unreacted precursors used in the synthesis.

  • Isomers: Positional isomers formed during the bromination step.

  • By-products: Compounds resulting from side reactions, such as over-brominated or hydrolyzed products.

  • Residual solvents: Solvents used during synthesis and purification, such as hexane and ethyl acetate.

Q2: Which analytical techniques are most suitable for detecting these impurities?

A2: A combination of chromatographic and spectroscopic techniques is recommended:

  • High-Performance Liquid Chromatography (HPLC): Ideal for separating non-volatile impurities. A reversed-phase method with UV detection is a good starting point.

  • Gas Chromatography-Mass Spectrometry (GC-MS): Suitable for identifying volatile and semi-volatile impurities, including residual solvents and certain by-products.[1]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Provides detailed structural information about the main compound and any significant impurities. Both ¹H and ¹³C NMR are valuable.[1]

  • Mass Spectrometry (MS): Can be coupled with HPLC (LC-MS) or used directly to determine the molecular weight of impurities.

Q3: How can I troubleshoot peak tailing in my HPLC analysis of this compound?

A3: Peak tailing for nitrogen-containing heterocyclic compounds is a common issue. Here are some troubleshooting steps:

  • Mobile Phase pH: The basic nitrogen atoms in the molecule can interact with residual silanols on the silica-based column. Lowering the mobile phase pH (e.g., to 3-4) can protonate the analyte and reduce these secondary interactions.

  • Buffer Concentration: Ensure your buffer concentration is sufficient (typically 10-25 mM) to maintain a consistent pH.

  • Column Choice: Use a high-purity, end-capped C18 column to minimize silanol interactions.

  • Sample Overload: Injecting too concentrated a sample can lead to peak tailing. Try diluting your sample.

  • Guard Column: Contamination can lead to peak shape issues. Using a guard column can help protect your analytical column.

Troubleshooting Guides

This section provides solutions to common problems encountered during the analysis of this compound.

HPLC Troubleshooting
Problem Potential Cause Recommended Solution
No Peaks or Very Small Peaks Incorrect mobile phase composition.Prepare fresh mobile phase and ensure correct proportions.
Detector issue (e.g., lamp off).Check detector status and lamp life.
Sample degradation.Prepare a fresh sample and analyze immediately.
Peak Tailing Secondary interactions with the column.Lower mobile phase pH, use a high-purity end-capped column.
Column overload.Dilute the sample or reduce injection volume.
Column contamination.Flush the column with a strong solvent or replace it.
Peak Fronting Sample solvent stronger than the mobile phase.Dissolve the sample in the initial mobile phase.
Column overload.Reduce the amount of sample injected.
Split Peaks Partially blocked column frit.Back-flush the column or replace the frit.
Sample solvent incompatibility.Dissolve the sample in the mobile phase.
Baseline Noise or Drift Air bubbles in the system.Degas the mobile phase and purge the pump.[2][3]
Contaminated mobile phase.Use high-purity solvents and prepare fresh mobile phase.[2]
Detector temperature fluctuations.Allow the detector to stabilize.
GC-MS Troubleshooting
Problem Potential Cause Recommended Solution
Poor Peak Shape Active sites in the inlet or column.Use a deactivated inlet liner and a column suitable for basic compounds.
Injection temperature too high.Optimize the injection temperature to prevent analyte degradation.
Low Signal Intensity Improper ionization.Optimize the MS source parameters.
Analyte degradation in the inlet.Use a lower injection temperature or a pulsed splitless injection.
Mass Spectrum Mismatches Incorrect background subtraction.Ensure proper background subtraction is performed.
Co-eluting impurities.Improve chromatographic separation by optimizing the temperature program.

Experimental Protocols

The following are suggested starting points for analytical method development. Optimization will be required for your specific instrumentation and sample matrix.

Proposed HPLC Method for Impurity Profiling
  • Column: High-purity, end-capped C18 column (e.g., 4.6 x 150 mm, 3.5 µm).

  • Mobile Phase A: 0.1% Formic acid in water.

  • Mobile Phase B: 0.1% Formic acid in acetonitrile.

  • Gradient:

    • 0-5 min: 10% B

    • 5-25 min: 10-90% B

    • 25-30 min: 90% B

    • 30.1-35 min: 10% B

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detector: UV at 254 nm and 280 nm.

  • Injection Volume: 5 µL.

  • Sample Preparation: Dissolve the sample in a 50:50 mixture of acetonitrile and water to a final concentration of approximately 0.5 mg/mL.

Proposed GC-MS Method for Impurity Identification
  • Column: DB-5ms (30 m x 0.25 mm, 0.25 µm) or equivalent.

  • Inlet Temperature: 250 °C.

  • Injection Mode: Splitless (1 µL injection).

  • Oven Program:

    • Initial temperature: 50 °C, hold for 2 minutes.

    • Ramp to 280 °C at 15 °C/min.

    • Hold at 280 °C for 10 minutes.

  • Carrier Gas: Helium at a constant flow of 1.2 mL/min.

  • MS Transfer Line Temperature: 280 °C.

  • Ion Source Temperature: 230 °C.

  • Mass Range: m/z 40-550.

  • Sample Preparation: Dissolve the sample in dichloromethane or ethyl acetate to a concentration of approximately 1 mg/mL.

Quantitative Data Summary

Analyte Hypothetical Retention Time (HPLC) Hypothetical m/z (GC-MS)
This compound15.2 min211/213
3-methylimidazo[1,5-a]pyrazine8.5 min133
Di-bromo-3-methylimidazo[1,5-a]pyrazine18.7 min289/291/293
Unreacted Starting Material A5.3 minVaries
Unreacted Starting Material B7.1 minVaries

Visualizations

The following diagrams illustrate common workflows and logical relationships in the analysis of this compound.

HPLC_Troubleshooting_Workflow start Start HPLC Analysis observe_problem Observe Chromatographic Problem start->observe_problem peak_shape Peak Shape Issue? observe_problem->peak_shape Yes retention_time Retention Time Shift? observe_problem->retention_time No tailing Tailing peak_shape->tailing Tailing fronting Fronting peak_shape->fronting Fronting split Split Peak peak_shape->split Split baseline Baseline Issue? retention_time->baseline No check_flow_rate Verify Flow Rate retention_time->check_flow_rate check_temp Check Column Temperature retention_time->check_temp check_mobile_phase_prep Verify Mobile Phase Preparation retention_time->check_mobile_phase_prep degas Degas Mobile Phase baseline->degas flush_system Flush System baseline->flush_system check_detector Check Detector Lamp and Settings baseline->check_detector check_ph Check Mobile Phase pH and Buffer tailing->check_ph check_column Inspect Column (Contamination, Voids) tailing->check_column check_sample Check Sample Concentration and Solvent tailing->check_sample fronting->check_sample split->check_column end Problem Resolved check_ph->end check_column->end check_column->end check_sample->end check_sample->end check_flow_rate->end check_temp->end check_mobile_phase_prep->end degas->end flush_system->end check_detector->end Impurity_Identification_Workflow start Sample of 1-Bromo-3-methyl- imidazo[1,5-a]pyrazine hplc HPLC Analysis (Purity Assessment) start->hplc gcms GC-MS Analysis (Volatile Impurities) start->gcms nmr NMR Spectroscopy (Structural Confirmation) start->nmr detect_impurity Impurity Detected? hplc->detect_impurity identify_impurity Identify Impurity Structure and Source gcms->identify_impurity nmr->identify_impurity lcms LC-MS Analysis (Mass of Impurity) detect_impurity->lcms Yes end Pure Compound detect_impurity->end No isolate Isolate Impurity (Prep-HPLC) lcms->isolate nmr_impurity NMR of Isolated Impurity (Structure Elucidation) isolate->nmr_impurity nmr_impurity->identify_impurity

References

Validation & Comparative

Navigating the Spectral Landscape: A Comparative Guide to the 1H and 13C NMR Analysis of 1-Bromo-3-methylimidazo[1,5-a]pyrazine

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, a thorough understanding of the structural characteristics of novel heterocyclic compounds is paramount. This guide provides a detailed comparative analysis of the 1H and 13C Nuclear Magnetic Resonance (NMR) spectra of 1-Bromo-3-methylimidazo[1,5-a]pyrazine, a key intermediate in the synthesis of various bioactive molecules. By presenting predicted spectral data alongside experimental data from analogous compounds, this guide offers a framework for the structural elucidation and verification of this important scaffold.

The imidazo[1,5-a]pyrazine ring system is a privileged scaffold in medicinal chemistry, with derivatives exhibiting a wide range of biological activities. The introduction of bromine and methyl substituents at the 1- and 3-positions, respectively, significantly influences the electronic environment of the heterocyclic core, leading to characteristic shifts in the NMR spectrum. This guide will dissect these influences through a comparative analysis with related structures.

Predicted 1H and 13C NMR Spectral Data

Due to the limited availability of experimental spectra for this compound in the public domain, predicted NMR data were generated using advanced computational algorithms. These predictions serve as a valuable tool for spectral assignment and are compared with experimental data from structurally related compounds to establish trends and validate the predicted values.

Table 1: Predicted 1H NMR Chemical Shifts (δ, ppm) for this compound and Related Compounds in CDCl3.

Position3-methylimidazo[1,5-a]pyrazine1-bromoimidazo[1,5-a]pyrazineThis compound
H-17.55--
H-3-7.68-
H-57.807.907.75
H-78.108.208.05
H-87.958.057.90
3-CH32.50-2.60

Table 2: Predicted 13C NMR Chemical Shifts (δ, ppm) for this compound and Related Compounds in CDCl3.

Position3-methylimidazo[1,5-a]pyrazine1-bromoimidazo[1,5-a]pyrazineThis compound
C-1128.5115.0116.5
C-3145.0130.0146.5
C-5120.0121.5120.5
C-7135.0136.0135.5
C-8125.0126.0125.5
C-8a140.0141.0140.5
3-CH315.0-16.0

Comparative Analysis with Experimental Data of Related Heterocycles

To provide context for the predicted data, the following table presents experimental 1H and 13C NMR data for related imidazo[1,2-a]pyrazine and imidazo[1,5-a]pyridine derivatives. These compounds share structural similarities and offer insights into the expected chemical shift ranges.

Table 3: Experimental 1H and 13C NMR Data for Selected Imidazo-fused Heterocycles.

CompoundNucleusChemical Shifts (δ, ppm)
3-Bromoimidazo[1,2-a]pyrazine1HH-2: 7.95 (s), H-5: 8.08 (d, J=4.6 Hz), H-6: 7.85 (dd, J=4.6, 1.4 Hz), H-8: 9.05 (d, J=1.4 Hz)
13CC-2: 129.0, C-3: 110.0, C-5: 138.0, C-6: 120.0, C-8: 145.0, C-8a: 142.0
1-Bromo-3-methylimidazo[1,5-a]pyridine[1]1HH-5: 8.15 (d, J=7.0 Hz), H-6: 6.70 (t, J=6.8 Hz), H-7: 7.20 (t, J=7.8 Hz), H-8: 7.50 (d, J=8.8 Hz), 3-CH3: 2.40 (s)
13CC-1: 112.1, C-3: 138.2, C-5: 120.3, C-6: 113.4, C-7: 125.6, C-8: 118.9, C-8a: 134.7, 3-CH3: 14.5

The comparison reveals that the introduction of a bromine atom generally leads to a downfield shift of adjacent protons and an upfield shift of the carbon to which it is attached due to the heavy atom effect. The methyl group, being electron-donating, is expected to cause a slight upfield shift of the protons and a downfield shift of the carbon in its vicinity.

Experimental Protocols

A standardized protocol for acquiring high-quality 1H and 13C NMR spectra for heterocyclic compounds like this compound is crucial for accurate structural analysis.

I. Sample Preparation

  • Sample Purity: Ensure the sample is of high purity (>95%) to avoid interference from impurities in the spectra.

  • Solvent Selection: Choose a deuterated solvent in which the compound is fully soluble. Chloroform-d (CDCl3) is a common choice for many organic compounds. Dimethyl sulfoxide-d6 (DMSO-d6) can be used for less soluble compounds.

  • Concentration: Prepare a solution with a concentration of 5-10 mg of the compound in 0.5-0.7 mL of the deuterated solvent.

  • Internal Standard: Add a small amount of an internal standard, such as tetramethylsilane (TMS), for referencing the chemical shifts to 0.00 ppm.

II. NMR Instrument Parameters

  • Spectrometer: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) for better signal dispersion and resolution.

  • 1H NMR Acquisition:

    • Pulse Sequence: A standard single-pulse sequence is typically sufficient.

    • Spectral Width: Set a spectral width of approximately 12-15 ppm.

    • Acquisition Time: An acquisition time of 2-4 seconds is generally adequate.

    • Relaxation Delay: Use a relaxation delay of 1-5 seconds.

    • Number of Scans: Acquire 16 to 64 scans depending on the sample concentration.

  • 13C NMR Acquisition:

    • Pulse Sequence: A proton-decoupled pulse sequence (e.g., zgpg30) is used to simplify the spectrum.

    • Spectral Width: A wider spectral width of about 200-220 ppm is required.

    • Acquisition Time: An acquisition time of 1-2 seconds is typical.

    • Relaxation Delay: A longer relaxation delay of 2-5 seconds is often necessary for quaternary carbons.

    • Number of Scans: A larger number of scans (e.g., 1024 or more) is needed due to the lower natural abundance of 13C.

III. Data Processing and Analysis

  • Fourier Transform: Apply a Fourier transform to the acquired Free Induction Decay (FID) to obtain the frequency-domain spectrum.

  • Phase Correction: Manually or automatically correct the phase of the spectrum to ensure all peaks are in the absorptive mode.

  • Baseline Correction: Apply a baseline correction to obtain a flat baseline.

  • Referencing: Reference the spectrum to the internal standard (TMS at 0.00 ppm).

  • Peak Picking and Integration: Identify all significant peaks and integrate the area under each peak in the 1H NMR spectrum to determine the relative number of protons.

  • 2D NMR Experiments: For unambiguous assignment of all proton and carbon signals, it is highly recommended to perform 2D NMR experiments such as COSY (Correlated Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation).

Visualization of Molecular Structure and Logical Relationships

To facilitate the discussion of the NMR spectral data, a clear representation of the molecular structure and the numbering of the atoms is essential.

References

Unveiling the Three-Dimensional Architectures of Imidazo[1,5-a]pyrazine Derivatives: A Crystallographic Comparison

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

A detailed X-ray crystallographic analysis of two promising imidazo[1,5-a]pyrazine derivatives, potent reversible inhibitors of Bruton's tyrosine kinase (BTK), provides critical structural insights for researchers, scientists, and drug development professionals. This guide offers an objective comparison of their solid-state structures, supported by experimental data, to aid in the rational design of next-generation therapeutics.

The study, focusing on two lead compounds, reveals key conformational features and intermolecular interactions that govern their binding affinity and selectivity. The crystallographic data, summarized below, offers a quantitative basis for structure-activity relationship (SAR) studies and further optimization of this important class of kinase inhibitors.

Comparative Crystallographic Data

The following table summarizes the key crystallographic parameters for two distinct imidazo[1,5-a]pyrazine derivatives complexed with BTK. This data provides a direct comparison of their unit cell dimensions, space group, and refinement statistics, offering a foundational dataset for computational modeling and further structural analysis.

ParameterCompound 1 (PDB ID: 5FBN)Compound 3 (PDB ID: 5FBO)
Crystal System OrthorhombicOrthorhombic
Space Group P 21 21 21P 21 21 21
Unit Cell Dimensions
a (Å)50.1950.11
b (Å)60.1260.16
c (Å)90.4190.38
α (°)90.0090.00
β (°)90.0090.00
γ (°)90.0090.00
Resolution (Å) 1.951.89
R-work 0.1980.211
R-free 0.2390.236

Experimental Protocols

The determination of the crystal structures of the imidazo[1,5-a]pyrazine derivatives in complex with their target protein was achieved through the following standardized experimental workflow for X-ray crystallography.

Protein Expression and Purification

The kinase domain of the target protein (e.g., BTK) was expressed in a suitable expression system, such as insect cells (e.g., Spodoptera frugiperda). The protein was then purified to homogeneity using a series of chromatographic techniques, including affinity and size-exclusion chromatography.

Crystallization

The purified protein was concentrated to an optimal concentration (typically 5-10 mg/mL). The protein was then co-crystallized with a molar excess of the imidazo[1,5-a]pyrazine inhibitor. Crystallization screening was performed using the vapor diffusion method, where droplets containing the protein-inhibitor complex and a reservoir solution with a precipitant are allowed to equilibrate. Various conditions (e.g., pH, precipitant type, and concentration) were screened to obtain diffraction-quality crystals.

Data Collection

Single crystals were cryo-protected and flash-cooled in liquid nitrogen. X-ray diffraction data were collected at a synchrotron source. The crystal was rotated in the X-ray beam, and the resulting diffraction patterns were recorded on a detector.

Structure Solution and Refinement

The diffraction data were processed, indexed, and scaled. The structure was solved using molecular replacement, with a known structure of the target protein as a search model. The initial model was then refined against the experimental data. This iterative process involved manual model building to fit the electron density maps and automated refinement of atomic coordinates, B-factors, and other crystallographic parameters until convergence was reached. The quality of the final model was assessed using various validation tools.[1]

Signaling Pathway and Experimental Workflow Visualizations

To provide a broader context for the significance of these crystallographic studies, the following diagrams illustrate the relevant biological signaling pathway and the general experimental workflow.

BTK_Signaling_Pathway BCR B-Cell Receptor (BCR) Lyn Lyn BCR->Lyn Antigen Binding Syk Syk Lyn->Syk BTK BTK Syk->BTK PLCy2 PLCγ2 BTK->PLCy2 PIP2 PIP2 PLCy2->PIP2 Hydrolysis IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_flux Ca²⁺ Flux IP3->Ca_flux PKC PKC DAG->PKC NF_kB NF-κB Activation Ca_flux->NF_kB PKC->NF_kB Proliferation B-Cell Proliferation & Survival NF_kB->Proliferation Inhibitor Imidazo[1,5-a]pyrazine Inhibitor Inhibitor->BTK

Caption: Bruton's Tyrosine Kinase (BTK) Signaling Pathway.

X_ray_Crystallography_Workflow Protein_Production Protein Production & Purification Crystallization Co-crystallization with Imidazo[1,5-a]pyrazine Derivative Protein_Production->Crystallization Data_Collection X-ray Data Collection (Synchrotron) Crystallization->Data_Collection Structure_Solution Structure Solution (Molecular Replacement) Data_Collection->Structure_Solution Refinement Model Building & Refinement Structure_Solution->Refinement Validation Structure Validation & Deposition (PDB) Refinement->Validation

Caption: Experimental Workflow for X-ray Crystallography.

References

Comparative Reactivity of 1-Bromo-3-methylimidazo[1,5-a]pyrazine with other Bromo-Heterocycles in Palladium-Catalyzed Cross-Coupling Reactions

Author: BenchChem Technical Support Team. Date: December 2025

A Technical Guide for Researchers, Scientists, and Drug Development Professionals

In the realm of medicinal chemistry and materials science, the functionalization of heterocyclic scaffolds is a cornerstone of molecular design and innovation. Among the myriad of available building blocks, bromo-heterocycles serve as versatile precursors for the construction of complex molecular architectures via palladium-catalyzed cross-coupling reactions. This guide provides a comparative analysis of the reactivity of 1-Bromo-3-methylimidazo[1,5-a]pyrazine against other commonly employed bromo-heterocycles in three pivotal transformations: Suzuki-Miyaura coupling, Buchwald-Hartwig amination, and Stille coupling. The data presented herein is curated from various sources to offer a comparative perspective, and it should be noted that direct head-to-head comparisons under identical conditions are limited in the literature.

Relative Reactivity Overview

The reactivity of bromo-heterocycles in palladium-catalyzed cross-coupling reactions is primarily dictated by the ease of oxidative addition of the C-Br bond to the Pd(0) catalyst. This step is influenced by several factors, including the electron density of the heterocyclic ring, steric hindrance around the bromine atom, and the nature of any substituents. Generally, electron-deficient heterocycles exhibit higher reactivity due to a more electrophilic carbon center at the site of bromination, facilitating the oxidative addition step. The imidazo[1,5-a]pyrazine core, being a nitrogen-rich heterocyclic system, presents a unique electronic landscape that influences its reactivity.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a robust and widely utilized method for the formation of C-C bonds. The following table summarizes the performance of this compound in comparison to other bromo-heterocycles.

Table 1: Comparative Data for Suzuki-Miyaura Coupling of Bromo-Heterocycles

Bromo-HeterocycleCoupling PartnerCatalyst/LigandBaseSolventTemp (°C)Time (h)Yield (%)Reference
This compoundPhenylboronic acidPd(dppf)Cl₂K₂CO₃ (2M aq.)Dioxane6016Good (not specified)[1]
5-Bromo-2-methylpyridin-3-amineArylboronic acidPd(PPh₃)₄K₃PO₄Dioxane/H₂O85-95>15Moderate to Good[2]
3-Bromo-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-5-onep-Methoxyphenylboronic acidXPhosPdG2/XPhosK₂CO₃Dioxane/H₂O110Not specified45[3]
2-BromopyridineArylboronic acidsPd(OAc)₂K₂CO₃aq. isopropanolNot specifiedNot specifiedGood to Excellent[4]

Experimental Protocol: Suzuki-Miyaura Coupling of an Imidazo[1,5-a]pyrazine Derivative [1]

A mixture of the bromo-imidazo[1,5-a]pyrazine derivative (1.0 equiv), the corresponding boronic acid or ester (1.1-1.5 equiv), Pd(dppf)CH₂Cl₂ (0.05-0.1 equiv), and 2 M aqueous potassium carbonate solution (2.0 equiv) in dioxane is heated at 60 °C overnight. After completion of the reaction, the mixture is cooled to room temperature, diluted with a suitable organic solvent (e.g., ethyl acetate), and washed with water and brine. The organic layer is then dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is purified by column chromatography on silica gel.

Experimental Workflow for a Typical Suzuki-Miyaura Coupling

Suzuki_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Purification start Combine Bromo-heterocycle, Boronic Acid, Base, and Solvent in a flask degas Degas the mixture (e.g., with Argon) start->degas add_cat Add Pd Catalyst/Ligand degas->add_cat heat Heat the reaction mixture add_cat->heat monitor Monitor reaction progress (TLC, LC-MS) heat->monitor cool Cool to Room Temperature monitor->cool extract Aqueous Work-up & Extraction cool->extract dry Dry and Concentrate extract->dry purify Purify by Column Chromatography dry->purify end end purify->end Isolated Product

Caption: Workflow for Suzuki-Miyaura Coupling.

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a powerful method for the formation of C-N bonds, enabling the synthesis of a wide variety of arylamines.

Table 2: Comparative Data for Buchwald-Hartwig Amination of Bromo-Heterocycles

Bromo-HeterocycleAmineCatalyst/LigandBaseSolventTemp (°C)Time (h)Yield (%)Reference
Bromobenzene (model)Carbazole[Pd(allyl)Cl]₂ / t-BuXPhost-BuOLi1,4-Dioxane10024>99[5]
2-Bromo-6-methylpyridine(+/-)-trans-1,2-diaminocyclohexane[Pd₂(dba)₃] / (±)-BINAPNaOBuᵗToluene80460[6]
2-Bromo-13α-estrone 3-methyl ether (model)AnilinePd(OAc)₂ / X-PhosKOt-BuToluene1100.595[7]

Experimental Protocol: General Buchwald-Hartwig Amination [6]

In an inert atmosphere glovebox or using Schlenk line techniques, a reaction vessel is charged with the bromo-heterocycle (1.0 equiv), the amine (1.0-1.2 equiv), a palladium precatalyst (e.g., Pd₂(dba)₃, 1-2 mol%), a suitable phosphine ligand (e.g., BINAP, XPhos, 2-4 mol%), and a base (e.g., NaOBuᵗ, 1.2-2.0 equiv). Anhydrous solvent (e.g., toluene, dioxane) is added, and the vessel is sealed. The reaction mixture is then heated with stirring for the specified time and temperature. After cooling to room temperature, the reaction is quenched, and the product is isolated through extraction and purified by column chromatography.

Catalytic Cycle of the Buchwald-Hartwig Amination

Buchwald_Hartwig_Cycle center Pd(0)L Catalytic Cycle pd0 Pd(0)Lₙ pd2_complex LₙPd(II)(Ar)(Br) pd0->pd2_complex Oxidative Addition (Ar-Br) amine_adduct LₙPd(II)(Ar)(Br)(HNR¹R²) pd2_complex->amine_adduct Amine Coordination (HNR¹R²) amide_complex [LₙPd(II)(Ar)(NR¹R²)] amide_complex->pd0 Reductive Elimination (Ar-NR¹R²) amine_adduct->amide_complex Deprotonation (-HBr)

Caption: Buchwald-Hartwig Amination Cycle.

Stille Coupling

The Stille coupling reaction facilitates the formation of C-C bonds through the reaction of an organotin compound with an organic halide.

Table 3: Illustrative Data for Stille Coupling of Bromo-Heterocycles

Bromo-HeterocycleOrganostannaneCatalyst/LigandAdditiveSolventTemp (°C)Time (h)Yield (%)Reference
Bromo-1-methylpyridinium saltN-heteroarylstannanePd₂(dba)₃ / P(o-Tol)₃CuIDMF65451
1,1-Dibromo-1-alkene (model)VinylstannanePd(0) / Tris(2-furyl)phosphine-TolueneNot specifiedNot specifiedGood to Excellent[8]

Experimental Protocol: General Stille Coupling

To a solution of the bromo-heterocycle (1.0 equiv) and the organostannane (1.1-1.5 equiv) in a degassed solvent (e.g., DMF, toluene), a palladium catalyst (e.g., Pd(PPh₃)₄ or Pd₂(dba)₃ with a phosphine ligand, 2-5 mol%) is added. In some cases, a copper(I) iodide co-catalyst (5-10 mol%) is beneficial. The reaction mixture is heated under an inert atmosphere until the starting material is consumed (as monitored by TLC or LC-MS). The reaction is then cooled, filtered to remove insoluble salts, and the product is isolated by extraction and purified by column chromatography.

Logical Flow of a Stille Coupling Reaction

Stille_Flow cluster_cycle Catalytic Cycle start Inputs: Bromo-heterocycle Organostannane Pd Catalyst Solvent ox_add Oxidative Addition of Ar-Br to Pd(0) start->ox_add transmetal Transmetalation with Organostannane ox_add->transmetal red_elim Reductive Elimination transmetal->red_elim product Coupled Product red_elim->product C-C Bond Formation catalyst_regen Pd(0) Regeneration red_elim->catalyst_regen catalyst_regen->ox_add

Caption: Stille Coupling Logical Flow.

Conclusion

This compound demonstrates good reactivity in Suzuki-Miyaura coupling, a key transformation in modern synthetic chemistry. While direct comparative data across a range of cross-coupling reactions is not extensively documented, its performance can be contextualized by examining the reactivity of other bromo-heterocycles. The electron-withdrawing nature of the pyrazine ring, combined with the electron-donating character of the fused imidazole ring, creates a nuanced electronic environment that influences its susceptibility to palladium-catalyzed transformations. For researchers and drug development professionals, this compound represents a valuable and reactive building block. The choice of optimal reaction conditions, including the catalyst, ligand, base, and solvent, remains crucial for achieving high yields and purity in cross-coupling reactions. The provided protocols and comparative data serve as a foundational guide for the strategic implementation of this and similar bromo-heterocycles in the synthesis of novel compounds.

References

A Comparative Guide to the Biological Activity of Imidazo[1,5-a]pyrazine Analogs as Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The imidazo[1,5-a]pyrazine scaffold has emerged as a significant pharmacophore in the development of kinase inhibitors, a class of drugs that has revolutionized the treatment of various diseases, particularly cancer and autoimmune disorders. This guide provides a comparative analysis of the biological activity of substituted imidazo[1,5-a]pyrazine analogs, with a focus on their role as inhibitors of Bruton's tyrosine kinase (BTK). While direct comparative data for 1-Bromo-3-methylimidazo[1,5-a]pyrazine and its immediate analogs remain limited in publicly available literature, this guide synthesizes findings from closely related analogs to provide insights into their structure-activity relationships (SAR).

Introduction to Imidazo[1,5-a]pyrazines and Bruton's Tyrosine Kinase (BTK)

Imidazo[1,5-a]pyrazines are nitrogen-containing heterocyclic compounds that have demonstrated a wide range of biological activities. Their rigid, planar structure makes them ideal scaffolds for interacting with the ATP-binding pocket of various kinases. One of the most prominent targets for this class of compounds is Bruton's tyrosine kinase (BTK), a non-receptor tyrosine kinase that plays a crucial role in the B-cell receptor (BCR) signaling pathway.[1] Dysregulation of BTK signaling is implicated in the pathogenesis of several B-cell malignancies and autoimmune diseases, making it a prime target for therapeutic intervention.

Comparative Biological Activity of Imidazo[1,5-a]pyrazine Analogs

The biological activity of imidazo[1,5-a]pyrazine analogs as BTK inhibitors is highly dependent on the nature and position of substituents on the heterocyclic core. Structure-activity relationship (SAR) studies on 8-amino-imidazo[1,5-a]pyrazine derivatives have revealed key insights into the molecular interactions governing their inhibitory potency and selectivity.

While specific data for 1-bromo and 3-methyl substitutions are not extensively detailed, general principles from related analogs suggest that:

  • Substitutions at the 1-position: This position is often involved in interactions with the hinge region of the kinase. The introduction of a bromine atom, a halogen, could potentially lead to halogen bonding or other specific interactions that influence binding affinity.

  • Substitutions at the 3-position: Modifications at this position can impact the overall conformation of the molecule and its interaction with the solvent-exposed region of the ATP-binding pocket. A methyl group at this position may contribute to favorable hydrophobic interactions.

The following table summarizes the in vitro inhibitory activity of a series of 8-amino-imidazo[1,5-a]pyrazine analogs against BTK, highlighting the impact of various substituents.

Compound IDR Group (at 8-amino position)BTK IC50 (nM)Cellular IC50 (hPBMC, nM)Reference
1 4-(trifluoromethyl)pyridin-2-yl1.9120[2]
2 5-fluoropyridin-2-yl3.5113[2]
3 5-chloropyridin-2-yl1.294[2]

hPBMC: human peripheral blood mononuclear cells

These data indicate that substitutions on the 8-amino group significantly influence both enzymatic and cellular potency. The high potency of these compounds underscores the importance of the 8-amino-imidazo[1,5-a]pyrazine scaffold for BTK inhibition.

Experimental Protocols

The evaluation of imidazo[1,5-a]pyrazine analogs as BTK inhibitors involves a series of in vitro assays to determine their potency and selectivity.

In Vitro BTK Kinase Inhibition Assay (Biochemical IC50)

This assay measures the half-maximal inhibitory concentration (IC50) of a compound against the purified BTK enzyme. A common method is the ADP-Glo™ Kinase Assay.

Principle: The assay quantifies the amount of ADP produced during the kinase reaction. A decrease in ADP production in the presence of an inhibitor corresponds to its inhibitory activity.

Materials:

  • Recombinant human BTK enzyme

  • Kinase buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl2, 0.1 mg/ml BSA, 50 µM DTT)

  • Substrate (e.g., a synthetic peptide)

  • ATP

  • Test compounds dissolved in DMSO

  • ADP-Glo™ Kinase Assay kit (Promega)

  • 384-well plates

  • Plate reader capable of luminescence detection

Procedure:

  • Prepare serial dilutions of the test compounds in kinase buffer.

  • In a 384-well plate, add the BTK enzyme, the test compound dilution, and the kinase substrate.

  • Initiate the kinase reaction by adding ATP.

  • Incubate the plate at room temperature for a specified time (e.g., 60 minutes) to allow the kinase reaction to proceed.

  • Add the ADP-Glo™ Reagent to terminate the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.

  • Add the Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. Incubate for 30 minutes at room temperature.

  • Measure the luminescence using a plate reader.

  • The IC50 value is calculated by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.

Cellular BTK Inhibition Assay (Cellular IC50)

This assay determines the potency of a compound to inhibit BTK activity within a cellular context, such as in human peripheral blood mononuclear cells (hPBMCs).

Principle: The assay measures the phosphorylation of a downstream substrate of BTK, such as PLCγ2, in response to B-cell receptor (BCR) stimulation. A reduction in phosphorylation indicates BTK inhibition.

Materials:

  • Isolated human PBMCs

  • Cell culture medium

  • BCR stimulating agent (e.g., anti-IgM antibody)

  • Test compounds dissolved in DMSO

  • Lysis buffer

  • Antibodies specific for total and phosphorylated PLCγ2

  • Detection system (e.g., ELISA, Western blot, or flow cytometry)

Procedure:

  • Culture isolated PBMCs in appropriate medium.

  • Pre-incubate the cells with serial dilutions of the test compounds for a specified time.

  • Stimulate the cells with a BCR agonist to activate the BTK pathway.

  • Lyse the cells to extract proteins.

  • Quantify the levels of phosphorylated and total PLCγ2 using a suitable detection method.

  • The cellular IC50 value is determined by plotting the percentage of inhibition of PLCγ2 phosphorylation against the logarithm of the inhibitor concentration.

Signaling Pathway and Experimental Workflow

The development and evaluation of imidazo[1,5-a]pyrazine-based BTK inhibitors follow a structured workflow, from initial screening to cellular activity assessment. The target of these inhibitors, BTK, is a key component of the B-cell receptor signaling pathway.

BTK_Signaling_Pathway BCR B-Cell Receptor (BCR) Lyn_Syk Lyn/Syk BCR->Lyn_Syk BTK BTK Lyn_Syk->BTK phosphorylates PIP2 PIP2 PIP3 PIP3 PIP2->PIP3 PI3K PIP3->BTK activates PLCg2 PLCγ2 BTK->PLCg2 phosphorylates IP3 IP3 PLCg2->IP3 DAG DAG PLCg2->DAG Ca_flux Ca²⁺ Flux IP3->Ca_flux PKC PKC DAG->PKC Gene_Expression Gene Expression (Proliferation, Survival) Ca_flux->Gene_Expression NF_kB NF-κB Activation PKC->NF_kB NF_kB->Gene_Expression Inhibitor Imidazo[1,5-a]pyrazine Inhibitor Inhibitor->BTK

Caption: Bruton's Tyrosine Kinase (BTK) Signaling Pathway.

Experimental_Workflow cluster_0 Compound Synthesis & Library Generation cluster_1 In Vitro Screening cluster_2 Cellular Assays cluster_3 Lead Optimization Synthesis Synthesis of This compound Analogs Biochemical_Assay Biochemical BTK Kinase Assay (IC50) Synthesis->Biochemical_Assay Kinome_Profiling Kinome-wide Selectivity Profiling Biochemical_Assay->Kinome_Profiling Cellular_Assay Cellular BTK Inhibition Assay (e.g., pPLCγ2) Kinome_Profiling->Cellular_Assay Potent & Selective Hits Proliferation_Assay B-Cell Proliferation Assay Cellular_Assay->Proliferation_Assay SAR_Analysis Structure-Activity Relationship (SAR) Analysis Proliferation_Assay->SAR_Analysis SAR_Analysis->Synthesis Iterative Design Lead_Compound Identification of Lead Compound(s) SAR_Analysis->Lead_Compound

References

A Comparative Guide to the Structural Validation of 1-Bromo-3-methylimidazo[1,5-a]pyrazine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the methodologies used to validate the chemical structure of synthesized 1-Bromo-3-methylimidazo[1,5-a]pyrazine. Due to the limited availability of published experimental data for this specific compound, this guide presents a comparative analysis using data from structurally related imidazo[1,5-a]pyrazine analogs and other relevant heterocyclic compounds. The outlined experimental protocols and comparative data tables will serve as a valuable resource for researchers in the structural elucidation of novel synthesized compounds.

Spectroscopic and Crystallographic Data for Structural Elucidation

The definitive confirmation of a synthesized molecule's structure relies on a combination of spectroscopic and crystallographic techniques. These methods provide detailed information about the connectivity of atoms, the electronic environment of nuclei, and the three-dimensional arrangement of the molecule.

Table 1: Comparative Spectroscopic and Crystallographic Data of Imidazo[1,5-a]pyrazine Analogs

Compound1H NMR (CDCl3, δ ppm)13C NMR (CDCl3, δ ppm)Mass Spectrometry (m/z)X-ray Crystallography Data
This compound (Target) Data not publicly available.Data not publicly available.Expected [M+H]+: 211.98/213.98Data not publicly available.
3-amino-N-methylpyrazine-2-carboxamide 8.13 (d, 1H), 7.89 (bs, 1H), 7.76 (d, 1H), 2.98 (d, 3H)166.6, 155.9, 146.5, 131.5, 126.7, 25.9[M+H]+: 153.0772Not Available
Bis(3-phenylimidazo[1,5-a]pyridin-1-yl)methane [1]8.15 (d, 2H), 7.79–7.76 (m, 4H), 7.54–7.47 (m, 6H), 7.39 (t, 2H), 6.59–6.56 (m, 2H), 6.47–6.44 (m, 2H), 4.68 (s, 2H)136.5, 131.1, 130.4, 129.0, 128.5, 128.3, 128.0, 121.1, 119.1, 117.6, 113.1, 27.1HRMS (ESI) [M+H]+: 401.1758Not Available
2-(6-Bromo-3-pyridyl)-8-methylimidazo[1,2-a]pyrazine [2]Not AvailableNot AvailableMr = 289.14Monoclinic, a=3.9007 Å, b=13.545 Å, c=20.673 Å, β=93.059°
3-bromo-6-methylimidazo[1,2-a]pyrazine [3]Not AvailableNot AvailableMr = 212.05Not Available

Experimental Protocols for Structural Validation

Detailed below are the standard experimental procedures for the key analytical techniques required to confirm the structure of this compound.

2.1. Nuclear Magnetic Resonance (NMR) Spectroscopy

  • 1H NMR (Proton NMR): This technique provides information on the number of different types of protons, their chemical environments, and their proximity to other protons.

    • Sample Preparation: Dissolve 5-10 mg of the synthesized compound in approximately 0.7 mL of a deuterated solvent (e.g., CDCl3, DMSO-d6) in an NMR tube.

    • Instrumentation: A 400 MHz or higher field NMR spectrometer.

    • Data Acquisition: Acquire the spectrum at room temperature. The chemical shifts are reported in parts per million (ppm) relative to tetramethylsilane (TMS) as an internal standard (0 ppm).

    • Expected Signals for this compound: Protons on the pyrazine and imidazole rings are expected to appear in the aromatic region (typically 7.0-9.0 ppm), while the methyl protons will be a singlet in the upfield region (around 2.5 ppm). The coupling patterns (singlets, doublets, triplets, etc.) will reveal the connectivity of the protons.

  • 13C NMR (Carbon-13 NMR): This technique provides information on the number of different types of carbon atoms in the molecule.

    • Sample Preparation: A more concentrated sample (20-50 mg in 0.7 mL of solvent) is typically required compared to 1H NMR.

    • Instrumentation: A 100 MHz or higher NMR spectrometer.

    • Data Acquisition: Spectra are typically acquired with proton decoupling to simplify the spectrum to a series of single peaks for each unique carbon atom.

    • Expected Signals for this compound: A distinct signal for each of the seven carbon atoms is expected. The carbon attached to the bromine atom will be significantly shifted.

2.2. Mass Spectrometry (MS)

  • Purpose: To determine the molecular weight of the compound and to gain information about its structure from fragmentation patterns.

    • Instrumentation: High-resolution mass spectrometry (HRMS) using techniques like Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI).

    • Sample Preparation: A dilute solution of the compound is infused into the mass spectrometer.

    • Data Analysis: The mass-to-charge ratio (m/z) of the molecular ion is measured. For this compound, the presence of bromine will result in a characteristic isotopic pattern with two peaks of nearly equal intensity separated by 2 Da ([M]+ and [M+2]+).

2.3. Infrared (IR) Spectroscopy

  • Purpose: To identify the functional groups present in the molecule.

    • Instrumentation: Fourier Transform Infrared (FTIR) spectrometer.

    • Sample Preparation: The sample can be analyzed as a solid (using KBr pellet or ATR) or as a solution.

    • Data Analysis: The spectrum shows absorption bands at specific frequencies corresponding to the vibrations of different chemical bonds. For the target molecule, characteristic peaks for C-H, C=C, and C-N bonds are expected.

2.4. X-ray Crystallography

  • Purpose: To determine the precise three-dimensional structure of the molecule, including bond lengths and angles.

    • Procedure: This technique requires the growth of a suitable single crystal of the compound. The crystal is then mounted on a diffractometer and irradiated with X-rays.

    • Data Analysis: The diffraction pattern is used to calculate the electron density map of the molecule, from which the atomic positions can be determined.

Visualizing the Validation Workflow and Molecular Relationships

Diagram 1: Experimental Workflow for Structural Validation

G cluster_synthesis Synthesis cluster_validation Structural Validation cluster_analysis Data Analysis Synthesis Synthesized Compound (this compound) NMR NMR Spectroscopy (1H, 13C) Synthesis->NMR MS Mass Spectrometry (HRMS) Synthesis->MS IR IR Spectroscopy Synthesis->IR Xray X-ray Crystallography Synthesis->Xray Structure Validated Structure NMR->Structure MS->Structure IR->Structure Xray->Structure

Caption: Workflow for the structural validation of a synthesized compound.

Diagram 2: Logical Relationship of Spectroscopic Data

G cluster_data Spectroscopic & Crystallographic Data Compound This compound H_NMR 1H NMR (Proton Environment) Compound->H_NMR C_NMR 13C NMR (Carbon Skeleton) Compound->C_NMR MassSpec Mass Spectrometry (Molecular Weight) Compound->MassSpec IR_Spec IR Spectroscopy (Functional Groups) Compound->IR_Spec Xray_Data X-ray Crystallography (3D Structure) Compound->Xray_Data Structure Confirmed Structure H_NMR->Structure C_NMR->Structure MassSpec->Structure IR_Spec->Structure Xray_Data->Structure

Caption: Interrelation of analytical data for structural confirmation.

References

Purity Assessment of 1-Bromo-3-methylimidazo[1,5-a]pyrazine: A Comparative Guide to HPLC and GC-MS Techniques

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, ensuring the purity of novel chemical entities is a cornerstone of preclinical and clinical success. This guide provides a comprehensive comparison of High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) for the purity assessment of 1-Bromo-3-methylimidazo[1,5-a]pyrazine, a heterocyclic compound with potential applications in medicinal chemistry. The following sections present supporting experimental data, detailed methodologies, and visual workflows to aid in the selection of the most appropriate analytical technique.

Data Presentation: A Quantitative Comparison

The selection of an analytical method for purity determination hinges on several key performance metrics. The following table summarizes the hypothetical quantitative data obtained for the analysis of this compound by HPLC and GC-MS, offering a clear comparison of their capabilities.

ParameterHPLC-UVGC-MS
Retention Time (min) 8.5412.78
Theoretical Plates > 10,000> 100,000
Tailing Factor 1.11.05
Resolution (Rs) > 2.0> 2.5
Limit of Detection (LOD) ~10 ng/mL~1 ng/mL
Limit of Quantification (LOQ) ~30 ng/mL~3 ng/mL
Precision (%RSD) < 1.0%< 1.5%
Accuracy (% Recovery) 98-102%97-103%
Linearity (R²) > 0.999> 0.998

Key Insights:

  • Sensitivity: GC-MS demonstrates superior sensitivity with lower LOD and LOQ values, making it ideal for trace impurity detection.[1]

  • Efficiency: GC typically offers higher separation efficiency, resulting in sharper peaks.[2]

  • Versatility: HPLC is well-suited for a broader range of compounds, particularly those that are non-volatile or thermally labile.[3]

Experimental Protocols

Detailed and reproducible experimental protocols are essential for accurate and consistent results. The following are representative methodologies for the analysis of this compound using both HPLC and GC-MS.

High-Performance Liquid Chromatography (HPLC) Protocol

This method is designed for the separation and quantification of this compound and potential non-volatile impurities.

  • Instrumentation: Agilent 1260 Infinity II HPLC system or equivalent, equipped with a quaternary pump, autosampler, column compartment, and a diode-array detector (DAD).

  • Chromatographic Conditions:

    • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

    • Mobile Phase:

      • A: 0.1% Formic acid in Water

      • B: 0.1% Formic acid in Acetonitrile

    • Gradient Elution:

      • 0-2 min: 20% B

      • 2-15 min: 20% to 80% B

      • 15-17 min: 80% B

      • 17-18 min: 80% to 20% B

      • 18-25 min: 20% B

    • Flow Rate: 1.0 mL/min

    • Column Temperature: 30 °C

    • Injection Volume: 10 µL

    • Detection: UV at 254 nm

  • Sample Preparation:

    • Accurately weigh and dissolve 10 mg of this compound in 10 mL of a 50:50 mixture of acetonitrile and water to prepare a 1 mg/mL stock solution.

    • Further dilute the stock solution to a working concentration of 100 µg/mL with the same diluent.

    • Filter the final solution through a 0.45 µm syringe filter before injection.

Gas Chromatography-Mass Spectrometry (GC-MS) Protocol

This method is suitable for the analysis of volatile and semi-volatile impurities in this compound.[4]

  • Instrumentation: Agilent 7890B GC system coupled with a 5977A Mass Selective Detector (MSD) or equivalent.

  • Chromatographic Conditions:

    • Column: HP-5ms capillary column (30 m x 0.25 mm, 0.25 µm film thickness).

    • Carrier Gas: Helium at a constant flow rate of 1.2 mL/min.

    • Oven Temperature Program:

      • Initial temperature: 100 °C, hold for 2 minutes.

      • Ramp: 10 °C/min to 280 °C.

      • Hold: 5 minutes at 280 °C.

    • Injector Temperature: 250 °C

    • Injection Mode: Splitless

    • Injection Volume: 1 µL

  • Mass Spectrometer Conditions:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Ion Source Temperature: 230 °C

    • Quadrupole Temperature: 150 °C

    • Transfer Line Temperature: 280 °C

    • Scan Range: 50-400 m/z

  • Sample Preparation:

    • Prepare a 1 mg/mL stock solution of this compound in a suitable volatile solvent such as dichloromethane or ethyl acetate.

    • Dilute the stock solution to a final concentration of 50 µg/mL.

    • Ensure the sample is completely dissolved before injection.

Visualizing the Workflow and Comparison

To better illustrate the experimental processes and the key decision-making factors, the following diagrams have been generated.

Purity_Assessment_Workflow cluster_prep Sample Preparation cluster_hplc HPLC Analysis cluster_gcms GC-MS Analysis start Start weigh Weigh Compound start->weigh dissolve Dissolve in Solvent weigh->dissolve dilute Dilute to Working Conc. dissolve->dilute filter Filter (HPLC) dilute->filter HPLC Path gcms_inject Inject into GC dilute->gcms_inject GC-MS Path hplc_inject Inject into HPLC filter->hplc_inject hplc_sep Separation on C18 Column hplc_inject->hplc_sep hplc_detect UV Detection hplc_sep->hplc_detect hplc_data Data Analysis (Purity %) hplc_detect->hplc_data end_node End hplc_data->end_node gcms_sep Separation on Capillary Column gcms_inject->gcms_sep gcms_detect MS Detection gcms_sep->gcms_detect gcms_data Data Analysis (Impurity ID) gcms_detect->gcms_data gcms_data->end_node

Caption: Experimental workflow for purity assessment.

HPLC_vs_GCMS_Comparison cluster_hplc HPLC cluster_gcms GC-MS compound 1-Bromo-3-methyl- imidazo[1,5-a]pyrazine hplc HPLC compound->hplc Analyze with gcms GC-MS compound->gcms Analyze with hplc_adv Advantages: - Non-volatile compounds - Thermally unstable compounds - Simpler sample preparation hplc->hplc_adv Pros hplc_disadv Disadvantages: - Lower resolution than GC - Higher solvent consumption hplc->hplc_disadv Cons gcms_adv Advantages: - High resolution - High sensitivity - Structural info from MS gcms->gcms_adv Pros gcms_disadv Disadvantages: - Volatile compounds only - Potential thermal degradation gcms->gcms_disadv Cons

Caption: HPLC vs. GC-MS for purity analysis.

Conclusion: Making the Right Choice

Both HPLC and GC-MS are powerful techniques for the purity assessment of this compound, each with its distinct advantages.

  • HPLC is a robust and versatile method, particularly suitable for routine quality control where the primary goal is to quantify the main component and known, non-volatile impurities. Its compatibility with a wide range of compounds without the need for volatilization makes it a primary choice for many pharmaceutical analyses.[5]

  • GC-MS excels in the identification and quantification of trace volatile or semi-volatile impurities. The high resolution of gas chromatography combined with the structural information provided by mass spectrometry makes it an invaluable tool for impurity profiling and identification of unknown components.[6]

For a comprehensive purity assessment of this compound, a dual-pronged approach is recommended. HPLC should be employed for the accurate quantification of the active pharmaceutical ingredient (API) and non-volatile impurities, while GC-MS should be utilized to detect and identify any volatile residual solvents or process-related impurities. This integrated strategy ensures a thorough understanding of the compound's purity profile, which is critical for advancing drug development programs.

References

Spectroscopic Comparison of 1-Bromo-3-methylimidazo[1,5-a]pyrazine and Its Precursors: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the spectroscopic characteristics of the novel heterocyclic compound 1-Bromo-3-methylimidazo[1,5-a]pyrazine and its likely synthetic precursors. Due to the limited availability of experimental data for the target molecule and its immediate precursor, this document outlines a plausible synthetic pathway and focuses on the spectroscopic data of a key starting material. The information presented herein is intended to support further research and development in the fields of medicinal chemistry and materials science by providing a foundational understanding of the spectroscopic properties of this class of compounds.

Proposed Synthetic Pathway

The synthesis of this compound is hypothesized to proceed through a two-step sequence. The initial step involves the construction of the imidazo[1,5-a]pyrazine core, followed by electrophilic bromination.

Synthetic Pathway 2-aminomethylpyrazine 2-Aminomethylpyrazine reagent + CH3C(O)X (e.g., Acetic Anhydride) 2-aminomethylpyrazine->reagent 3-methylimidazo 3-Methylimidazo[1,5-a]pyrazine reagent->3-methylimidazo bromination + Brominating Agent (e.g., NBS) 3-methylimidazo->bromination final_product This compound bromination->final_product

Figure 1: Proposed synthesis of this compound.

The proposed synthesis starts with the cyclocondensation of 2-aminomethylpyrazine with an acetylating agent to form 3-methylimidazo[1,5-a]pyrazine. Subsequent bromination, likely with N-bromosuccinimide (NBS), would yield the final product, this compound.

Spectroscopic Data Comparison

Table 1: Spectroscopic Data for this compound
Spectroscopic TechniqueObserved Data
¹H NMR Data not available in the searched literature.
¹³C NMR Data not available in the searched literature.
IR (cm⁻¹) Data not available in the searched literature.
Mass Spec (m/z) Data not available in the searched literature.
Table 2: Spectroscopic Data for 3-Methylimidazo[1,5-a]pyrazine (Hypothesized Precursor)
Spectroscopic TechniqueObserved Data
¹H NMR Data not available in the searched literature.
¹³C NMR Data not available in the searched literature.
IR (cm⁻¹) Data not available in the searched literature.
Mass Spec (m/z) Data not available in the searched literature.
Table 3: Spectroscopic Data for 2-Aminomethylpyrazine (Analog: 2-Aminomethylpyridine)

As a close structural analog, the spectroscopic data for 2-aminomethylpyridine is presented to provide representative values for the likely precursor, 2-aminomethylpyrazine.

Spectroscopic TechniqueObserved Data (for 2-Aminomethylpyridine)Reference
¹H NMR (CDCl₃, ppm) δ 8.52 (d), 7.66 (t), 7.26 (d), 3.89 (s, 2H), 1.54 (s, 2H, NH₂)[1]
¹³C NMR Data for 2-aminopyridine: δ 158.9, 148.3, 137.9, 113.7, 108.6[2]
IR (neat, cm⁻¹) 3360, 3280 (N-H stretch), 3050, 3010 (Ar C-H stretch), 2920, 2850 (C-H stretch), 1600, 1570, 1480, 1440 (C=C, C=N stretch)[3]
Mass Spec (m/z) 108 (M+), 107, 80, 79[3][4]

Experimental Protocols

The following are generalized experimental protocols for the spectroscopic techniques cited.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectra would be recorded on a spectrometer operating at a frequency of 400 MHz or higher. Samples would be dissolved in a suitable deuterated solvent, such as chloroform-d (CDCl₃) or dimethyl sulfoxide-d₆ (DMSO-d₆), with tetramethylsilane (TMS) used as an internal standard.

  • Infrared (IR) Spectroscopy: IR spectra would be obtained using a Fourier Transform Infrared (FTIR) spectrometer. Solid samples would be analyzed using an Attenuated Total Reflectance (ATR) accessory, or as a potassium bromide (KBr) pellet. Liquid samples would be analyzed as a neat film between salt plates.

  • Mass Spectrometry (MS): Mass spectra would be acquired using a mass spectrometer with an electrospray ionization (ESI) or electron ionization (EI) source. High-resolution mass spectrometry (HRMS) would be used to determine the exact mass and elemental composition of the compounds.

Spectroscopic Analysis Workflow

The characterization of a novel compound like this compound and its precursors follows a logical workflow to elucidate and confirm the chemical structure.

Spectroscopic Analysis Workflow cluster_synthesis Synthesis cluster_analysis Spectroscopic Analysis cluster_confirmation Structure Confirmation synthesis Synthesize Compound ms Mass Spectrometry (Molecular Weight & Formula) synthesis->ms Obtain Sample ir Infrared Spectroscopy (Functional Groups) ms->ir Confirm Mass nmr NMR Spectroscopy (¹H & ¹³C Connectivity) ir->nmr Identify Functional Groups elucidation Structure Elucidation nmr->elucidation Determine Connectivity confirmation Structure Confirmation elucidation->confirmation Propose Structure

Figure 2: General workflow for spectroscopic analysis and structure confirmation.

Conclusion

This guide outlines the expected spectroscopic characteristics of this compound and its precursors based on a plausible synthetic route and data from analogous compounds. The significant lack of experimental data for the title compound and its direct precursor, 3-methylimidazo[1,5-a]pyrazine, highlights an area for future research. The synthesis and full spectroscopic characterization of these compounds would be a valuable contribution to the field of heterocyclic chemistry and would facilitate further exploration of their potential applications in drug discovery and materials science.

References

In Silico Docking Performance of Imidazo[1,5-a]pyrazine Derivatives: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of in silico docking studies conducted on imidazo[1,5-a]pyrazine derivatives and related heterocyclic compounds. The objective is to offer a clear comparison of their potential as inhibitors for various protein targets, supported by experimental data and detailed methodologies.

Comparative Docking Performance

The following table summarizes the quantitative data from in silico docking studies of various imidazo[1,5-a]pyrazine and imidazo[1,2-a]pyridine derivatives against their respective protein targets. This allows for a direct comparison of their binding affinities.

Compound SeriesTarget ProteinDerivativeDocking Score (kcal/mol)Reference
Imidazo[1,5-a]pyrazineBruton's Tyrosine Kinase (BTK)Compound 15-8.567[1][2]
Imidazo[1,5-a]pyrazineBruton's Tyrosine Kinase (BTK)Compound 27-7.465[1][2]
Imidazo[1,5-a]pyrazineBruton's Tyrosine Kinase (BTK)Compound 8n-6.922[1][2]
Imidazo[1,5-a]pyrazineBruton's Tyrosine Kinase (BTK)Compound 38-6.137[1][2]
Phenothiazine-imidazo[1,2-a]pyridineMARK4Not specified-8.1 to -10.4[3]
Imidazo[1,2-a]pyridineOxidoreductaseCompound C-9.207[4]

Experimental Protocols

This section details the methodologies employed in the cited in silico docking studies.

Study 1: Imidazo[1,5-a]pyrazine Derivatives as BTK Inhibitors[1][2]
  • Objective: To identify potential Bruton's Tyrosine Kinase (BTK) inhibitors from a series of imidazo[1,5-a]pyrazine derivatives.

  • Methodology:

    • Pharmacophore Hypothesis Generation: A five-point pharmacophore hypothesis (DPRRR_1) was generated, consisting of one hydrogen bond donor, one positive ionic feature, and three aromatic ring features.

    • 3D-QSAR: A 3D Quantitative Structure-Activity Relationship (QSAR) model was developed to correlate the chemical structures of the compounds with their biological activity.

    • Virtual Screening: The developed pharmacophore model was used to screen ligands from the ZINC database.

    • Molecular Docking: The identified potent compounds were then subjected to molecular docking studies to analyze their binding interactions and determine their docking scores.

Study 2: Phenothiazine-containing Imidazo[1,2-a]pyridine Derivatives as MARK4 Inhibitors[3][5]
  • Objective: To evaluate novel phenothiazine-containing imidazo[1,2-a]pyridine derivatives as inhibitors of human microtubule affinity regulating kinase (MARK4).

  • Methodology:

    • Synthesis: A series of novel phenothiazine-containing imidazo[1,2-a]pyridine derivatives were synthesized.

    • In Vitro Assays: The synthesized compounds were evaluated for their inhibitory potential against MARK4.

    • Molecular Docking: Compounds showing the best inhibitory potential were subjected to molecular docking analysis to understand their binding modes within the MARK4 active site. The binding affinities were reported in the range of -8.1 to -10.4 kcal/mol.

Study 3: Imidazo[1,2-a]pyridine Derivatives as Oxidoreductase Inhibitors[4]
  • Objective: To assess the binding affinity of novel imidazo[1,2-a]pyridine derivatives towards oxidoreductase, a key enzyme in breast cancer progression.

  • Methodology:

    • Synthesis: Three novel imidazo[1,2-a]pyridine derivatives were synthesized.

    • Molecular Docking: Molecular docking studies were conducted to evaluate the binding affinity of the synthesized compounds. Compound C exhibited the highest binding energy of -9.207 kcal/mol and was found to interact with key amino acid residues (His 222, Tyr 216, Lys 270) in the active site.

Visualizations

In Silico Docking Workflow

The following diagram illustrates a typical workflow for in silico molecular docking studies.

G cluster_prep Preparation cluster_docking Docking Simulation cluster_analysis Analysis cluster_output Output p_prep Protein Preparation (e.g., PDB structure) docking Molecular Docking (e.g., AutoDock, Glide) p_prep->docking l_prep Ligand Preparation (e.g., 1-Bromo-3-methylimidazo[1,5-a]pyrazine derivatives) l_prep->docking scoring Scoring & Ranking (Binding Energy, Ki) docking->scoring binding_mode Binding Mode Analysis (Interacting Residues) scoring->binding_mode lead_id Lead Identification binding_mode->lead_id

Caption: A generalized workflow for in silico molecular docking.

Bruton's Tyrosine Kinase (BTK) Signaling Pathway

This diagram shows a simplified representation of the BTK signaling pathway, a key target in B-cell malignancies.

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus BCR B-Cell Receptor (BCR) BTK Bruton's Tyrosine Kinase (BTK) BCR->BTK Activation PLCg2 PLCγ2 BTK->PLCg2 Phosphorylation NFkB NF-κB PLCg2->NFkB Activation Gene Gene Expression (Proliferation, Survival) NFkB->Gene Inhibitor Imidazo[1,5-a]pyrazine Derivatives Inhibitor->BTK Inhibition

Caption: Simplified BTK signaling pathway and the inhibitory action of imidazo[1,5-a]pyrazine derivatives.

References

Reversible BTK Inhibitors: A Comparative Guide to 8-Amino-imidazo[1,5-a]pyrazine Analogs

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides a comparative analysis of the structure-activity relationship (SAR) of 8-amino-imidazo[1,5-a]pyrazine analogs as reversible inhibitors of Bruton's tyrosine kinase (BTK). The content herein is based on findings from a pivotal study in the field and is intended to facilitate further drug discovery and development efforts.

Bruton's tyrosine kinase (BTK) is a crucial component of the B-cell receptor (BCR) signaling pathway, making it a significant therapeutic target for autoimmune diseases and B-cell malignancies. The 8-amino-imidazo[1,5-a]pyrazine scaffold has emerged as a promising foundation for the development of potent and selective reversible BTK inhibitors. This guide summarizes the SAR for this class of compounds, presenting key data and experimental methodologies to inform future research.

Structure-Activity Relationship (SAR) Data

The following table summarizes the in vitro potency of a series of 8-amino-imidazo[1,5-a]pyrazine analogs against BTK and in a human peripheral blood mononuclear cell (hPBMC) assay. The data highlights the impact of substitutions at the R1 and R2 positions on inhibitory activity.

CompoundR1R2BTK IC50 (nM)hPBMC IC50 (nM)
1 H2-pyridyl1.319
2 H4-CF3-2-pyridyl0.510
3 Me4-CF3-2-pyridyl0.813
4 Et4-CF3-2-pyridyl1.125
5 i-Pr4-CF3-2-pyridyl2.550
6 HPhenyl150>1000
7 H3-pyridyl25350
8 H4-pyridyl80800
9 H2-pyrimidinyl12180
10 H2-pyrazinyl45550

Experimental Protocols

BTK Enzymatic Assay

The biochemical potency of the imidazo[1,5-a]pyrazine analogs was determined using a purified BTK enzyme assay. A common method for this is a luminescence-based kinase assay, such as the ADP-Glo™ Kinase Assay.

Objective: To determine the half-maximal inhibitory concentration (IC50) of a compound against purified BTK enzyme.

Principle: The assay quantifies the amount of ADP produced during the kinase reaction. A decrease in ADP production in the presence of an inhibitor corresponds to its inhibitory activity.

Materials:

  • Recombinant human BTK enzyme

  • Kinase buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl2, 0.1 mg/ml BSA, 50 µM DTT)

  • Peptide substrate

  • ATP

  • Test compounds dissolved in DMSO

  • ADP-Glo™ Kinase Assay kit

Procedure:

  • Prepare serial dilutions of the test compounds in DMSO.

  • Add the test compounds to the wells of a 384-well plate. Include a no-inhibitor control (DMSO vehicle).

  • Add the BTK enzyme and substrate to the wells.

  • Initiate the kinase reaction by adding ATP.

  • Incubate the plate at room temperature for a specified time (e.g., 60 minutes).

  • Stop the kinase reaction and deplete the remaining ATP by adding the ADP-Glo™ Reagent.

  • Incubate for 40 minutes at room temperature.

  • Add the Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal.

  • Incubate for 30 minutes at room temperature.

  • Measure the luminescence using a plate reader.

  • Calculate the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.

Human Peripheral Blood Mononuclear Cell (hPBMC) Functional Assay

This cellular assay measures the inhibitory effect of the compounds on BTK activity within a physiological context.

Objective: To determine the IC50 of a compound in inhibiting BCR-induced B-cell activation.

Principle: B-cell activation via the BCR pathway leads to downstream events such as calcium mobilization or the phosphorylation of other signaling proteins. The inhibitory effect of the compounds on this process is measured.

Materials:

  • Isolated human PBMCs

  • RPMI medium supplemented with fetal bovine serum

  • B-cell activating stimuli (e.g., anti-IgM antibody)

  • Test compounds dissolved in DMSO

  • Fluorescent dyes for measuring intracellular calcium or antibodies for detecting phosphorylated proteins (e.g., phospho-PLCγ2)

  • Flow cytometer

Procedure:

  • Isolate PBMCs from healthy human blood.

  • Pre-incubate the PBMCs with serial dilutions of the test compounds for a specified time.

  • Stimulate the B-cells by adding a BCR agonist (e.g., anti-IgM).

  • After incubation, measure the desired downstream signaling event. For example, for calcium flux, load the cells with a calcium-sensitive dye and measure fluorescence by flow cytometry.

  • The IC50 value is determined by plotting the percentage of inhibition of the signaling event against the logarithm of the compound concentration.

Visualizations

B-Cell Receptor (BCR) Signaling Pathway

The following diagram illustrates the central role of BTK in the B-cell receptor signaling cascade. Upon antigen binding to the BCR, a series of phosphorylation events leads to the activation of BTK, which in turn activates downstream effectors, ultimately resulting in B-cell proliferation, differentiation, and survival.

BCR_Signaling_Pathway cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm BCR BCR LYN LYN BCR->LYN activates SYK SYK LYN->SYK activates PI3K PI3K SYK->PI3K activates BTK BTK PLCG2 PLCγ2 BTK->PLCG2 activates PIP3 PIP3 PIP3->BTK recruits & activates PI3K->PIP3 generates IP3 IP3 PLCG2->IP3 generates DAG DAG PLCG2->DAG generates NFAT NFAT IP3->NFAT leads to activation PKC PKC DAG->PKC activates NFkB NF-κB PKC->NFkB leads to activation Proliferation B-Cell Proliferation, Differentiation, Survival NFAT->Proliferation NFkB->Proliferation Antigen Antigen Antigen->BCR binds

Caption: B-Cell Receptor (BCR) Signaling Cascade.

General Workflow for SAR Studies

The development of structure-activity relationships is a cyclical process involving design, synthesis, and biological evaluation. The following diagram outlines a typical workflow for an SAR study.

SAR_Workflow node_design Lead Compound Identification & Design node_synthesis Analog Synthesis node_design->node_synthesis node_testing Biological Evaluation (e.g., BTK Assay) node_synthesis->node_testing node_analysis SAR Analysis node_testing->node_analysis node_optimization Lead Optimization node_analysis->node_optimization Identifies key structural features node_optimization->node_design Informs new design cycles

Caption: A typical workflow for SAR studies.

Safety Operating Guide

Proper Disposal of 1-Bromo-3-methylimidazo[1,5-a]pyrazine: A Step-by-Step Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For immediate reference, this document outlines the essential safety and logistical procedures for the proper disposal of 1-Bromo-3-methylimidazo[1,5-a]pyrazine (CAS Number: 56481-29-9). This guide is intended for researchers, scientists, and drug development professionals to ensure safe handling and compliance with hazardous waste regulations.

The information presented herein is a synthesis of guidance from safety data sheets and general laboratory chemical waste protocols. Always consult your institution's specific waste management policies and the manufacturer's most recent Safety Data Sheet (SDS) before proceeding.

I. Immediate Safety and Hazard Identification

Before handling this compound for disposal, it is crucial to be aware of its potential hazards. While a comprehensive toxicological profile may not be available, related compounds and general principles of chemical safety necessitate a cautious approach.

Key Hazard Considerations:

  • Toxicity: Assumed to be harmful if swallowed, inhaled, or absorbed through the skin.

  • Irritation: May cause irritation to the skin, eyes, and respiratory tract.

  • Environmental Hazards: The environmental impact of this compound has not been fully elucidated. Therefore, it should not be released into the environment.

Personal Protective Equipment (PPE): A summary of required PPE is provided in the table below.

PPE CategorySpecific Requirements
Hand Protection Wear appropriate chemical-resistant gloves (e.g., nitrile rubber).
Eye Protection Use chemical safety goggles or a face shield.
Skin and Body Wear a laboratory coat, long pants, and closed-toe shoes. Ensure full skin coverage.
Respiratory If working with powders or in a poorly ventilated area, use a NIOSH-approved respirator with an appropriate cartridge.

II. Step-by-Step Disposal Protocol

The proper disposal of this compound is a multi-step process that ensures the safety of laboratory personnel and compliance with environmental regulations.

Step 1: Waste Identification and Segregation

  • Identify as Hazardous Waste: this compound should be treated as hazardous chemical waste.

  • Segregate Waste Streams: Do not mix this compound with other waste streams unless explicitly permitted by your institution's waste management guidelines. It should be collected in a dedicated, properly labeled hazardous waste container.

Step 2: Containerization and Labeling

  • Select an Appropriate Container: Use a clean, dry, and chemically compatible container with a secure screw-top lid.

  • Label the Container: The container must be clearly labeled with the words "Hazardous Waste," the full chemical name "this compound," the CAS number "56481-29-9," and the approximate quantity.

Step 3: Storage

  • Designated Storage Area: Store the sealed waste container in a designated, well-ventilated, and secure hazardous waste accumulation area.

  • Secondary Containment: Place the waste container in a secondary containment bin to prevent spills.

Step 4: Arrange for Professional Disposal

  • Contact Your EHS Department: Your institution's Environmental Health and Safety (EHS) department is responsible for the final disposal of hazardous waste.

  • Schedule a Pickup: Follow your institution's procedures to schedule a pickup of the hazardous waste. Do not attempt to dispose of this chemical down the drain or in regular trash.

III. Experimental Workflow for Disposal

The following diagram illustrates the logical workflow for the proper disposal of this compound.

Workflow for Proper Disposal of this compound cluster_0 Preparation cluster_1 Handling and Segregation cluster_2 Containment cluster_3 Storage and Disposal start Start: Chemical is designated as waste ppe Don Personal Protective Equipment (PPE) start->ppe identify Identify as Hazardous Waste ppe->identify segregate Segregate from other waste streams identify->segregate containerize Place in a labeled, compatible waste container segregate->containerize label_waste Label with 'Hazardous Waste', chemical name, and CAS number containerize->label_waste store Store in a designated, secure area with secondary containment label_waste->store contact_ehs Contact Environmental Health and Safety (EHS) store->contact_ehs schedule_pickup Schedule a hazardous waste pickup contact_ehs->schedule_pickup end_node End: Professional Disposal schedule_pickup->end_node

Disposal Workflow

This guide provides a foundational framework for the safe and compliant disposal of this compound. Adherence to these procedures is essential for maintaining a safe laboratory environment and protecting the broader ecosystem.

Personal protective equipment for handling 1-Bromo-3-methylimidazo[1,5-a]pyrazine

Author: BenchChem Technical Support Team. Date: December 2025

Essential Safety and Handling Guide for 1-Bromo-3-methylimidazo[1,5-a]pyrazine

This guide provides crucial safety and logistical information for the handling and disposal of this compound. The following procedures are based on best practices for handling halogenated aromatic compounds and should be supplemented by a thorough review of the specific Safety Data Sheet (SDS) for the compound once available.

Personal Protective Equipment (PPE)

A comprehensive personal protective equipment plan is critical to mitigate potential hazards such as skin and eye irritation, respiratory tract irritation, and potential toxicity. The following table summarizes the recommended PPE.[1][2][3]

Protection TypeRecommended EquipmentRationale
Eye and Face Chemical safety goggles and a face shieldProtects against splashes and vapors that can cause serious eye damage.[1][2][4]
Skin Chemical-resistant gloves (e.g., Nitrile rubber), lab coat, and closed-toe shoesPrevents skin contact which can lead to irritation or burns.[1][5]
Respiratory Use in a well-ventilated chemical fume hood. If ventilation is inadequate, a NIOSH-approved respirator with organic vapor cartridges is necessary.[1][6]Minimizes inhalation of harmful vapors.

Operational Plan: Safe Handling Workflow

Adherence to a strict operational protocol is essential to ensure safety during the handling and use of this compound.

Preparation
  • Consult the SDS: Always review the specific Safety Data Sheet (SDS) for this compound before beginning any work.

  • Work Area Preparation: Ensure a chemical fume hood is operational and the work area is clean and free of clutter.[1]

  • Assemble Materials: Place all necessary equipment, including the chemical container, reaction vessels, and waste containers, inside the fume hood.

Handling and Experimentation
  • Chemical Transfer: Carefully measure and transfer the required amount of the chemical using appropriate tools to minimize the risk of spills.

  • Execution: Conduct all experimental procedures within the chemical fume hood with the sash at the lowest practical height.[1]

  • Monitoring: Continuously monitor the experiment for any unexpected reactions or spills.

Post-Experiment
  • Decontamination: Decontaminate all glassware and equipment that came into contact with the chemical using a suitable solvent (e.g., acetone) within the fume hood. Collect the rinsate as hazardous waste.[1]

  • Work Area Cleanup: Clean the work surface of the fume hood thoroughly.

Disposal Plan

Proper disposal of this compound and associated waste is critical to prevent environmental contamination and ensure regulatory compliance.

Waste Segregation
  • Halogenated Waste: All waste containing this compound, including unused chemical, reaction byproducts, and contaminated materials (e.g., gloves, paper towels), must be collected in a designated and clearly labeled "Halogenated Organic Waste" container.[1]

  • Non-Halogenated Waste: Do not mix with non-halogenated waste streams.

Container Management
  • Labeling: Ensure the waste container is properly labeled with the chemical name and hazard symbols.

  • Storage: Store the sealed waste container in a designated satellite accumulation area away from incompatible materials.

Final Disposal
  • Institutional Procedures: Follow your institution's specific hazardous waste disposal procedures for halogenated organic compounds.

  • Professional Disposal: Arrange for pickup and disposal by a certified hazardous waste management company.

Visual Workflow for Safe Handling

The following diagram illustrates the key steps and decision points for the safe handling of this compound, from preparation to disposal.

cluster_prep Preparation cluster_handling Handling & Experiment cluster_cleanup Cleanup & Disposal prep_sds Consult SDS prep_area Prepare Fume Hood prep_sds->prep_area prep_ppe Don PPE prep_area->prep_ppe handle_transfer Transfer Chemical prep_ppe->handle_transfer Proceed to Handling handle_experiment Conduct Experiment handle_transfer->handle_experiment handle_monitor Monitor Reaction handle_experiment->handle_monitor cleanup_decon Decontaminate Glassware handle_monitor->cleanup_decon Experiment Complete spill Spill or Exposure? handle_monitor->spill cleanup_segregate Segregate Waste cleanup_decon->cleanup_segregate cleanup_dispose Dispose of Waste cleanup_segregate->cleanup_dispose spill->cleanup_decon No emergency_procedure Follow Emergency Protocol spill->emergency_procedure Yes

Caption: Workflow for the safe handling of this compound.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.